molecular formula C20H21NO5 B2780870 N-Fmoc-N-(2-methoxyethyl)-glycine CAS No. 1341969-00-3

N-Fmoc-N-(2-methoxyethyl)-glycine

Cat. No.: B2780870
CAS No.: 1341969-00-3
M. Wt: 355.39
InChI Key: JMZNWGXELFZOKV-UHFFFAOYSA-N
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Description

N-Fmoc-N-(2-methoxyethyl)-glycine is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZNWGXELFZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-N-(2-methoxyethyl)-glycine: A Key Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-N-(2-methoxyethyl)-glycine (CAS 1341969-00-3) is a specialized N-substituted amino acid derivative that has emerged as a valuable tool in the synthesis of sophisticated peptidomimetics and peptide nucleic acids (PNAs). Its unique N-(2-methoxyethyl) side chain imparts desirable physicochemical properties, most notably enhanced aqueous solubility, to the resulting oligomers. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and strategic applications in solid-phase peptide synthesis (SPPS). Detailed protocols and expert insights are provided to enable researchers to effectively utilize this building block in the development of novel therapeutics and advanced biomaterials.

Introduction: The Role of N-Substituted Glycines in Peptidomimetics

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides.[1] They offer several advantages over their natural counterparts in drug development, including enhanced metabolic stability, improved bioavailability, and the ability to traverse cell membranes. A key strategy in the design of peptidomimetics is the modification of the peptide backbone. N-substituted glycines, also known as peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone amide nitrogen rather than the α-carbon.[2] This structural alteration confers resistance to proteolytic degradation and allows for a high degree of functional group diversity.[3]

This compound is a member of this important class of building blocks. The incorporation of the 2-methoxyethyl group is a strategic choice to address a common challenge in peptide and peptoid chemistry: poor aqueous solubility. The ether functionality introduces a polar, hydrophilic element without adding a reactive group, thereby increasing the overall water solubility of the final oligomer.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1341969-00-3[5]
Molecular Formula C₂₀H₂₁NO₅[5]
Molecular Weight 355.39 g/mol [5]
Appearance White solid or colorless viscous liquid[6]
Purity Typically ≥95% by HPLC[5]
Storage Conditions Store at 0-8 °C, desiccated[6]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically broken down into two key steps:

  • Synthesis of the N-(2-methoxyethyl)-glycine backbone: This involves the alkylation of a glycine ester with a suitable 2-methoxyethylating agent, followed by ester hydrolysis.

  • Fmoc protection of the secondary amine: The resulting N-substituted glycine is then protected with an Fmoc group to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Backbone Synthesis cluster_1 Step 2: Fmoc Protection GlycineEster Glycine Ester (e.g., Ethyl Glycinate) Intermediate1 N-(2-methoxyethyl)-glycine Ester GlycineEster->Intermediate1 Alkylation MethoxyethylHalide 2-Methoxyethyl Halide (e.g., Bromide) MethoxyethylHalide->Intermediate1 Base1 Base (e.g., K2CO3) Base1->Intermediate1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Intermediate1 Backbone N-(2-methoxyethyl)-glycine Intermediate1->Backbone Hydrolysis Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Hydrolysis->Backbone Backbone2 N-(2-methoxyethyl)-glycine FinalProduct This compound Backbone2->FinalProduct Fmoc Protection FmocOSu Fmoc-OSu FmocOSu->FinalProduct Base2 Base (e.g., NaHCO3) Base2->FinalProduct Solvent2 Solvent (e.g., Dioxane/H2O) Solvent2->FinalProduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of N-(2-methoxyethyl)-glycine

  • To a solution of ethyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add 2-bromoethyl methyl ether (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-methoxyethyl)-glycine ethyl ester.

  • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

  • Lyophilize the aqueous layer to obtain N-(2-methoxyethyl)-glycine as a solid.

Step 2: Fmoc Protection

  • Dissolve N-(2-methoxyethyl)-glycine (1 equivalent) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute HCl to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce a solubilizing N-substituted glycine residue into a growing peptide or peptoid chain.[4]

The Fmoc-SPPS Cycle with this compound

The incorporation of this compound follows the standard Fmoc-SPPS cycle.

SPPS_Cycle Start Start with Resin-Bound Peptide Chain Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (this compound, Activator, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage from Resin Wash2->Cleavage End of Synthesis Repeat->Deprotection Next Cycle

Caption: The Fmoc-SPPS cycle for incorporating this compound.

Key Considerations for Coupling
  • Activation: Due to the steric hindrance of the N-substituent, a potent activation reagent is recommended for efficient coupling. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) are excellent choices.[9]

  • Coupling Time: Extended coupling times may be necessary compared to standard proteinogenic amino acids to ensure complete reaction. Monitoring the coupling reaction with a qualitative test (e.g., the Kaiser test) is advisable.

  • Double Coupling: For particularly challenging sequences, a double coupling strategy, where the coupling step is repeated, can be employed to maximize the yield.

Protocol for Manual SPPS Incorporation
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in peptide synthesis-grade N,N'-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the deprotection step for the next amino acid in the sequence.

Cleavage and Deprotection

After the synthesis is complete, the peptoid is cleaved from the solid support, and any side-chain protecting groups are removed.

  • Cleavage Cocktail: A standard cleavage cocktail for many peptoids is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[11]

  • Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptoid is then precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude product is then dried.

Analysis and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and purifying the crude peptoid.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is commonly employed.

  • Detection: The peptide bond and the aromatic Fmoc group (if present on the N-terminus for purification) can be detected by UV absorbance at 214 nm and 280 nm.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptoid by verifying its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its primary function is to enhance the aqueous solubility of the target oligomer, a critical property for many biological and pharmaceutical applications. By understanding its synthesis, properties, and the nuances of its incorporation into solid-phase peptide synthesis, researchers can leverage this unique compound to overcome solubility challenges and accelerate the development of novel peptide-based therapeutics and functional materials.

References

  • Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. PMC.
  • Table 2/2b, 1H NMR (in CDCl3). Rsc.org.
  • Application Notes and Protocols: Fmoc-Gly-DL-Ala in Peptidomimetic Development. Benchchem.
  • Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. [No Source Found].
  • WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [No Source Found].
  • A convenient route to N-[2-(Fmoc)
  • (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.
  • CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.
  • Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed.
  • This compound 95% | CAS: 1341969-00-3. AChemBlock.
  • bmse000977 Glycine
  • Fmoc-N-(2-Boc-aminoethyl)glycine. Chem-Impex.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found].
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids)
  • Glycine-N-Fmoc (2-¹³C, 99%; ¹⁵N, 98%).
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed.
  • Fmoc-N-[2-(tritylmercapto)ethyl]glycine. Chem-Impex.
  • Synthetic Peptides as Protein Mimics. PMC.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO Global.
  • HPLC Methods for analysis of Glycine.
  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. [No Source Found].
  • 540483-58-7 | N-Fmoc-N-(2-phenylethyl)-glycine. ChemScene.
  • N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column. SIELC Technologies.
  • Site‐Selective Installation of N ϵ ‐Modified Sidechains into Peptide and Protein Scaffolds via Visible‐Light‐Mediated Desulfurative C–C Bond Form
  • Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modul
  • Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Stanford University.
  • Structural and Pharmacological Effects of Ring-Closing Met

Sources

Introduction: The Strategic Role of N-Methylation in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fmoc-N-Me-Gly-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their application is often hampered by poor metabolic stability and low oral bioavailability.[1] A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone, a modification that involves substituting an amide proton with a methyl group.[2] This seemingly minor alteration imparts profound changes to a peptide's physicochemical properties.

Fmoc-N-Me-Gly-OH, or Fmoc-sarcosine, is the Nα-Fmoc protected form of N-methylglycine. It serves as a fundamental building block for introducing this critical modification into synthetic peptides. The strategic incorporation of N-methylated residues can enhance enzymatic resistance, improve membrane permeability, and constrain the peptide's conformation, all of which are crucial for developing robust peptide-based drugs.[2][3][4] This guide provides a comprehensive technical overview of Fmoc-N-Me-Gly-OH, from its core properties to the nuanced challenges and proven protocols for its successful application in solid-phase peptide synthesis (SPPS).

Chemical Structure and Physicochemical Properties

Fmoc-N-Me-Gly-OH is an achiral amino acid derivative where the amine is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is central to its use in standard SPPS workflows.

Caption: Chemical structure of Fmoc-N-Me-Gly-OH.

The key physicochemical properties of Fmoc-N-Me-Gly-OH are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
Synonyms Fmoc-Sar-OH, Fmoc-sarcosine, N-Fmoc-N-methylglycine[5][6][7]
CAS Number 77128-70-2[5][7]
Molecular Formula C₁₈H₁₇NO₄[5][7]
Molecular Weight 311.33 g/mol [6][7]
Appearance White to off-white powder or crystal
Melting Point 117.0 to 121.0 °C[8]
Solubility Soluble in Dimethylformamide (DMF)[8]
Storage 2-8°C, desiccated[7][8]

The Mechanistic Impact of N-Methylation

Incorporating an N-methylated amino acid like Fmoc-N-Me-Gly-OH is not merely a substitution but a strategic decision to fundamentally alter the peptide's behavior. The causality behind these changes is rooted in two primary effects:

  • Steric Shielding and Enzymatic Stability : The addition of a methyl group to the backbone amide nitrogen provides a steric shield. This bulkiness physically hinders the approach of proteolytic enzymes that would otherwise cleave the peptide bond, thereby significantly enhancing the peptide's metabolic stability and in vivo half-life.[3][4]

  • Elimination of Hydrogen Bond Donor and Increased Lipophilicity : A standard amide nitrogen acts as a hydrogen bond donor. Replacing the amide hydrogen with a methyl group eliminates this capability. This reduction in hydrogen bonding potential decreases the molecule's overall polarity and increases its lipophilicity.[3] This is a critical factor for improving a peptide's ability to passively diffuse across hydrophobic barriers like cell membranes, which can lead to enhanced oral bioavailability.[3][4][9]

  • Conformational Restriction : The steric bulk of the methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational constraint can lock the peptide into a more specific, and potentially more bioactive, three-dimensional structure, which may improve receptor affinity and specificity.[3][10]

Workflow for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-N-Me-Gly-OH requires a departure from standard SPPS protocols. The primary synthetic challenge is the low nucleophilicity of the secondary amine on the resin-bound peptide after deprotection.[3] This steric hindrance makes the subsequent coupling step inefficient, demanding more powerful reagents and optimized conditions to drive the reaction to completion.[3][11][12]

SPPS_Workflow start Peptide-Resin (N-terminal Fmoc) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 3: Coupling (Add activated mix to resin, react 1-2h) wash1->coupling activation Step 2: Amino Acid Activation (Fmoc-N-Me-Gly-OH + HATU + DIPEA in DMF) activation->coupling monitoring Step 4: Monitor Reaction (Bromophenol Blue Test) coupling->monitoring incomplete Incomplete? monitoring->incomplete recouple Recouple with Fresh Reagents incomplete->recouple  Yes (Beads are Blue) wash2 Wash (DMF) incomplete->wash2 No (Beads are Yellow) recouple->coupling next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: SPPS workflow for incorporating Fmoc-N-Me-Gly-OH.

Detailed Experimental Protocol

This protocol outlines a robust method for coupling Fmoc-N-Me-Gly-OH using HATU, a highly effective coupling reagent for sterically hindered amino acids.[11]

  • Resin Preparation and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-N-Me-Gly-OH and 3-5 equivalents of HATU (relative to resin substitution) in DMF.[11][12]

    • Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 1-5 minutes immediately before adding it to the resin.[11][12] Causality Note: Pre-activation is crucial to form the highly reactive OAt-ester. However, prolonged pre-activation with uronium/aminium reagents can lead to guanidinylation of the free amino acid, an unwanted side reaction.[13]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for at least 1-2 hours. For particularly difficult sequences, reaction times may be extended.[11][12]

  • Monitoring Coupling Completion:

    • Crucial Step: Standard ninhydrin tests will yield a false negative as they do not react with secondary amines. The Bromophenol Blue test must be used instead.[11]

    • Withdraw a small sample of resin beads and wash them with methanol.

    • Add a few drops of the Bromophenol Blue test solution.

    • Interpretation: Yellow beads indicate a complete reaction (no free amine). Blue or green beads indicate an incomplete coupling.[11]

  • Recoupling (If Necessary):

    • If the Bromophenol Blue test is positive (blue), drain the reaction solution, wash the resin with DMF, and perform a second coupling (a "double coupling") with a freshly prepared solution of activated Fmoc-N-Me-Gly-OH.[12]

  • Final Wash:

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.

Field Insights: Common Challenges and Mitigation Strategies

Synthesizing N-methylated peptides is a technically demanding process where expertise is critical to ensuring success. Researchers must anticipate and address several common challenges.

  • Challenge: Low Crude Yield and Purity

    • Cause: Incomplete coupling reactions due to steric hindrance are the primary cause, leading to a high proportion of deletion sequences in the crude product.[3]

    • Mitigation: Employ highly efficient coupling reagents like HATU, PyAOP, or PyBOP/HOAt.[11][14] Utilize a 3-5 fold excess of reagents and consider double coupling for every N-methylated residue incorporation.[12] Microwave-assisted synthesis can also be employed to enhance coupling efficiency.[4]

  • Challenge: Complex HPLC Purification

    • Cause: N-methylated peptides often exhibit multiple peaks on reverse-phase HPLC chromatograms. This is not necessarily due to impurity but rather the slow interconversion between cis and trans conformers of the N-methylated amide bond on the HPLC timescale.[14]

    • Mitigation: Characterization requires careful analysis. It may be necessary to collect multiple peaks and analyze them via mass spectrometry to confirm they correspond to the same product mass. Running the HPLC at an elevated temperature can sometimes coalesce these conformational isomers into a single peak.

  • Challenge: Side Reactions During Cleavage

    • Cause: Peptides with high N-methyl content can be susceptible to side reactions during the final trifluoroacetic acid (TFA) cleavage from the resin. These include fragmentation between consecutive N-methylated residues and diketopiperazine formation.[14]

    • Mitigation: The duration of TFA cleavage is a critical parameter. Minimize the cleavage time to what is necessary for complete deprotection and release from the resin to reduce the occurrence of these side reactions.[14]

Conclusion

Fmoc-N-Me-Gly-OH is more than just a modified amino acid; it is an enabling tool in medicinal chemistry for the rational design of peptide therapeutics. Its incorporation imparts valuable "drug-like" properties, most notably enhanced metabolic stability and membrane permeability. However, its effective use is a testament to a researcher's expertise, as it demands specialized protocols, powerful coupling reagents, and vigilant monitoring to overcome the inherent challenge of steric hindrance. By understanding the underlying chemical principles and adopting validated methodologies, scientists can successfully leverage Fmoc-N-Me-Gly-OH to unlock the full potential of N-methylated peptides in the pursuit of next-generation therapies.

References

  • Should My Peptide Be Methylated? (2025, September 25). LifeTein. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Fmoc-Gly-OH | C17H15NO4. PubChem. [Link]

  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Biron, E., et al. N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

  • Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Aapptec Peptides. [Link]

  • Fmoc-N-Me-Gln-OH | C21H22N2O5. PubChem. [Link]

  • Method for synthesizing pseudo-dipeptide Fmoc-Gly-Thr(phiMe, Me pro)-OH by utilizing new kilogram method.
  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Fmoc-Gly-OH. CEM Corporation. [Link]

  • Biron, E., et al. (2008). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. [Link]

  • Fmoc-Sar-OH. Watanabe Chemical Industries, Ltd. [Link]

  • Agouridas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate. [Link]

  • FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. LinkedIn. [Link]

  • Fmoc-Sar-OH. P3 BioSystems. [Link]

  • Fmoc-Sar-OH. Krackeler Scientific, Inc. [Link]

  • Agouridas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Representative ¹³C NMR (200 MHz) spectra. A) commercial Fmoc‐Gly‐OH in.... ResearchGate. [Link]

  • Fmoc-Sar-OH [77128-70-2]. Aapptec Peptides. [Link]

Sources

An In-Depth Technical Guide to Fmoc-N-Me-Gly-OH: Properties, Strategic Applications, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-Nα-methylglycine (Fmoc-N-Me-Gly-OH), a critical building block in modern peptide chemistry. As a Senior Application Scientist, this document synthesizes fundamental chemical data with field-proven insights into its strategic application in peptide-based drug development, focusing on the rationale behind its use and the technical nuances of its incorporation into peptide sequences.

Core Molecular and Chemical Properties

Fmoc-N-Me-Gly-OH, also known as Fmoc-sarcosine (Fmoc-Sar-OH), is the N-methylated derivative of glycine protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structure is fundamental to its role in iterative solid-phase peptide synthesis (SPPS).

PropertyValueSource(s)
Molecular Formula C₁₈H₁₇NO₄[1][2][3][4][5]
Molecular Weight 311.33 g/mol [3][5]
CAS Number 77128-70-2[1][2][3][4][6]
Appearance White to off-white powder[4]
Solubility Soluble in Dimethylformamide (DMF)[7]
Storage Temperature 2-8°C[5][7]

Strategic Importance in Peptide Drug Development

The incorporation of N-methylated amino acids is a key strategy for optimizing the pharmacokinetic properties of peptide drug candidates. Peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential.[2][3] N-methylation of the peptide backbone amide nitrogen directly addresses these limitations.

Rationale for N-Methylation
  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteolytic enzymes.[4] This protection significantly increases the peptide's half-life in vivo.[2]

  • Improved Membrane Permeability & Oral Bioavailability: The replacement of the amide proton (a hydrogen bond donor) with a methyl group reduces the molecule's overall hydrogen bonding capacity.[4] This modification increases lipophilicity, which can enhance passive diffusion across cellular membranes and improve intestinal permeability, a critical step towards oral bioavailability.[3][4][8]

  • Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[4] This can be used strategically to stabilize specific secondary structures, such as β-turns, which may be essential for receptor binding affinity and selectivity.

Fmoc-N-Me-Gly-OH is particularly useful as it introduces these benefits with the smallest possible N-alkyl group, minimizing potential negative impacts on solubility or receptor interaction that larger groups might cause.

Experimental Protocol: Incorporation via Fmoc-SPPS

The primary challenge in coupling N-methylated amino acids is the increased steric hindrance at the secondary amine, which significantly reduces its nucleophilicity.[9] Consequently, standard coupling conditions used for primary amino acids are often inefficient, leading to low yields and deletion sequences. More potent activation reagents are required.

This protocol details the manual incorporation of Fmoc-N-Me-Gly-OH into a peptide sequence on a solid-phase resin (e.g., Rink Amide resin) following a prior Fmoc deprotection step.

Reagents and Materials
  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-Gly-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

  • Nitrogen line for agitation/filtration

Step-by-Step Coupling Methodology

This procedure assumes a synthesis scale of 0.1 mmol based on the initial resin loading.

Step 1: N-terminal Fmoc Deprotection (Pre-coupling)

  • Wash the peptide-resin 3 times with DMF.

  • Add 20% piperidine in DMF to the resin.

  • Agitate with nitrogen for 3 minutes. Drain the vessel.

  • Add a fresh aliquot of 20% piperidine in DMF.

  • Agitate for 10-15 minutes to ensure complete Fmoc removal.[10]

  • Drain the vessel and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.

Step 2: Amino Acid Activation and Coupling

  • In a separate vial, dissolve 4 equivalents (0.4 mmol, 124.5 mg) of Fmoc-N-Me-Gly-OH and 3.9 equivalents (0.39 mmol, 148.3 mg) of HATU in DMF (approx. 2 mL).

    • Causality: HATU is a highly reactive uronium salt-based reagent that rapidly creates the activated OAt-ester of the amino acid.[11] It is superior to reagents like HBTU for sterically hindered couplings because the 7-aza-benzotriazole leaving group is more reactive and less likely to cause racemization.[11][12] A slight excess of the amino acid over the coupling reagent ensures complete activation.

  • Add 8 equivalents (0.8 mmol, 139 µL) of DIPEA to the activation mixture.

    • Causality: DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid, facilitating its reaction with HATU. A significant excess is used to maintain a basic pH for the reaction and to neutralize any residual acidic species.

  • Allow the mixture to pre-activate for 3-5 minutes. The solution may change color.

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture with nitrogen for a minimum of 2 hours. For N-methylated residues, coupling times may be extended to 4 hours or overnight to ensure maximum efficiency.[13]

Step 3: Post-Coupling Wash

  • Drain the reaction vessel.

  • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

  • The resin is now ready for the next deprotection and coupling cycle.

Step 4: Monitoring (Optional but Recommended)

  • A small sample of resin beads can be taken after coupling and washed. The Bromophenol Blue test is effective for monitoring the presence of free secondary amines, as the standard Ninhydrin test gives a weak or no color change for N-methylated residues.[14] A negative test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/green beads), a second coupling (recoupling) with fresh reagents is recommended.[9][14]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of a single coupling cycle for Fmoc-N-Me-Gly-OH in an SPPS workflow.

SPPS_Cycle cluster_deprotection Step 1: Fmoc Deprotection cluster_activation Step 2a: Activation cluster_coupling Step 2b: Coupling start_resin Peptide-Resin-NH-Fmoc deprotect Add 20% Piperidine/DMF (2x treatments) start_resin->deprotect wash1 Wash (DMF) deprotect->wash1 deprotected_resin Peptide-Resin-NH2 wash1->deprotected_resin couple Add Activated AA to Resin (Agitate 2-4h) deprotected_resin->couple fmoc_aa Fmoc-NMe-Gly-OH reagents HATU + DIPEA in DMF fmoc_aa->reagents activated_aa Activated Fmoc-NMe-Gly-OAt Ester reagents->activated_aa activated_aa->couple wash2 Wash (DMF/DCM) couple->wash2 final_resin Peptide-Resin-NH-CO-CH(NMe)-Fmoc wash2->final_resin final_resin->start_resin Ready for Next Cycle

Caption: SPPS workflow for a single coupling cycle of Fmoc-N-Me-Gly-OH.

Conclusion

Fmoc-N-Me-Gly-OH is more than a simple protected amino acid; it is a strategic tool for enhancing the drug-like properties of therapeutic peptides. While its incorporation presents synthetic challenges due to steric hindrance, these can be reliably overcome through the use of potent coupling reagents like HATU and optimized, extended reaction protocols. Understanding the causality behind these experimental choices—from reagent selection to reaction times—is essential for the successful synthesis of N-methylated peptides, ultimately accelerating the development of more stable and bioavailable peptide-based therapeutics.

References

  • ChemPep Inc. (n.d.). 77128-70-2 | Fmoc-N-Me-Gly-OH.
  • Chem-Impex International. (n.d.). Fmoc-sarcosine.
  • Aapptec. (n.d.). Fmoc-Sar-OH [77128-70-2].
  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1351–1361. [Link]

  • Kessler, H., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766-2773. [Link]

  • Räder, A. F. B., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766–2773. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?.
  • Chem-Impex International. (n.d.). Fmoc-sarcosine.
  • ChemicalBook. (2026). FMOC-SARCOSINE MONOHYDRATE | 77128-70-2.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Fmoc-Sar-OH = 98.0 77128-70-2.
  • Advanced ChemTech. (n.d.). Fmoc-Sar-OH (Fmoc-MeGly-OH).
  • P3 BioSystems. (n.d.). Fmoc-Sar-OH.
  • Thermo Fisher Scientific. (n.d.). N-Fmoc-N-methylglycine, 98% 5 g.
  • Krackeler Scientific, Inc. (n.d.). Fmoc-Sar-OH.
  • Fields, G. B. (Ed.). (2002). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19), e4834. [Link]

  • Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Structural and conformational studies of uronium and phosphonium salt coupling reagents. Letters in Peptide Science, 1(1), 57-67.
  • Bio-protocol. (2025). Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH.

Sources

solubility properties of N-methoxyethyl side chains

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Properties of N-methoxyethyl Side Chains

Abstract

The N-methoxyethyl side chain is an increasingly important structural motif in medicinal chemistry and materials science, utilized to enhance the aqueous solubility and overall physicochemical properties of parent molecules. This guide provides a detailed examination of the core principles governing the solubility-enhancing effects of the N-methoxyethyl group. We will explore its fundamental physicochemical properties, the mechanisms of its interaction with aqueous media, and its practical application in drug development. This document includes detailed, field-proven experimental protocols for the assessment of aqueous solubility and provides visual workflows and diagrams to elucidate key concepts, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the N-methoxyethyl Moiety

Poor aqueous solubility is a primary obstacle in drug development, often leading to low bioavailability, challenging formulation, and unreliable in vitro assay results.[1][2] Consequently, medicinal chemists employ various strategies to modify lead compounds to improve their solubility profiles. One highly effective and increasingly utilized strategy is the incorporation of short, hydrophilic side chains. Among these, the N-methoxyethyl [-N-CH₂CH₂OCH₃] group has emerged as a powerful tool.

This side chain consists of a flexible two-carbon ethyl linker connected to a terminal methoxy group. This seemingly simple structure combines several key physicochemical attributes—hydrogen bond acceptance, conformational flexibility, and moderate polarity—that collectively disrupt crystal lattice packing and promote favorable interactions with water. Unlike larger solubilizing groups like polyethylene glycol (PEG), the N-methoxyethyl group offers a more subtle modification, allowing for a fine-tuning of properties with a minimal increase in molecular weight.[3] This guide will dissect the properties of this functional group and provide the technical basis for its application.

Physicochemical Properties and Mechanism of Solubility Enhancement

The solubility-enhancing capability of the N-methoxyethyl side chain is not due to a single property but rather a synergy of its structural features.

  • Hydrogen Bonding: The two ether oxygen atoms in the methoxyethyl group are potent hydrogen bond acceptors. They can form non-covalent interactions with the hydrogen atoms of surrounding water molecules, facilitating the integration of the molecule into the aqueous environment. This solvation shell effectively shields the more hydrophobic regions of the parent molecule, increasing its overall solubility.[4]

  • Conformational Flexibility: The single bonds within the ethyl linker (C-C, C-O, N-C) allow for a high degree of rotational freedom.[5] This flexibility prevents the side chain from imposing a rigid, ordered structure that could favor crystallization. Instead, it can adopt numerous conformations, which is entropically favorable in solution and helps disrupt the highly ordered solid-state packing of the parent molecule.[6]

  • Amphipathic Nature: The group possesses both a hydrophobic component (the ethyl backbone) and hydrophilic components (the ether oxygens). This localized amphipathicity allows it to effectively interface between the often hydrophobic core of a drug molecule and the aqueous solvent.

When compared to the widely used polyethylene glycol (PEG) chains, the N-methoxyethyl group can be considered a minimalist approach. While PEGylation dramatically increases hydrodynamic radius and solubility through the action of numerous repeating ether units, it also significantly increases molecular weight and can sometimes introduce challenges related to viscosity and immunogenicity.[7][8] The N-methoxyethyl group provides a substantial solubility boost with a much smaller structural footprint, making it ideal for lead optimization where maintaining a lower molecular weight is critical.

cluster_Molecule N-Methoxyethylated Molecule cluster_Water Aqueous Environment Core Parent Molecule (R) N N Core:f0->N C1 CH₂ N->C1 H2O_2 H₂O N->H2O_2 H-Bond C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₃ O1->C3 H2O_1 H₂O O1->H2O_1 H-Bond H2O_3 H₂O O1->H2O_3

Figure 1: Mechanism of interaction between an N-methoxyethyl side chain and water molecules.

Applications in Medicinal Chemistry

The introduction of N-methoxyethyl side chains is a proven strategy in drug discovery, most notably in the field of antisense oligonucleotides (ASOs). Second-generation ASOs frequently incorporate 2'-O-methoxyethyl (2'-MOE) modifications on the ribose sugar rings.[9] These modifications serve multiple purposes: they enhance binding affinity to target mRNA, increase nuclease resistance, and critically, they improve the overall hydrophilic and drug-like properties of the oligonucleotide.[9][10] ASOs with 2'-MOE modifications are described as being highly water-soluble, which is essential for their formulation and delivery as therapeutic agents.[9]

Beyond oligonucleotides, this moiety is valuable for small-molecule drug candidates that suffer from poor solubility, a common attribute of compounds classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.[2] By synthetically incorporating an N-methoxyethyl group, researchers can often improve a compound's solubility enough to enable reliable in vivo studies and develop more patient-friendly oral formulations.[11][12]

Quantitative Data on Solubility Enhancement

The impact of adding an N-methoxyethyl side chain can be quantified by comparing the aqueous solubility of the parent molecule with its modified analog. Key metrics include thermodynamic solubility (mg/mL or µM) and the distribution coefficient (LogD), which measures lipophilicity at a physiological pH. A successful modification typically results in a significant increase in solubility and a decrease in the LogD value.

Table 1: Representative Physicochemical Property Changes Upon N-methoxyethylation

Compound Modification Aqueous Solubility (µM) at pH 7.4 LogD at pH 7.4 Rationale for Change
Parent Compound X None < 1 4.5 High lipophilicity and strong crystal lattice energy limit solubility.

| Analog Y | N-methoxyethyl side chain added | 75 | 3.1 | The hydrophilic side chain disrupts crystal packing and forms hydrogen bonds with water, increasing aqueous solubility and reducing overall lipophilicity.[13] |

Note: The data in this table is illustrative and represents typical changes observed during lead optimization.

Experimental Protocols for Aqueous Solubility Determination

Accurate determination of aqueous solubility is critical for evaluating drug candidates. Two primary methods are employed: the kinetic assay for high-throughput screening in early discovery and the thermodynamic (shake-flask) assay, which is the gold standard for lead optimization.[14][15]

Protocol: Kinetic Solubility Assay via Nephelometry

This method is rapid and requires minimal compound, making it ideal for early-stage discovery.[14] It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[15]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing a fixed volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate gently for 1-2 hours at room temperature to allow for equilibration.

  • Measurement: Read the plate using a laser-based nephelometer. The instrument detects light scattering caused by the formation of precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (above a predefined threshold) is observed.

Protocol: Thermodynamic Solubility Assay via Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the definitive measure for later-stage development.[16]

Methodology:

  • Compound Addition: Add an excess amount of the solid, crystalline compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution will be formed.

  • Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (typically 25 °C or 37 °C) for an extended period (18-24 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[14]

  • Quantification: Accurately dilute a sample of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS), against a standard curve of known concentrations.[14][16]

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the thermodynamic solubility.

start Start: Solid Compound + Buffer add_excess 1. Add excess solid compound to aqueous buffer (pH 7.4) start->add_excess incubate 2. Incubate with agitation (24h, 25°C) to reach equilibrium add_excess->incubate separate 3. Separate solid and liquid phases (Centrifugation or Filtration) incubate->separate supernatant 4. Collect clear supernatant (Saturated Solution) separate->supernatant analyze 5. Quantify concentration via HPLC or LC/MS supernatant->analyze end_node End: Thermodynamic Solubility Value (mg/mL) analyze->end_node

Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Synthetic Considerations

The N-methoxyethyl group is typically introduced into a target molecule using standard synthetic organic chemistry reactions. Common strategies include:

  • N-Alkylation: Reaction of a primary or secondary amine on the parent molecule with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) under basic conditions.

  • Reductive Amination: Condensation of an aldehyde or ketone on the parent molecule with 2-methoxyethylamine, followed by reduction of the resulting imine with a hydride reagent (e.g., sodium triacetoxyborohydride).

  • Amide Coupling: Coupling of a carboxylic acid on the parent molecule with 2-methoxyethylamine using standard peptide coupling reagents (e.g., HATU, EDC).

The choice of method depends on the available functional groups on the parent scaffold and the overall synthetic route.[13][17]

Conclusion

The N-methoxyethyl side chain is a highly effective and versatile tool for addressing solubility challenges in drug discovery and development. Its ability to enhance aqueous solubility stems from a combination of hydrogen bonding capacity, conformational flexibility, and a modest size, allowing for significant improvements in physicochemical properties without drastic increases in molecular weight. The protocols detailed in this guide provide a robust framework for assessing these improvements experimentally. As the demand for orally bioavailable drugs continues to grow, the strategic incorporation of small, hydrophilic moieties like the N-methoxyethyl group will remain a cornerstone of modern medicinal chemistry.

References

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2002). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. PubMed. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Scrivens, G., & Paborji, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Seth, P. P., et al. (2010). Synthesis and Biophysical Evaluation of 2',4'-Constrained 2'O-Methoxyethyl and 2'4'-Constrained 2'O-Ethyl Nucleic Acid Analogues. ResearchGate. [Link]

  • Seth, P. P. (2010). Design, Synthesis And Evaluation Of Constrained Methoxyethyl (cMOE) and Constrained Ethyl (cEt) Nucleoside Analogs. ResearchGate. [Link]

  • Yu, R. Z., et al. (2015). Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects. PMC. [Link]

  • Manzi, J. L., et al. (2018). Distorted zinc coordination polyhedra in bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, a possible CVD precursor for zinc oxide thin films. PMC. [Link]

  • Teplova, M., et al. (1999). Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Oxford Academic. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Chen, Y., et al. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. ResearchGate. [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • Chen, Y., et al. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]

  • Jagtap, M. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. [Link]

  • Shionogi & Co., Ltd. (2024). Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of S-892216, a Poorly Water-Soluble Drug. ChemRxiv. [Link]

  • Teplova, M., et al. (1999). Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. PMC. [Link]

  • Sapkal, S., et al. (2013). AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. International Journal of PharmTech Research. [Link]

  • CrystecPharma. Improving Solubility. [Link]

  • Nielsen, C. B., et al. (2022). Impact of Side-Chain Hydrophilicity on Packing, Swelling, and Ion Interactions in Oxy-Bithiophene Semiconductors. PubMed. [Link]

  • Nielsen, C. B., et al. (2022). Impact of Side Chain Hydrophilicity on Packing, Swelling and Ion Interactions in Oxy-bithiophene Semiconductors. arXiv. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

  • Patel, V. R., et al. (2025). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

  • Gerasimova, E., et al. (2024). Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. MDPI. [Link]

  • Kruchkov, F., et al. (2022). Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. Polymers. [Link]

  • Auton, M., et al. (2013). Separating chemical and excluded volume interactions of polyethylene glycols with native proteins. SciSpace. [Link]

  • S, S., et al. (2023). A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • Geary, R. S. (2009). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • The Royal Society of Chemistry. (2018). Water Solubility and Secondary Structure Stability of Hydrophobic Peptoids via a Minor Backbone Modification. [Link]

  • Jagtap, M. (2025). An Overview of Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. [Link]

  • Arakawa, T., et al. (2020). Polyethylene glycol behaves like weak organic solvent. ResearchGate. [Link]

  • Kuentz, M. (2019). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]

Sources

Part 1: The Technical Case for Pre-Made Fmoc Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Sourcing and Utilization of Fmoc-Protected Peptoid Building Blocks

Executive Summary

The synthesis of peptoids (poly-N-substituted glycines) has traditionally relied on the "sub-monomer" method due to its cost-efficiency and the vast accessibility of primary amines. However, the Fmoc-protected monomer method remains the gold standard for specific high-value applications: hybrid peptide-peptoid synthesis, incorporation of chiral side chains, and the production of sequence-defined polymers where side-reaction suppression is paramount.

This guide provides a technical analysis of the supply landscape for Fmoc-peptoid building blocks, delineates the "make vs. buy" decision matrix, and details the optimized solid-phase protocols required to couple these sterically hindered monomers effectively.

While the sub-monomer method (using bromoacetic acid and primary amines) allows for rapid library generation, it suffers from heterogeneity in specific contexts. The use of pre-made Fmoc-N-substituted glycines is strictly required in three scenarios:

  • Hybrid Peptide-Peptoid Synthesis: When inserting a peptoid residue into a standard peptide sequence, the sub-monomer conditions (haloacetyl coupling followed by amine displacement) can be incompatible with sensitive protecting groups or pre-existing peptide bonds. Fmoc-peptoid monomers allow for seamless integration using standard SPPS cycles.

  • Defined Chirality: The sub-monomer method relies on achiral bromoacetic acid. If a chiral side chain is introduced via a primary amine, racemization is rare but possible. Using an enantiopure Fmoc-protected monomer guarantees the stereochemical integrity of the side chain.

  • Avoidance of "Over-Alkylation": A known side reaction in the sub-monomer method is the double alkylation of the N-terminus, leading to branching. Purified Fmoc-monomers eliminate this risk entirely.

Decision Matrix: Sub-Monomer vs. Monomer Method

decision_matrix start Peptoid Synthesis Requirement q1 Is the sequence 100% Peptoid? start->q1 q2 Are side chains commercially available as primary amines? q1->q2 Yes q3 Does the sequence require non-standard chirality or high-purity hybrid blocks? q1->q3 No (Hybrid) sub_monomer USE SUB-MONOMER METHOD (Bromoacetic acid + Amines) q2->sub_monomer Yes monomer USE FMOC-MONOMER METHOD (Pre-made Building Blocks) q2->monomer No (Complex side chain) q3->sub_monomer No q3->monomer Yes

Figure 1: Decision matrix for selecting the synthesis strategy. The Monomer method is favored for hybrid sequences and complex side chains.

Part 2: Supplier Landscape & Quality Metrics

Unlike standard amino acids, Fmoc-peptoid monomers are not universally stocked. The market is divided into "Catalog Suppliers" (stocking basics like Sarcosine, N-Ethyl-Gly) and "Custom Houses" (synthesizing complex side chains on demand).

Table 1: Primary Suppliers of Fmoc-Peptoid Building Blocks[1]
SupplierRegionSpecializationKey Catalog Items
Iris Biotech EU (Germany)High-End Specialist. Dedicated "Peptoids & N-Alkylated Peptides" catalog.Fmoc-Sar-OH, Fmoc-N-Et-Gly, Fmoc-N-Bzl-Gly, Functionalized side chains (Azido, Alkyne).
Chem-Impex North AmericaVolume & Basics. Strong stock of standard N-alkyl glycines.Fmoc-Sarcosine, Fmoc-N-Methyl-Valine, Fmoc-N-Methyl-Ala.
PNA Bio GlobalPNA Specialist. Focuses on N-(2-aminoethyl)glycine backbones (PNA).Fmoc-PNA monomers (A, C, G, T) with Bhoc/Boc protection.[1][2]
Biochempeg Asia (China)PEG/Linkers. Specializes in hydrophilic peptoid blocks and PEG-peptoid hybrids.Fmoc-N-amido-PEG derivatives.
Fluorochem UKIntermediates. Good source for raw amines and basic Fmoc-N-alkyl glycines.Fmoc-Sar-OH, various N-methyl amino acids.

Quality Control Note: When sourcing Fmoc-peptoid monomers, request HPLC purity data specifically looking for free secondary amines . Incomplete Fmoc-protection during the monomer synthesis is a common impurity that will terminate your SPPS chain.

Part 3: Optimized Synthesis Protocols

Coupling an Fmoc-peptoid monomer is significantly more difficult than coupling a standard amino acid. The nucleophile is often a secondary amine (if extending a peptoid chain) or a primary amine (if starting on a peptide). The incoming monomer also has a secondary amine protected by Fmoc, creating significant steric bulk.

The "Difficult Coupling" Protocol

Standard HBTU/HOBt protocols often result in deletion sequences when using peptoid monomers. The following protocol uses HATU (a stronger activator) and extended reaction times.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

  • Monomer: Fmoc-N-R-Gly-OH.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Peptoid Monomer (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIPEA (8.0 eq).

    • Allow to activate for 30-60 seconds (do not over-activate, or racemization/guanidinylation may occur).

  • Coupling:

    • Add activated solution to the resin.

    • Shake at Room Temperature for 2 hours .

    • Note: For extremely bulky side chains (e.g., N-trityl, N-tert-butyl), double coupling is mandatory.

  • Monitoring: The Kaiser test (ninhydrin) does not work on secondary amines (peptoid N-terminus). Use the Chloranil test or Acetaldehyde/Chloranil test to check for unreacted secondary amines.

Visualizing the Cycle

spps_cycle Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (Fmoc-N-R-Gly + HATU) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Test QC Test (Chloranil) Wash2->Test Test->Deprotect Pass (Next Cycle) Test->Couple Fail (Re-couple)

Figure 2: The SPPS cycle adapted for Fmoc-peptoid monomers. Note the use of the Chloranil test instead of the Kaiser test.

Part 4: Troubleshooting & Scientific Nuance

The Cis/Trans Rotamer Issue

Unlike peptides, which predominantly adopt a trans amide bond configuration, peptoids exist as a mixture of cis and trans rotamers due to the N-substitution.

  • Impact: This heterogeneity can broaden HPLC peaks and complicate NMR analysis.

  • Solution: When analyzing purity via HPLC, run gradients slower (e.g., 0.5% B/min) and at elevated temperatures (60°C) if possible to sharpen peaks by accelerating rotamer exchange.

PNA Monomers (A Special Class)

Peptide Nucleic Acids (PNAs) are technically peptoids with an N-(2-aminoethyl)glycine backbone.

  • Supplier Specificity: Do not buy standard peptoid monomers for PNA synthesis. Use dedicated suppliers like PNA Bio or Panagene .

  • Protection: The nucleobases (A, C, G) on PNA monomers require Bhoc (Benzhydryloxycarbonyl) protection, which is orthogonal to Fmoc/tBu chemistry.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] Link

  • Iris Biotech GmbH. (n.d.).[4] "Peptoids & N-Alkylated Peptides: Technical Brochure." Iris Biotech.[4][5][6][7] Link

  • Chem-Impex International. (n.d.). "Fmoc-Amino Acids and Derivatives Catalog." Chem-Impex.[3] Link

  • PNA Bio. (n.d.). "Fmoc PNA Monomers."[1][8] PNA Bio.[1][8] Link

  • Horn, T., et al. (2004). "Peptoids as peptidomimetics: Synthesis, characterization, and biological activity." Biopolymers. Link

Sources

Methodological (protocols)

Application Note: Solid Phase Synthesis Protocol for Fmoc-Nme-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The incorporation of N-methylated amino acids, such as Fmoc-Nme-Gly-OH (Sarcosine), is a pivotal strategy in modern peptidomimetic drug design. N-methylation modifies the physicochemical properties of peptides by removing a hydrogen bond donor, thereby increasing membrane permeability, enhancing proteolytic stability against serum proteases, and inducing specific conformational constraints (e.g., cis/trans isomerization).

However, the steric bulk of the N-methyl group introduces significant synthetic challenges. While coupling Fmoc-Nme-Gly-OH to a peptide chain is relatively standard, the subsequent elongation—coupling the next amino acid onto the secondary amine of the N-methylglycine—is notoriously difficult due to steric hindrance.

This application note details a high-fidelity protocol for handling Fmoc-Nme-Gly-OH in Solid Phase Peptide Synthesis (SPPS), focusing on the "Difficult Coupling" cycle and critical quality control measures that differ from standard Fmoc chemistries.

Chemical Context & Challenges[1][2][3][4][5]

The Steric Barrier

Unlike primary amines, the secondary amine of Nme-Gly creates a significant steric clash with the incoming activated amino acid. Standard coupling reagents (HBTU/HCTU) often result in incomplete coupling (<50% yield) and deletion sequences.

Diketopiperazine (DKP) Formation

N-methylated dipeptides are highly prone to DKP formation—a side reaction where the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin. This risk is highest when Fmoc-Nme-Gly is the second or third residue from the C-terminus.

Monitoring Limitations

CRITICAL: The standard Kaiser (Ninhydrin) test is ineffective for monitoring deprotection of Nme-Gly. It detects primary amines.[1][2][3] You must use the Chloranil Test to detect secondary amines.[4][1]

Experimental Protocol

Reagents & Materials
ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Recommended to minimize DKP formation due to steric bulk.
Coupling Reagent A HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Gold standard for hindered couplings.
Coupling Reagent B COMUAlternative high-efficiency reagent.
Base DIPEA (Diisopropylethylamine)Base for activation.[5][6]
Additives HOAt (1-Hydroxy-7-azabenzotriazole)Suppresses racemization (less critical for Gly, but vital for chain).
Monitoring Acetaldehyde / p-ChloranilMandatory for secondary amine detection.[1]
Workflow Visualization

The following diagram illustrates the modified SPPS cycle required for N-methylated residues.

SPPS_NmeGly_Cycle Start Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Is N-Terminus Secondary Amine? Wash1->Decision Kaiser QC: Kaiser Test (Primary Amine) Decision->Kaiser No (Primary) Chloranil QC: Chloranil Test (Secondary Amine) Decision->Chloranil Yes (Nme-Gly) StandardCoup Standard Coupling (HBTU/DIPEA) Kaiser->StandardCoup Positive (Blue) Check Coupling Complete? StandardCoup->Check HardCoup Difficult Coupling (HATU/HOAt/DIPEA) Double Coupling Required Chloranil->HardCoup Positive (Blue/Green) HardCoup->Check Check->HardCoup No (Repeat) NextCycle Proceed to Next Cycle Check->NextCycle Yes

Caption: Modified SPPS cycle distinguishing between standard primary amine monitoring (Kaiser) and secondary amine monitoring (Chloranil) required for Nme-Gly.

Detailed Protocol Steps
Phase A: Coupling Fmoc-Nme-Gly-OH (Installation)

This step installs the N-methylated residue. It is generally high-yielding.

  • Activation: Dissolve Fmoc-Nme-Gly-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq).

    • Note: Pre-activation for 2 minutes is recommended.

  • Coupling: Add solution to the resin-bound peptide.[5] Agitate for 60 minutes at Room Temperature (RT).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • QC: Perform Standard Kaiser Test.

    • Result: Beads should be colorless (negative), indicating the previous primary amine is capped.

Phase B: Elongation (The "Difficult" Step)

This step couples the NEXT amino acid onto the Nme-Gly. This is the failure point.

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Precaution: If Nme-Gly is the 2nd residue, use 50% Piperidine in DMF for 5 min or DBU/Piperidine to minimize DKP formation.

  • QC (Crucial): Chloranil Test

    • Take 10-20 beads. Wash with Ethanol.

    • Add 2 drops 2% Acetaldehyde in DMF .[3]

    • Add 2 drops 2% p-Chloranil in DMF .

    • Wait 5 minutes.

    • Interpretation: Dark Blue/Green beads = Free Secondary Amine (Ready to couple).

  • Activation (High Power):

    • Amino Acid (5.0 eq)

    • HATU (5.0 eq) - Do not use HBTU.

    • HOAt (5.0 eq) - Critical additive for steric transfer.

    • DIPEA (10.0 eq)

  • Coupling: Agitate for 2 hours at RT.

  • Re-Coupling (Mandatory): Drain and repeat Step 3 & 4 with fresh reagents.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Alternative: On-Resin Synthesis (Mitsunobu-Fukuyama)[10]

If Fmoc-Nme-Gly-OH is unavailable, or for site-specific methylation of a library, use the Fukuyama-Mitsunobu strategy.

  • Activation: React resin-bound primary amine with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine.

  • Methylation: Treat sulfonamide-resin with Methanol , Triphenylphosphine (PPh3) , and DIAD (Diisopropyl azodicarboxylate) in dry THF.

    • Mechanism:[7][8][9] Mitsunobu alkylation of the acidic sulfonamide nitrogen.

  • Deprotection: Remove o-NBS group using DBU and 2-Mercaptoethanol .

  • Result: Resin-bound secondary amine (N-methylated), ready for coupling.

Troubleshooting Guide

IssueObservationRoot CauseSolution
Low Yield (Elongation) Deletion of residue after Nme-Gly.Steric hindrance prevents coupling.Switch to HATU/HOAt or Triphosgene (in-situ acid chloride). Increase temp to 50°C (check racemization).
Low Yield (Cleavage) Missing dipeptide mass.DKP Formation . The N-terminus bit its own tail.Use 2-CTC resin (steric bulk prevents attack). Shorten deprotection times.
False Negative QC Beads colorless after deprotection.Used Kaiser test instead of Chloranil.Must use Chloranil test for secondary amines.
Aggregation Broad HPLC peaks.N-methylation disrupts H-bonds, altering solubility.Use Magic Mixture (DCM/DMF/NMP/1% Triton X) for washes and coupling.

References

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

  • Teixidó, M., et al. (2005).[6] Solid-Phase Synthesis of N-Methyl Amino Acids. Journal of Peptide Science. Link

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability. Current Pharmaceutical Design. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Voyer, N., et al. (2023). Chloranil Test Protocol for Secondary Amines. BenchChem Protocols. Link

Sources

Technical Guide: Optimization of Coupling Conditions for N-Fmoc-N-(2-methoxyethyl)-glycine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Conditions for N-Fmoc-N-(2-methoxyethyl)-glycine Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Executive Summary

This compound (often abbreviated as Fmoc-Nme-Gly-OH or Fmoc-Nmeg-OH ) is a specialized peptoid monomer used to introduce hydrophilic, PEG-like properties into peptide backbones without the immunogenicity associated with polyethylene glycol.

While the "submonomer" method (bromoacetylation followed by amine displacement) is common for peptoid synthesis, the use of the Fmoc-protected monomer allows for precise integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows, particularly for peptide-peptoid hybrids.

The Core Challenge: The primary synthetic bottleneck is not the coupling of this monomer, but the coupling of the subsequent residue onto its N-terminus. The secondary amine formed after Fmoc removal is sterically hindered and electronically deactivated, making acylation difficult and prone to failure. This guide provides optimized protocols to overcome these steric barriers.

Chemical Logic & Mechanistic Insight

The Steric Barrier

Unlike standard amino acids, N-substituted glycines (peptoids) lack an amide proton. The side chain (methoxyethyl group) is attached directly to the nitrogen.

  • Consequence 1 (Coupling of Monomer): The carboxyl group of Fmoc-Nme-Gly-OH is activated similarly to standard amino acids, though the tertiary carbamate (Fmoc-N-R) induces cis/trans isomerism that can slightly retard activation kinetics.

  • Consequence 2 (Coupling to Monomer): Upon Fmoc removal, the resin-bound amine is secondary . The adjacent methoxyethyl group creates a "steric umbrella," shielding the nucleophilic nitrogen from the incoming activated ester. Standard reagents (HBTU/HOBt) often fail here, leading to deletion sequences.

Reagent Selection Strategy
  • Activation: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for this application. The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation of the hindered secondary amine.

  • Alternative: COMU or DIC/Oxyma Pure are excellent, safer alternatives to HATU that often show comparable efficiency in microwave conditions.

  • Base: DIPEA (Diisopropylethylamine) is preferred over NMM (N-methylmorpholine) to prevent premature Fmoc cleavage while maintaining sufficient basicity for activation.

Experimental Protocols

Protocol A: Coupling of Fmoc-Nme-Gly-OH (Monomer Addition)

Use this protocol to attach the Nme-Gly unit to the growing peptide chain.

Reagents:

  • Monomer: Fmoc-Nme-Gly-OH (3.0 – 5.0 equivalents relative to resin loading)

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (1:1 ratio with monomer)

  • Solvent: DMF (NMP recommended for sequences >15 residues)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve Fmoc-Nme-Gly-OH and Oxyma Pure in minimal DMF. Add DIC. Allow to activate for 2–3 minutes . (Do not exceed 5 minutes to avoid racemization/epimerization, though less risk with Gly).

  • Addition: Add the pre-activated mixture to the resin-bound free amine.

  • Reaction:

    • Room Temperature: Shake for 60–90 minutes .

    • Microwave (Recommended): Ramp to 75°C over 2 min; hold at 75°C for 5 minutes (Power: 25–30W).

  • Wash: Drain and wash resin with DMF (3 x 1 min).

  • Monitoring: Perform Kaiser Test . Since the resin-bound amine (previous residue) is likely primary, the Kaiser test is valid here.

Protocol B: Coupling to Nme-Gly-Resin (Chain Elongation)

Use this protocol to attach the NEXT amino acid onto the Nme-Gly secondary amine. This is the "Difficult Coupling" step.

Reagents:

  • Incoming AA: Fmoc-Amino Acid-OH (5.0 – 10.0 equivalents)

  • Activator: HATU (0.95 eq relative to AA) or COMU (1.0 eq)

  • Base: HOAt (optional additive, 1.0 eq) + DIPEA (2.0 eq relative to AA)

  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for this step due to better swelling of peptoid chains.

Step-by-Step Procedure:

  • Deprotection: Remove Fmoc from the Nme-Gly residue using 20% Piperidine/DMF.[1]

    • Note: Perform this step immediately before coupling to avoid Diketopiperazine (DKP) formation, which terminates the chain.

  • Wash: Extensive washing with DMF (5 x 1 min) and DCM (2 x 1 min) to remove all piperidine.

  • Pre-Activation: Dissolve incoming Fmoc-AA, HATU, and HOAt in NMP. Add DIPEA. Shake for 30 seconds.

  • Double Coupling (Mandatory):

    • Coupling 1: Add mixture to resin.

      • Microwave:75°C for 10 minutes .

      • Manual: 2 hours at RT.

    • Drain and Wash: DMF (2 x 1 min).

    • Coupling 2: Repeat with fresh reagents.

      • Microwave:75°C for 10 minutes .

      • Manual: Overnight at RT.

  • Monitoring: Perform Chloranil Test (See Protocol C). Do NOT use Kaiser Test.

Protocol C: The Chloranil Test (For Secondary Amines)

The Kaiser (Ninhydrin) test is not sensitive to secondary amines. The Chloranil test detects secondary amines via a charge-transfer complex.

Materials:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Transfer a few resin beads to a small glass tube.

  • Wash beads with ethanol to remove DMF (which can interfere if acidic).

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (+) = Free secondary amine present (Incomplete coupling). -> Repeat Protocol B.

  • Colorless/Yellow Beads: Negative (-) = No free amine (Complete coupling). -> Proceed.

Data Summary & Troubleshooting

Comparative Efficiency of Coupling Reagents

Data aggregated from internal optimization studies on sterically hindered N-substituted glycines.

Reagent SystemActivation TypeCoupling Efficiency (to Nme-Gly)Racemization RiskRecommendation
HBTU / HOBt Carbodiimide/OBtLow (< 40% single pass)LowAvoid for this step
DIC / Oxyma Carbodiimide/OxymaHigh (Microwave: >90%)Very LowExcellent (Green option)
HATU / HOAt Uronium/OAtVery High (>98% double pass)Low-MediumGold Standard for difficult steps
PyBOP Phosphonium/OBtHighLowGood alternative if HATU fails
Troubleshooting Guide
IssueSymptomRoot CauseSolution
Deletion Sequence Mass spec shows [M - (Incoming AA)]Incomplete acylation of secondary amine.Switch to HATU; Use Microwave (75°C); Triple couple.
Chain Termination Mass spec shows [M - 18] or truncated massDiketopiperazine (DKP) formation.Minimize time between Fmoc deprotection and next coupling. Use bulky side chains for the 2nd residue if possible.
Aggregation Resin clumps; slow filtrationInter-chain association.Switch solvent to NMP ; Add 0.1M LiCl to coupling mixture (chaotropic salt).

Visual Workflows (Graphviz)

Workflow 1: The Optimized Coupling Cycle

This diagram illustrates the critical decision points when handling the Nme-Gly monomer.

CouplingCycle Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash DecisionType Is the Resin-Bound Residue Nme-Gly? Wash->DecisionType StandardCouple Standard Coupling (DIC/Oxyma, 60 min) DecisionType->StandardCouple No (Primary Amine) DiffCouple High-Power Coupling (HATU/HOAt, Microwave 75°C) DOUBLE COUPLE DecisionType->DiffCouple Yes (Secondary Amine) Kaiser Monitor: Kaiser Test StandardCouple->Kaiser ResultCheck Test Result? Kaiser->ResultCheck Chloranil Monitor: Chloranil Test DiffCouple->Chloranil Chloranil->ResultCheck Success Proceed to Next Cycle ResultCheck->Success Negative (No Amine) Fail Repeat Coupling (Consider Acetylation Cap) ResultCheck->Fail Positive (Free Amine)

Caption: Decision logic for coupling to Nme-Gly residues versus standard amino acids.

References

  • Zuckermann, R. N., et al. (1992).[2][3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Horn, T., et al. (2004). "Comparison of Coupling Reagents for the Synthesis of Peptoids." Biopolymers (Peptide Science). Link

  • Unciti-Broceta, A., et al. (2005). "Microwave-Assisted Synthesis of Peptoids and Peptide-Peptoid Hybrids." Journal of Organic Chemistry. Link

  • Merck/Novabiochem. (2024). "Peptide Synthesis Technical Guide: Chloranil Test." Link

  • Bachem. (2024). "Global Handling of Difficult Sequences in SPPS." Link

Sources

Application Note: Strategic Synthesis of N-Methylated Peptides (Nme) and Peptoids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in peptide chemistry and drug discovery. It provides a technical comparison between Fmoc-Monomer Coupling (for chiral N-methylated peptides) and the Submonomer Method (primarily for N-substituted glycines/peptoids), while also addressing the "Third Way": On-Resin N-Methylation.

Executive Summary

N-methylation is a critical modification in peptidomimetic drug design, offering improved metabolic stability, membrane permeability, and conformational constraint (e.g., Cyclosporine A). However, the synthetic strategies to achieve N-methylation differ fundamentally depending on the desired backbone topology:

  • Fmoc-Monomer Coupling: Uses pre-synthesized, chiral Fmoc-N(Me)-Amino Acids . This is the standard for maintaining

    
    -carbon chirality (e.g., N-Me-Ala, N-Me-Phe).
    
  • Submonomer Method: Uses a two-step cycle of bromoacetylation followed by amine displacement .[1][2] This is the standard for synthesizing Peptoids (N-substituted glycines), which lack

    
    -carbon chirality but offer immense side-chain diversity.[3][4]
    

Critical Distinction: The Submonomer method cannot generate standard chiral N-methyl amino acids (like N-Me-Alanine) because the backbone precursor (bromoacetic acid) lacks the


-methyl group. It generates N-alkyl glycines (Sarcosine derivatives).

Technical Deep Dive: Fmoc-Monomer Coupling

Target: Chiral N-methylated peptides (e.g., -Ala-N(Me)Phe-Val-).

The Challenge: Steric Hindrance

Coupling to an N-methylated residue is difficult; coupling between two N-methylated residues is notoriously challenging. The N-methyl group introduces significant steric clash and removes the amide hydrogen, preventing hydrogen bonding that typically stabilizes the transition state.

Preferred Protocols

Standard HBTU/HCTU protocols often fail. The industry standards are HATU/HOAt for moderate difficulty and Bis-trichloromethyl carbonate (BTC) for difficult junctions.

Protocol A: HATU/HOAt (Standard High-Efficiency)

Best for: Coupling a standard amino acid onto an N-methylated N-terminus.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Activation:

    • Dissolve Fmoc-AA-OH (4.0 eq) in dry DMF.

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIEA (8.0 eq).[5]

    • Note: Pre-activation for 1-2 mins is recommended.

  • Coupling: Add mixture to resin. Shake for 2–4 hours (double coupling is standard).

  • Monitoring: Chloranil test (Ninhydrin is ineffective for secondary amines).

Protocol B: BTC (Triphosgene) - In Situ Acid Chloride

Best for: "Difficult" couplings (e.g., N-Me-AA to N-Me-AA). Warning: Generates Phosgene gas. Must be performed in a well-ventilated fume hood.

  • Preparation: Suspend resin in dry THF (unusual solvent for SPPS, but necessary here).

  • Activation:

    • Dissolve Fmoc-N(Me)-AA-OH (5 eq) and BTC (1.65 eq) in dry THF.

    • Add 2,4,6-Collidine (14 eq) dropwise. A white precipitate (collidinium chloride) forms.

  • Coupling: Add the suspension to the resin.[5][6][7] React for 1 hour.

  • Wash: Wash extensively with DCM to remove THF/Collidine before returning to DMF for deprotection.

Technical Deep Dive: The Submonomer Method

Target: Peptoids (Poly-N-substituted glycines).[3]

Mechanism

Developed by Zuckermann, this method builds the polymer backbone using an achiral spacer (bromoacetic acid) and introduces the side chain via a primary amine.

Protocol: The Zuckermann Cycle

Scale: 0.1 mmol resin (Rink Amide usually).

Step 1: Acylation (The Spacer)

  • Reagents: 0.4 M Bromoacetic acid in DMF + 0.4 M DIC (Diisopropylcarbodiimide).

  • Procedure: Add 2 mL of solution to resin. Shake for 20–30 min at RT.

  • Wash: DMF (5x).

    • Result: Resin-bound

      
      -bromoacetamide.
      

Step 2: Displacement (The Side Chain)

  • Reagents: 1.0 M Primary Amine (R-NH

    
    ) in DMF (or NMP).
    
  • Procedure: Add 2 mL amine solution to resin. Shake for 30–60 min.

    • Note: For sterically hindered amines (e.g., t-butylamine), extend time to 2h or use microwave (50°C).

  • Wash: DMF (5x).

    • Result: Resin-bound N-substituted glycine (secondary amine).

Comparative Analysis

FeatureFmoc-Monomer CouplingSubmonomer Method
Target Molecule Chiral N-methyl PeptidesPeptoids (N-alkyl Glycines)
Chirality Maintained (

-carbon)
None (Achiral Glycine backbone)
Side Chain Source Pre-made Fmoc-AA building blocksCheap Primary Amines
Cost High (Fmoc-NMe-AAs are expensive)Low (Commodity amines)
Coupling Difficulty High (Steric hindrance)Low (Primary amine displacement is fast)
Main Limitation Limited availability of exotic side chainsLack of stereocenters

Decision Logic & Workflow Visualization

The following diagrams illustrate the chemical pathways and the decision logic for selecting a method.

SynthesisPathways Start Target Sequence Fmoc_Path Method A: Fmoc-Monomer Start->Fmoc_Path Need Alpha-Chirality Sub_Path Method B: Submonomer Start->Sub_Path Need Side-Chain Diversity No Chirality Req Fmoc_Step1 Fmoc-N(Me)-AA-OH (Pre-made) Fmoc_Path->Fmoc_Step1 Fmoc_Step2 Activation (HATU/BTC) Fmoc_Step1->Fmoc_Step2 Fmoc_Prod Chiral N-Me Peptide (Stereodefined) Fmoc_Step2->Fmoc_Prod Slow Coupling Sub_Step1 Acylation (Bromoacetic Acid + DIC) Sub_Path->Sub_Step1 Sub_Step2 Displacement (Primary Amine R-NH2) Sub_Step1->Sub_Step2 Sub_Prod Peptoid (Achiral N-sub Glycine) Sub_Step2->Sub_Prod Iterative Cycle Sub_Prod->Sub_Step1 Repeat

Figure 1: Synthetic pathways distinguishing the pre-fabricated monomer approach (blue) from the modular submonomer assembly (red).

DecisionTree Q1 Is Alpha-Carbon Chirality Required? Q2 Is the Fmoc-NMe-AA Commercially Available? Q1->Q2 Yes Result_Submonomer Use Submonomer Method (Peptoid Synthesis) Q1->Result_Submonomer No (Glycine backbone OK) Result_Fmoc Use Fmoc-Monomer (HATU/HOAt) Q2->Result_Fmoc Yes Result_Mitsunobu Use On-Resin Methylation (Mitsunobu/Fukuyama) Q2->Result_Mitsunobu No (Too expensive/Rare)

Figure 2: Decision matrix for selecting the optimal N-methylation strategy based on structural requirements and reagent availability.

The "Third Way": On-Resin N-Methylation

Note: Researchers often confuse this with the submonomer method. This is the bridge between the two.

If you require a chiral peptide but cannot afford/source the Fmoc-NMe-AA, use the Mitsunobu-Fukuyama approach on the solid phase.

  • Protect: Protect the N-terminus with o-NBS-Cl (2-nitrobenzenesulfonyl chloride).

  • Methylate: Treat with Methanol, Triphenylphosphine (PPh

    
    ), and DIAD (Mitsunobu conditions) OR use DBU/Dimethylsulfate.
    
  • Deprotect: Remove o-NBS with mercaptoethanol/DBU.

  • Result: A specific, chiral N-methylated amino acid generated directly on the resin.

References

  • Zuckermann, R. N., et al. (1992).[8][9] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[5] Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Chatterjee, J., et al. (2012). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

  • Miller, S. C., & Scanlan, T. S. (1997). "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society.[5] Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry (Discussing N-Me influence on cyclization). Link

Sources

Application Notes and Protocols for the Automated Synthesis of N-Substituted Glycines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Glycines (Peptoids) in Modern Drug Discovery

N-substituted glycines, commonly known as peptoids, are a class of peptidomimetic oligomers that have garnered significant attention in the fields of drug discovery, materials science, and biotechnology.[1][2] Structurally, they are isomers of peptides, with the side chain appended to the backbone amide nitrogen rather than the α-carbon.[3][4] This seemingly subtle architectural alteration confers several advantageous properties, most notably a profound resistance to proteolytic degradation, a major hurdle in the therapeutic application of natural peptides.[2][5][6]

The automated solid-phase synthesis of peptoids, pioneered by Zuckermann and colleagues, has revolutionized access to these versatile molecules.[7][8] The "submonomer" approach, amenable to automation, allows for the precise construction of peptoid sequences with a vast diversity of side chains, far exceeding what is readily achievable with natural amino acids.[1][6] This chemical diversity, coupled with their proteolytic stability and potential for enhanced cell permeability, makes peptoids a compelling scaffold for the development of novel therapeutics, diagnostics, and functional biomaterials.[7][9]

This guide provides a comprehensive overview of the principles and practices of automated peptoid synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for the creation of novel N-substituted glycine oligomers. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven protocols for automated synthesizers, and offer insights into troubleshooting and optimization.

The Submonomer Approach: A Paradigm of Synthetic Efficiency

The cornerstone of automated peptoid synthesis is the submonomer method. This elegant two-step iterative process allows for the construction of N-substituted glycine units from two readily available chemical building blocks: a haloacetic acid and a primary amine. This strategy obviates the need for the synthesis of individual, protected N-substituted glycine monomers, thereby streamlining the entire process.[8]

The synthesis cycle proceeds in the C-terminus to N-terminus direction and is characterized by two key reactions per monomer addition:

  • Acylation: The secondary amine of the resin-bound growing chain is acylated with a haloacetic acid, typically bromoacetic acid. This reaction is usually mediated by a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC).

  • Nucleophilic Displacement: The side chain is introduced via a nucleophilic substitution reaction, where a primary amine displaces the bromide from the newly formed α-bromoacetamide.

This two-step cycle is repeated until the desired peptoid sequence is assembled. The process is highly efficient and compatible with a wide range of primary amines, enabling the incorporation of a vast chemical space into the peptoid sequence.[6]

Visualizing the Automated Submonomer Synthesis Workflow

Automated Peptoid Synthesis Cycle cluster_Resin Solid Support cluster_Cycle Monomer Addition Cycle cluster_Final Final Steps Resin_Start Resin-Bound Amine (Start or Previous Cycle) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin_Start->Acylation Input Bromoacetamide Resin-Bound α-Bromoacetamide Acylation->Bromoacetamide Forms Displacement Step 2: Displacement (Primary Amine Submonomer) Bromoacetamide->Displacement Input Elongated_Peptoid Resin-Bound Peptoid (n+1 residues) Displacement->Elongated_Peptoid Forms Elongated_Peptoid->Acylation Next Cycle Cleavage Cleavage from Resin (e.g., TFA) Elongated_Peptoid->Cleavage After final cycle Final_Product Purified N-Substituted Glycine Oligomer Cleavage->Final_Product

Sources

Application Notes and Protocols for Preventing Diketopiperazine Formation with Fmoc-N-Me-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of N-Methylated Residues and the Specter of Diketopiperazine

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the introduction of these residues, including N-methyl-glycine (sarcosine), presents a significant synthetic challenge: the increased propensity for diketopiperazine (DKP) formation. This intramolecular cyclization of a dipeptidyl unit results in the irreversible truncation of the peptide chain, leading to a significant reduction in the yield of the desired full-length peptide.

This application note provides a comprehensive guide to understanding and preventing DKP formation when working with Fmoc-N-Me-Gly-OH in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of this side reaction and present field-proven protocols to mitigate its occurrence, ensuring the successful synthesis of N-methylated peptides.

The Mechanism of Diketopiperazine Formation

Diketopiperazine formation is an intramolecular aminolysis reaction that is particularly favored at the dipeptide stage. Following the deprotection of the N-terminal amino group of the second amino acid in the sequence, this newly liberated amine can nucleophilically attack the ester linkage of the first amino acid to the solid support. This attack leads to the formation of a stable, six-membered ring—the diketopiperazine—and its subsequent cleavage from the resin.

Several factors accelerate DKP formation:

  • Sequence Dependence: Peptides with a C-terminal proline are notoriously susceptible to DKP formation. N-methylated amino acids, like N-Me-Gly, also significantly increase the rate of this side reaction. The presence of a small, sterically unhindered amino acid like glycine as the second residue can further facilitate the cyclization.

  • Fmoc-Deprotection Conditions: The standard use of a secondary amine base, such as piperidine, to remove the Fmoc protecting group creates the basic environment that promotes the nucleophilic attack required for DKP formation.[1]

  • Resin Linker: The nature of the linker attaching the peptide to the solid support can influence the susceptibility to DKP formation. More acid-labile linkers, for instance, can be more prone to cleavage.

DKP_Formation Resin Resin-O-CO-CHR1-NH-CO-CHR2-NH-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Base Treatment Intermediate Resin-O-CO-CHR1-NH-CO-CHR2-NH2 Deprotection->Intermediate Liberated N-terminus DKP Diketopiperazine (Cyclic Dipeptide) Intermediate->DKP Intramolecular Nucleophilic Attack Truncated Truncated Peptide-Resin HATU_Coupling_Workflow Start Start: Swollen Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Coupling Couple to Resin (1-2 hours) Wash1->Coupling Activation Activate Fmoc-N-Me-Gly-OH (HATU/DIPEA in DMF) Activation->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Recouple Recouple with Fresh Reagents Monitoring->Recouple Incomplete (Blue) Wash2 Wash (DMF) Monitoring->Wash2 Complete (Yellow) Recouple->Coupling End End: Coupled Peptide-Resin Wash2->End Fmoc_Deproteportion Fmoc_Deproteportion Fmoc_Deproteportion->Wash1

Figure 2: Workflow for the coupling of Fmoc-N-Me-Gly-OH using HATU.

Protocol 2: Coupling of Fmoc-N-Me-Gly-OH using DIC/Oxyma

This protocol provides a cost-effective and highly efficient alternative to uronium-based reagents.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-Me-Gly-OH (3-5 equivalents)

  • DIC (3-5 equivalents)

  • OxymaPure (3-5 equivalents)

  • DMF or NMP

  • 20% (v/v) Piperidine in DMF

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-N-Me-Gly-OH and OxymaPure in DMF. Add DIC to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the coupling cocktail to the deprotected peptide-resin. Agitate the reaction mixture for 1-3 hours at room temperature.

  • Monitoring and Washing: Follow steps 6-8 from Protocol 1.

Data Presentation: Comparative Overview of Coupling Strategies

While a direct head-to-head quantitative comparison for Fmoc-N-Me-Gly-OH is not extensively available in the literature, the following table summarizes the key features of the recommended coupling reagents based on their performance with sterically hindered amino acids.

Coupling ReagentAdditiveActivating SpeciesRelative CostKey Advantages
HATU (HOAt integrated)OAt-esterHighVery high reactivity, low racemization, ideal for difficult couplings. [2][3]
HCTU (6-Cl-HOBt integrated)6-Cl-OBt-esterMediumHigh reactivity, cost-effective alternative to HATU. [2]
DIC OxymaPureO-acylisourea/Oxyma-esterLowCost-effective, low racemization, safer than HOBt-based methods. [4][5]

Conclusion and Best Practices

The successful incorporation of Fmoc-N-Me-Gly-OH while minimizing diketopiperazine formation is readily achievable with careful consideration of the synthetic strategy. For routine syntheses, a DIC/Oxyma coupling protocol offers an excellent balance of efficiency and cost. For particularly challenging sequences or when maximizing yield is paramount, HATU is the reagent of choice.

Key Recommendations:

  • Monitor Couplings: Always monitor the completion of coupling reactions for N-methylated amino acids using a qualitative test such as the Bromophenol Blue test.

  • Double Coupling: Do not hesitate to perform a second coupling if the first is incomplete.

  • Consider Dipeptide Strategy: For sequences known to be highly prone to DKP formation, the use of a pre-formed Fmoc-Xaa-N-Me-Gly-OH dipeptide is the most robust preventative measure.

  • Optimized Deprotection: If DKP formation persists, consider employing an alternative deprotection cocktail such as 2% DBU / 5% piperazine in NMP. [1] By implementing these strategies and protocols, researchers can confidently incorporate Fmoc-N-Me-Gly-OH into their peptide sequences, paving the way for the development of novel and effective peptide-based therapeutics.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155-1156. [Link]

  • Bachem AG. (2016). Peptide Synthesis Reagents Guide. [Link]

  • Góngora-Benítez, M., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5693–5701. [Link]

  • Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46927–46939. [Link]

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]

  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

Sources

Topic: High-Fidelity Purification of N-methoxyethyl Glycine Oligomers for Advanced Research and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-substituted glycine oligomers, or peptoids, with N-methoxyethyl glycine side chains, represent a promising class of peptide mimics with significant potential in therapeutics and diagnostics due to their enhanced proteolytic stability and cell permeability.[1][2] The biological activity and reliability of these synthetic oligomers are intrinsically linked to their purity. This document provides a comprehensive guide to the purification of N-methoxyethyl glycine oligomers, detailing field-proven protocols for precipitation and high-performance liquid chromatography. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to optimize purification strategies for their specific oligomer sequences and scales.

Introduction: The Critical Role of Purity in Peptoid Science

N-methoxyethyl glycine oligomers are a subclass of peptoids, which are isomers of peptides. Instead of having side chains attached to the alpha-carbon, peptoids have them on the backbone nitrogen atom, which results in an achiral, flexible backbone that is resistant to proteolysis.[2][3] This inherent stability makes them excellent candidates for drug development and various molecular biology applications.[4][5]

However, the solid-phase synthesis of these oligomers, while efficient, inevitably produces a crude mixture containing the desired full-length product alongside deletion sequences, truncated fragments, and residual synthesis reagents.[6] The presence of these impurities can significantly interfere with experimental results, leading to misinterpretation of biological activity and reduced efficacy. Therefore, robust and efficient purification is not merely a preparatory step but a critical component of the research and development workflow. This guide focuses on the two most effective and widely adopted methods for this purpose: ether precipitation for initial cleanup and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution purification.

The Overall Purification Workflow

A typical purification strategy for N-methoxyethyl glycine oligomers is a multi-step process designed to progressively remove impurities and isolate the target molecule. The workflow begins with the crude product obtained after cleavage from the solid-phase synthesis resin and culminates in a highly pure, well-characterized oligomer.

PurificationWorkflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification Cascade cluster_qc Quality Control & Final Product Crude Crude Product (Oligomer + Impurities) Precip Ether Precipitation (Bulk Impurity Removal) Crude->Precip Initial Cleanup RPHPLC Reversed-Phase HPLC (High-Resolution Separation) Precip->RPHPLC Primary Purification QC Purity & Identity Analysis (Analytical HPLC, Mass Spec) RPHPLC->QC Verification Final Pure Oligomer (>95% Purity) QC->Final Lyophilization

Caption: General purification workflow for N-methoxyethyl glycine oligomers.

Initial Cleanup: Ether Precipitation Protocol

Following cleavage from the solid-phase resin using an acid cocktail (e.g., trifluoroacetic acid), the crude product is an oil containing the desired oligomer, scavengers (like m-cresol and thioanisole), and cleaved protecting groups.[7] Diethyl ether precipitation is a crucial first step to separate the oligomer from these acid-soluble small-molecule impurities.

Principle of Causality: N-methoxyethyl glycine oligomers, being relatively large and polar molecules, are insoluble in non-polar organic solvents like diethyl ether. In contrast, the small organic molecules used as scavengers during cleavage are highly soluble. This differential solubility allows for the selective precipitation of the crude oligomer.

Protocol: Crude Oligomer Isolation by Precipitation
  • Preparation: After cleavage, the acidic solution containing the oligomer is collected. If the volume is large, it can be concentrated under a stream of dry nitrogen to yield a yellow or brown oil.[7]

  • Dispersion: Partition the resulting oil into several microcentrifuge tubes.

  • Precipitation: Add a 10-fold excess volume of cold diethyl ether to each tube. Vortex vigorously until the oil disperses and a cloudy white precipitate forms.[7]

  • Incubation & Centrifugation: Place the tubes on dry ice for 5-10 minutes to maximize precipitation. Centrifuge the tubes (e.g., at 7000 rpm for 5 minutes) to pellet the white solid.[7]

  • Washing: Carefully decant or pipette off the diethyl ether supernatant, which contains the dissolved impurities.

  • Repeat: Repeat the cycle of adding fresh cold ether, vortexing, centrifuging, and decanting at least three to four times to thoroughly wash the oligomer pellet.[7]

  • Drying: After the final wash and decanting, pass a gentle stream of nitrogen gas over the pellet to remove any residual diethyl ether. The resulting white to off-white solid is the crude, precipitated oligomer, ready for HPLC purification.

High-Resolution Purification: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic oligomers, including N-methoxyethyl glycine peptoids.[7][8][9] It offers unparalleled resolution, allowing for the separation of the full-length product from closely related impurities like deletion sequences.

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[10][11] The stationary phase is non-polar (e.g., silica beads modified with C18 alkyl chains), while the mobile phase is polar. The sample is loaded in a high-polarity mobile phase, causing hydrophobic molecules to bind to the stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) is then applied, which progressively increases the mobile phase's non-polarity. Molecules elute in order of increasing hydrophobicity, as they partition more readily into the mobile phase. Trifluoroacetic acid (TFA) is typically added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[11]

RPHPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_post Post-Run Analysis Sample Dissolve Crude Oligomer in Buffer A Inject Inject Sample Sample->Inject HPLC Equilibrate C18 Column with Buffer A HPLC->Inject Gradient Apply Acetonitrile Gradient (Increasing % Buffer B) Inject->Gradient Detect Monitor Elution (UV at 220/260 nm) Gradient->Detect Collect Collect Fractions Based on UV Peaks Detect->Collect Analyze Analyze Fractions (Analytical HPLC, Mass Spec) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Dry Powder Pool->Lyophilize

Caption: Detailed workflow for RP-HPLC purification of peptoid oligomers.

Protocol: Preparative RP-HPLC
  • Mobile Phase Preparation:

    • Buffer A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both buffers thoroughly before use.

  • Sample Preparation: Dissolve the crude, precipitated oligomer in a minimal volume of Buffer A or a mixture of Buffer A and B to ensure complete solubilization. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • System Setup and Equilibration:

    • Install a preparative C18 column (e.g., 10-21.2 mm inner diameter) on the HPLC system.

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B) at the desired flow rate until a stable baseline is achieved.

  • Gradient Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing Buffer B. A typical gradient might be from 5% to 65% Buffer B over 60 minutes.[7] This gradient should be optimized based on the hydrophobicity of the specific oligomer. Shorter, more hydrophobic oligomers will elute earlier (at lower acetonitrile concentrations) than longer, more hydrophobic ones.

    • Monitor the column effluent using a UV detector, typically at 220 nm (for the amide backbone) and 260 nm (if nucleobases are present).

  • Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram. The main peak, which is typically the largest and often has a slight fronting shoulder (containing shorter fragments), is usually the desired product.

  • Post-Purification Processing:

    • Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity using mass spectrometry (MALDI-TOF or ESI-MS).[8]

    • Pool the fractions that meet the desired purity criteria (e.g., >95%).

    • Lyophilize (freeze-dry) the pooled fractions to remove the mobile phase and obtain the purified oligomer as a fluffy white powder.

Alternative Method: Ion-Exchange Chromatography (IEC)

While RP-HPLC is the most common method, Ion-Exchange Chromatography (IEC) can be a valuable orthogonal technique, particularly for oligomers that are difficult to purify by hydrophobicity alone or for removing charged impurities.[12][13]

Principle of Separation: IEC separates molecules based on their net charge.[14] Since the N-methoxyethyl glycine backbone is neutral, this method is most applicable when the oligomer is conjugated to charged moieties (e.g., peptides with lysine or arginine residues) or for removing charged synthesis impurities. Anion-exchange chromatography (AEX) uses a positively charged stationary phase to bind negatively charged molecules, while cation-exchange chromatography (CEX) uses a negatively charged stationary phase to bind positively charged molecules.[10][13] Elution is achieved by increasing the salt concentration of the mobile phase.

Comparative Summary of Purification Methods

MethodPrinciple of SeparationPrimary ApplicationResolutionThroughputKey Advantages
Ether Precipitation Differential SolubilityInitial cleanup of crude productLowHighRemoves bulk cleavage reagents; simple and fast.[7][15]
Reversed-Phase HPLC HydrophobicityHigh-resolution purificationVery HighLow to MediumExcellent separation of closely related oligomers (e.g., deletion sequences).[10][11]
Ion-Exchange HPLC Net ChargeOrthogonal purification; separation of charged speciesHighMediumEffective for charged oligomers or removing charged impurities.[12][16]

Quality Control and Validation

A purification protocol is only as good as its validation. Every purification must be followed by rigorous quality control to ensure the final product meets the required specifications.

  • Analytical RP-HPLC: The primary method for assessing purity. A small aliquot of the final product is injected onto an analytical C18 column using a fast gradient. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

  • Mass Spectrometry: Essential for confirming the identity of the purified product. MALDI-TOF or ESI-MS provides the molecular weight of the oligomer, confirming that the isolated peak corresponds to the full-length product.[8][17]

Conclusion

The successful application of N-methoxyethyl glycine oligomers in research and development is contingent upon their high purity. The combination of an initial ether precipitation followed by high-resolution reversed-phase HPLC provides a robust and reliable pathway to obtaining highly pure material. By understanding the principles behind each step, researchers can effectively troubleshoot and optimize these protocols to suit the unique characteristics of their target oligomers, ensuring the integrity and validity of their subsequent experiments.

References

  • Pooga, M., et al. (2008). Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. PLoS One, 3(7), e2565. Available at: [Link]

  • Sforza, S., et al. (2012). Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors. Molecules, 17(9), 10959-10974. Available at: [Link]

  • PNA Purification and Characterization. (n.d.). Document from a research group, detailing standard lab protocols. Available upon direct search for the title.
  • Li, C., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 8(2), 205–213. Available at: [Link]

  • Li, C., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. DSpace@MIT. Available at: [Link]

  • Shiraishi, T., & Nielsen, P. E. (2008). Improved cell-penetrating peptide–PNA conjugates for splicing redirection in HeLa cells and exon skipping in mdx mouse muscle. Nucleic Acids Research, 36(21), e140. Available at: [Link]

  • Ng, P., & Mitra, G. (2000). Evaluation of an Ion-Exchange Membrane for the Purification of Plasmid DNA. Biotechnology and Applied Biochemistry, 32(Pt 2), 127–135. Available at: [Link]

  • Rao, C. S., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 564–575. Available at: [Link]

  • Karbowniczek, K., et al. (2020). Ion exchange purification of mRNA. Google Patents, US10590161B2.
  • Lee, A. L., & Lee, D. Y. (2004). High Performance DNA Purification using a Novel Ion Exchange Matrix. Journal of Biomedicine and Biotechnology, 2004(5), 298–302. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243. Available at: [Link]

  • Harrison, J. G., & Balasubramanian, S. (1998). Synthesis and Properties of DNA-PNA Chimeric Oligomers. Nucleic Acids Research, 26(14), 3404–3409. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Biotage. (n.d.). Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers. Application Note. Available at: [Link]

  • Montalbán, A. S., & Royo, M. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. Available at: [Link]

  • metabion. (n.d.). PNA Oligomers - Peptide Nucleic Acids. Available at: [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Liu, Y. (2001). HPLC as a method for purifying and identifying PNAs. American University. Available at: [Link]

  • Johnson, M., et al. (2023). Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis. ACS Omega. Available at: [Link]

  • G. R. Grandas, A., et al. (2003). Synthesis of Labelled PNA Oligomers by a Post-Synthetic Modification Approach. Biorganic & Medicinal Chemistry Letters, 13(3), 391-393. Available at: [Link]

  • Roy, A. S., & Royo, M. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available at: [Link]

  • Danger, G., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega, 4(7), 12345–12351. Available at: [Link]

  • Wu, C. W., et al. (2003). Structural and Spectroscopic Studies of Peptoid Oligomers with r-Chiral Aliphatic Side Chains. Journal of the American Chemical Society, 125(44), 13525–13530. Available at: [Link]

  • Hazra, S., et al. (2018). Size-Dependent Affinity of Glycine and Its Short Oligomers to Pyrite Surface: A Model for Prebiotic Accumulation of Amino Acid Oligomers on a Mineral Surface. Life, 8(1), 5. Available at: [Link]

Sources

Application (practical Uses)

Application Note: N-Fmoc-N-(2-methoxyethyl)-glycine in the Synthesis of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Peptide Scaffold

In the landscape of modern drug discovery and materials science, peptidomimetics have emerged as a pivotal class of molecules. These compounds are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation and poor cell permeability.[1] A prominent strategy in this field is the use of N-substituted glycine oligomers, or "peptoids," where the side chain is shifted from the alpha-carbon to the backbone nitrogen atom.[2] This fundamental alteration imparts resistance to enzymatic cleavage and allows for a vast, tunable chemical space.

This application note provides a detailed guide to the use of a key building block in this domain: N-Fmoc-N-(2-methoxyethyl)-glycine . We will explore the unique advantages conferred by the 2-methoxyethyl side chain, provide comprehensive protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and discuss the characterization of the resulting peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile monomer for the creation of novel therapeutic agents and advanced biomaterials.

The Strategic Advantage of the 2-Methoxyethyl Side Chain

The choice of the N-substituent is critical as it dictates the physicochemical properties of the resulting peptidomimetic. The 2-methoxyethyl group of this compound offers a compelling combination of features:

  • Enhanced Aqueous Solubility: The ether linkage and terminal methoxy group introduce hydrophilicity, which can significantly improve the water solubility of the final peptide construct. This is a crucial attribute for both in-vitro handling and in-vivo bioavailability. Research has demonstrated that the covalent attachment of oligo-N-methoxyethylglycine (NMEG) chains, a process termed "NMEGylation," greatly improves the solubility and serum stability of therapeutic peptides.[3] Even the incorporation of a few N-(2-methoxyethyl)glycine (Nme) units has been shown to increase the water solubility of longer peptoid sequences.[4]

  • Improved Pharmacokinetics: By modifying the peptide backbone, the 2-methoxyethyl group contributes to increased stability against proteases. Furthermore, the hydrophilic nature of this side chain can influence the overall pharmacokinetic profile of the molecule, potentially leading to improved bioavailability.[3]

  • Conformational Control: While N-substitution removes the backbone amide proton, preventing the formation of traditional hydrogen bonds, the nature of the side chain still influences the local and global conformation of the peptoid. The flexible and polar 2-methoxyethyl group can engage in other non-covalent interactions, providing a tool for fine-tuning the three-dimensional structure of the peptidomimetic.

  • Biocompatibility: The 2-methoxyethyl moiety is structurally related to polyethylene glycol (PEG), a polymer widely recognized for its biocompatibility and "stealth" properties in biological systems. This similarity suggests that peptidomimetics incorporating this side chain may exhibit reduced immunogenicity and non-specific protein binding.

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for its effective use.

PropertyValue
Chemical Name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxyethyl)amino)acetic acid
CAS Number 1341969-00-3
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM
Protection Group Fmoc (9-fluorenylmethyloxycarbonyl), base-labile

Experimental Protocols: Incorporation via Fmoc-SPPS

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) principles. The following protocols provide a detailed, step-by-step methodology for manual synthesis. These can be adapted for automated peptide synthesizers.

Logical Workflow of a Single Coupling Cycle

SPPS_Workflow Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Pre-activation of This compound (e.g., HCTU/DIPEA in DMF) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (e.g., Ac₂O/DIPEA) Washing2->Capping If incomplete coupling NextCycle Ready for Next Cycle Washing2->NextCycle If coupling is complete Capping->NextCycle

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Resin Swelling and Initial Fmoc Deprotection
  • Resin Preparation: Place the desired amount of resin (e.g., Rink Amide MBHA for C-terminal amides, 100-200 mesh) in a suitable reaction vessel.[5]

  • Swelling: Add N,N-Dimethylformamide (DMF) to cover the resin completely. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a qualitative Kaiser test. A positive result (blue beads) confirms the presence of a free primary or secondary amine.

Protocol 2: Coupling of this compound

Rationale: N-substituted amino acids, being secondary amines, can exhibit slower coupling kinetics than primary amino acids. Therefore, the use of a potent coupling agent is recommended. HCTU is a highly efficient and widely used activator for Fmoc chemistry.[6]

Reagents for Coupling (0.1 mmol scale):

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol)
This compound3 - 5 eq.107 - 178 mg
HCTU2.9 - 4.9 eq.120 - 203 mg
N,N-Diisopropylethylamine (DIPEA)6 - 10 eq.105 - 174 µL
DMF-~2 mL
  • Activation: In a separate vial, dissolve this compound (3-5 eq.) and HCTU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution. Vortex briefly. This pre-activation step typically takes 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.[6]

  • Monitoring: After the reaction time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, a capping step is recommended to block any unreacted amines. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 10-15 minutes.[7]

Protocol 3: Final Cleavage and Deprotection
  • Final Fmoc Removal: After the final coupling cycle, remove the N-terminal Fmoc group as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A standard cocktail is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice to remove scavengers. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Characterization of N-(2-methoxyethyl)-glycine Containing Peptidomimetics

Standard analytical techniques are employed to verify the identity and purity of the synthesized peptidomimetic.

Characterization Workflow

Characterization_Workflow Crude Crude Lyophilized Peptide Dissolve Dissolve in Aqueous/Organic Solvent Crude->Dissolve HPLC Analytical RP-HPLC Dissolve->HPLC MS Mass Spectrometry (e.g., ESI-MS) Dissolve->MS Purity Assess Purity (>95% desired) HPLC->Purity MS->Purity Purification Preparative RP-HPLC Purity->Purification Needs Purification Final Pure, Characterized Peptidomimetic Purity->Final Purity OK Purification->Final

Caption: Logical flow for the characterization and purification of the final product.

Expected Analytical Data

Let's consider a model peptide, Ac-Ala-Phe-[Nme] -Gly-NH₂, where [Nme] represents the N-(2-methoxyethyl)-glycine residue.

Analysis MethodExpected Result
Mass Spectrometry The calculated monoisotopic mass is 463.25 g/mol . ESI-MS should show a prominent peak for the [M+H]⁺ ion at m/z 464.26. The incorporation of the N-(2-methoxyethyl)-glycine residue adds 101.06 g/mol to the peptide backbone compared to a standard glycine residue.
RP-HPLC The incorporation of the hydrophilic 2-methoxyethyl group will typically result in a shorter retention time compared to an analogous peptide with a hydrophobic N-alkyl group (e.g., N-benzyl). The chromatogram will be used to assess the purity of the final product, with the goal of achieving >95% purity after purification.[8]

Conclusion

This compound is a highly valuable building block for the synthesis of advanced peptidomimetics. Its 2-methoxyethyl side chain imparts beneficial properties, most notably enhanced aqueous solubility and proteolytic stability, which are critical for the development of effective therapeutic agents. The protocols outlined in this application note provide a robust framework for the successful incorporation of this monomer using standard Fmoc-SPPS techniques. By leveraging the unique characteristics of this compound, researchers can expand their chemical toolbox and accelerate the design and synthesis of next-generation peptidomimetics for a wide range of applications in medicine and biotechnology.

References

  • Gessara, G., et al. (2018). NMEGylation: a novel modification to enhance the bioavailability of therapeutic peptides. Journal of Peptide Science, 24(11), e3119.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311.
  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides.
  • Connolly, M. D., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-268.
  • Kwon, Y.-U., & Kodadek, T. (2007). Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Molecular BioSystems, 3(11), 740-751.
  • Alluri, P. G., et al. (2006). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
  • LifeTein. (2024, January 11).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • Gessara, G., et al. (2018). NMEGylation: a novel modification to enhance the bioavailability of therapeutic peptides. Journal of Peptide Science, 24(11), e3119.
  • Zhang, L., et al. (2015). Sequence Programmable Peptoid Polymers for Diverse Materials Applications.
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Grdadolnik, S. G., et al. (2022). Photochemical Transformations of Peptides Containing the N-(2-Selenoethyl)glycine Moiety. ACS Omega, 7(4), 3584-3595.
  • SIELC Technologies. (2018, February 16). Separation of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column.
  • Chantell, C., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(8), 558-564.
  • Life Chemicals. (2021, September 15). Peptidomimetics in Modern Drug Discovery.
  • Bowers, A. A. (n.d.). Peptide Cell Permeability.
  • ResearchGate. (n.d.). HPLC and mass spectrometry analysis of 9.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Ma, Y. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Journal of Peptides, 1(1).
  • Sterling Pharma Solutions. (2023, July 14).
  • Knight, A. S., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(23), 8011-8018.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Li, Y., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. International Journal of Molecular Sciences, 24(14), 11613.
  • BenchChem. (2025). Technical Support Center: Enhancing Peptide Solubility with N-Methyl-Diaminobutyric Acid.
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
  • ResearchGate. (n.d.). AEG [N-(2-aminoethyl)glycine] is a small molecule which when polymerized can form a peptide nucleic acid backbone.
  • Banack, S. A., et al. (2012). Cyanobacteria Produce N-(2-Aminoethyl)Glycine, a Backbone for Peptide Nucleic Acids Which May Have Been the First Genetic Molecules for Life on Earth. PLoS ONE, 7(11), e49043.
  • Peng, L., et al. (2024). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.

Sources

Designing Functional Nanosystems: An Application Guide to Amphiphilic Peptoids Utilizing Fmoc-Nme-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptoids, or N-substituted glycine oligomers, have emerged as a powerful class of peptidomimetics, offering enhanced proteolytic stability and synthetic versatility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of amphiphilic peptoids using the key building block, Fmoc-Nme-Gly-OH (Fmoc-N-methyl-glycine). We delve into the fundamental principles of amphiphilic design, detailing how the strategic incorporation of hydrophobic and hydrophilic moieties dictates self-assembly into functional nanostructures such as micelles, nanosheets, and nanofibers.[1][2][3] This guide presents a detailed, field-proven protocol for solid-phase peptoid synthesis via the submonomer method, emphasizing the critical role of Fmoc-Nme-Gly-OH in creating a flexible, unfunctionalized spacer unit. Furthermore, we provide robust protocols for the purification and characterization of these novel biomaterials using HPLC and mass spectrometry. This document aims to equip researchers with the necessary knowledge and practical methodologies to confidently design and synthesize bespoke amphiphilic peptoids for a wide array of applications, from drug delivery to materials science.

Introduction: The Promise of Amphiphilic Peptoids

Peptoids are a class of sequence-specific polymers that mimic the structure of peptides but with the side chain appended to the backbone nitrogen atom rather than the α-carbon.[4] This fundamental difference confers remarkable properties, most notably resistance to proteolytic degradation, making them highly attractive for biomedical applications. Amphiphilic peptoids, which possess distinct hydrophobic and hydrophilic domains, can self-assemble in aqueous environments into a variety of ordered nanostructures, including micelles, vesicles, and nanosheets.[1][3][5] This behavior is driven by the energetic favorability of sequestering hydrophobic side chains away from water while exposing hydrophilic groups to the aqueous phase. The precise morphology of these assemblies can be controlled by the peptoid sequence, offering a powerful tool for the bottom-up fabrication of functional nanomaterials.[1][6]

The strategic design of amphiphilic peptoids allows for the creation of materials with tailored properties. For instance, lipophilic tails can be incorporated to enhance hydrophobic interactions and drive the formation of micellar structures.[3] Aromatic residues can be utilized to promote π-π stacking, leading to the formation of highly ordered nanofibers.[1][2] The inclusion of charged residues provides a means to control solubility and mediate interactions with biological membranes.

The Strategic Role of Fmoc-Nme-Gly-OH

Fmoc-Nme-Gly-OH, or Fmoc-sarcosine, is a crucial building block in the design of sophisticated peptoid architectures. Unlike other N-substituted glycine monomers that introduce specific functionalities via their side chains, Fmoc-Nme-Gly-OH incorporates a simple methyl group. This seemingly minor feature offers several key advantages:

  • Conformational Flexibility: The N-methyl group provides a degree of rotational freedom to the peptoid backbone, acting as a flexible linker or spacer between more complex functional domains. This can be critical for enabling the desired folding and self-assembly of the peptoid chain.

  • Hydrophilic Balance: The methyl group is relatively small and less hydrophobic than the bulky side chains often used to drive self-assembly. Its inclusion can help to fine-tune the overall hydrophilic-lipophilic balance (HLB) of the peptoid, influencing the critical aggregation concentration and the morphology of the resulting nanostructures.

  • Synthetic Simplicity: As a commercially available and relatively inexpensive building block, Fmoc-Nme-Gly-OH provides a straightforward means to extend the peptoid chain without introducing reactive functional groups that might require additional protecting group strategies.

Workflow for Amphiphilic Peptoid Design and Synthesis

The design and synthesis of an amphiphilic peptoid is a systematic process that begins with defining the desired properties of the final material and culminates in its purification and characterization.

G cluster_0 Design Phase cluster_1 Synthesis & Purification cluster_2 Characterization Define Target Properties Define Target Properties Sequence Design Sequence Design Define Target Properties->Sequence Design Monomer Selection Monomer Selection Sequence Design->Monomer Selection Solid-Phase Synthesis Solid-Phase Synthesis Monomer Selection->Solid-Phase Synthesis Cleavage from Resin Cleavage from Resin Solid-Phase Synthesis->Cleavage from Resin Purification (HPLC) Purification (HPLC) Cleavage from Resin->Purification (HPLC) Mass Spectrometry Mass Spectrometry Purification (HPLC)->Mass Spectrometry HPLC Analysis HPLC Analysis Purification (HPLC)->HPLC Analysis Purity & Identity Confirmation Purity & Identity Confirmation Mass Spectrometry->Purity & Identity Confirmation HPLC Analysis->Purity & Identity Confirmation

Figure 1: A high-level workflow for the design, synthesis, and characterization of amphiphilic peptoids.

Detailed Protocols

This section provides detailed, step-by-step protocols for the manual solid-phase synthesis of a model amphiphilic peptoid, followed by its cleavage, purification, and characterization. The synthesis is based on the well-established submonomer method.[7][8]

Materials and Reagents
ReagentSupplierGrade
Rink Amide Resin (100-200 mesh)VariesSynthesis Grade
Fmoc-Nme-Gly-OHVaries≥98% Purity
Bromoacetic AcidVaries≥99% Purity
N,N'-Diisopropylcarbodiimide (DIC)Varies≥99% Purity
Primary Amines (for side chains)VariesVaries
N,N-Dimethylformamide (DMF)VariesAnhydrous, ≥99.8%
20% (v/v) 4-Methylpiperidine in DMFIn-house prep.-
Trifluoroacetic Acid (TFA)VariesReagent Grade
Triisopropylsilane (TIS)Varies≥98% Purity
Dichloromethane (DCM)VariesHPLC Grade
Acetonitrile (ACN)VariesHPLC Grade
WaterMilli-Q or equiv.Type 1 Ultrapure
Protocol 1: Solid-Phase Peptoid Synthesis (Submonomer Method)

This protocol outlines the manual synthesis of a peptoid on a 0.1 mmol scale. The process involves iterative cycles of acylation and displacement.[4][7]

Equipment:

  • Fritted glass reaction vessel with a stopcock

  • Shaker or vortex mixer

  • Syringes and needles

Procedure:

  • Resin Swelling:

    • Add 100 mg of Rink amide resin to the reaction vessel.

    • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 2 mL of 20% 4-methylpiperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% 4-methylpiperidine treatment for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Acylation Step (Bromoacetylation):

    • Prepare a 0.6 M solution of bromoacetic acid in DMF.

    • In a separate vial, pre-activate the bromoacetic acid by adding 0.95 equivalents of DIC.

    • Add the activated bromoacetic acid solution to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 2 mL).

  • Displacement Step (Side Chain Introduction):

    • Prepare a 1 M solution of the desired primary amine in DMF.

    • Add the amine solution to the resin.

    • Agitate for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the steric bulk of the amine.

    • Drain the solution and wash the resin with DMF (3 x 2 mL).

  • Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent monomer, including Fmoc-Nme-Gly-OH, until the desired peptoid sequence is assembled. For the incorporation of Fmoc-Nme-Gly-OH, the acylation step is with bromoacetic acid and the displacement is with the primary amine of the next monomer in the sequence.

G Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Acylation\n(Bromoacetylation) Acylation (Bromoacetylation) Fmoc Deprotection->Acylation\n(Bromoacetylation) Displacement\n(Amine Addition) Displacement (Amine Addition) Acylation\n(Bromoacetylation)->Displacement\n(Amine Addition) Repeat for\nNext Monomer Repeat for Next Monomer Displacement\n(Amine Addition)->Repeat for\nNext Monomer Repeat for\nNext Monomer->Acylation\n(Bromoacetylation) Final Cleavage Final Cleavage Repeat for\nNext Monomer->Final Cleavage End End Final Cleavage->End

Figure 2: The iterative cycle of solid-phase peptoid synthesis using the submonomer method.

Protocol 2: Cleavage and Purification

Procedure:

  • Final Deprotection and Washing:

    • After the final displacement step, perform a final Fmoc deprotection if the N-terminus is to be a free amine.

    • Wash the resin thoroughly with DMF (3 x 2 mL) followed by DCM (3 x 2 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add 2 mL of the cleavage cocktail to the dry resin.

    • Agitate for 2 hours at room temperature.

    • Filter the cleavage solution into a clean collection tube, washing the resin with a small amount of fresh cleavage cocktail.

  • Precipitation and Isolation:

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptoid.

    • Decant the ether and repeat the ether wash twice.

    • Dry the crude peptoid pellet under vacuum.

  • Purification by Reverse-Phase HPLC:

    • Dissolve the crude peptoid in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptoid using a preparative C18 reverse-phase HPLC column.

    • Use a linear gradient of water (with 0.1% TFA) and ACN (with 0.1% TFA). A typical gradient might be 10-90% ACN over 30 minutes.

    • Monitor the elution profile at 220 nm.

    • Collect the fractions corresponding to the major peak.

  • Lyophilization:

    • Combine the pure fractions and freeze them.

    • Lyophilize the frozen solution to obtain the final peptoid as a fluffy white powder.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized amphiphilic peptoid.

HPLC Analysis
  • Purpose: To assess the purity of the final product.

  • Method: Inject a small amount of the purified peptoid onto an analytical C18 reverse-phase HPLC column.

  • Conditions: Use a similar gradient as for the preparative HPLC.

  • Expected Outcome: A single major peak indicates a high degree of purity.

Mass Spectrometry
  • Purpose: To confirm the molecular weight of the synthesized peptoid.

  • Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Outcome: The observed molecular weight should match the calculated theoretical molecular weight of the target peptoid.

Characterization TechniqueParameter MeasuredExpected Result for a Successful Synthesis
Analytical HPLCPurity>95% single peak area
Mass Spectrometry (ESI/MALDI)Molecular WeightObserved mass matches theoretical mass ± 0.5 Da

Conclusion

The design and synthesis of amphiphilic peptoids offer a versatile platform for the creation of novel biomaterials with tailored properties. The strategic use of Fmoc-Nme-Gly-OH provides a simple yet powerful tool for introducing conformational flexibility and fine-tuning the hydrophilic-lipophilic balance of these molecules. The detailed protocols provided in this application note, based on the robust submonomer method, offer a clear and reproducible pathway for researchers to synthesize and purify these promising compounds. With careful design and execution, the principles and methods outlined here will enable the development of advanced peptoid-based nanosystems for a wide range of applications in medicine and materials science.

References

  • Self-Assembly of Minimal Peptoid Sequences - PMC. (n.d.).
  • Peptoid Self-Assembly - K. H. Aaron Lau Research Group. (n.d.).
  • Self-assembly of antimicrobial peptoids impacts their biological effects on ESKAPE bacterial pathogens - PMC. (n.d.).
  • Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC. (2011, November 2).
  • Self-Assembly of Minimal Peptoid Sequences | ACS Macro Letters. (2020, March 19).
  • Crystallization and self-assembly of shape-complementary sequence-defined peptoids - Polymer Chemistry (RSC Publishing). (n.d.).
  • A Field Guide to Optimizing Peptoid Synthesis | ACS Polymers Au. (2022, September 15).
  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS) - CSBio. (n.d.).
  • Solid-Phase Submonomer Synthesis Of Peptoid Polymers & Self-Assembly l Protocol Preview - YouTube. (2022, June 20).

Sources

Optimizing Therapeutic Index in Antimicrobial Peptoids: The Strategic Use of Nme Residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PEP-2025-04

Executive Summary

The translation of Antimicrobial Peptides (AMPs) into clinical therapeutics is frequently stalled by low proteolytic stability and high mammalian cytotoxicity. Peptoids (poly-N-substituted glycines) solve the stability issue but often retain high hemolytic activity due to excessive hydrophobicity. This guide details the strategic incorporation of N-(2-methoxyethyl)glycine (Nme) residues. Unlike cationic or hydrophobic residues, Nme functions as a "hydration anchor," modulating the amphipathicity of the peptoid helix to drastically reduce hemolysis while maintaining antimicrobial potency. This protocol covers the synthesis, purification, and biological validation of Nme-modified peptoids.

Introduction: The Hydrophobicity-Toxicity Dilemma

Peptoids are structural isomers of peptides where the side chain is appended to the nitrogen atom rather than the


-carbon. This shift confers complete resistance to proteases. However, early generation antimicrobial peptoids designed with simple amphipathic helices (alternating cationic and bulky hydrophobic residues, e.g., NLys and Nspe) often exhibited indiscriminate membrane disruption, lysing human erythrocytes (RBCs) as efficiently as bacteria.

The Nme residue is the peptoid equivalent of a polyethylene glycol (PEG) unit. It is uncharged, hydrophilic, and achiral.

  • Chemical Structure: The side chain is a 2-methoxyethyl group:

    
    .
    
  • Mechanistic Role: When incorporated into the hydrophobic face of a peptoid helix, Nme recruits a hydration shell. This steric water barrier prevents the peptoid from penetrating the rigid, cholesterol-rich membranes of mammalian cells but does not inhibit interaction with the fluid, anionic membranes of bacteria.

Mechanism of Action & Design Logic

To optimize the Selectivity Index (SI), defined as the ratio of hemolytic concentration to antimicrobial concentration (


), researchers must fine-tune the hydrophobicity threshold.
The "Zone of Interference" Model
  • High Hydrophobicity (Nspe rich): The peptoid penetrates both bacterial and mammalian membranes deep into the hydrophobic core. Result: High Efficacy, High Toxicity.

  • Balanced Hydrophobicity (Nme modified): The Nme residues create a "brush" of water molecules.

    • Bacteria: The electrostatic attraction between cationic residues (NLys) and the anionic bacterial surface overcomes this hydration barrier, allowing pore formation.

    • Mammalian Cells: The zwitterionic mammalian membrane lacks the strong electrostatic pull. The Nme hydration shell sterically repels the peptoid, preventing deep insertion. Result: High Efficacy, Low Toxicity.

Visualization: Selectivity Optimization Workflow

The following diagram illustrates the iterative logic used to convert a toxic hit into a therapeutic lead using Nme.

Application Notes and Protocols: Leveraging N-(2-methoxyethyl)glycine for Advanced Drug Delivery Vectors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Peptoids in Next-Generation Drug Delivery

The landscape of drug delivery is perpetually evolving, driven by the need for more precise, effective, and patient-friendly therapeutic solutions. While traditional drug formulations often suffer from limitations such as poor solubility, rapid clearance, and off-target toxicity, the advent of sophisticated drug delivery vectors offers a transformative approach. Among the most promising of these are peptoids, or poly-N-substituted glycines. These synthetic oligomers mimic the structure of peptides but possess a unique N-substituted backbone, rendering them resistant to proteolytic degradation—a critical advantage for in vivo applications.[1] Their modular synthesis allows for precise control over their chemical and physical properties, making them highly tunable for specific drug delivery tasks.[2]

This application note provides a comprehensive guide to the design, synthesis, and evaluation of drug delivery vectors incorporating N-(2-methoxyethyl)glycine (Nme). The inclusion of the Nme monomer, with its flexible ether-containing side chain, can enhance the aqueous solubility and biocompatibility of the peptoid vector, crucial attributes for systemic drug delivery.[3] We will delve into the rationale behind the design of these vectors, provide detailed, field-proven protocols for their synthesis and drug conjugation, and outline robust methods for their characterization and in vitro evaluation.

I. Design Principles of Nme-Containing Peptoid Drug Delivery Vectors

The design of a peptoid-based drug delivery vector is a multi-faceted process that requires careful consideration of the desired pharmacokinetic and pharmacodynamic properties. The incorporation of N-(2-methoxyethyl)glycine (Nme) is a strategic choice to impart favorable biophysical characteristics.

A. Core Peptoid Structure and Rationale

For our model system, we will design a 12-mer peptoid with distinct functional domains:

  • Solubilizing Domain: Composed of N-(2-methoxyethyl)glycine (Nme) residues to enhance water solubility and potentially reduce non-specific protein binding.

  • Drug Conjugation Domain: Featuring an N-(4-aminobutyl)glycine (Nlys-analogue) residue to provide a primary amine for covalent drug attachment.

  • Structural Domain: Incorporating N-(S)-(1-phenylethyl)glycine (Nspe) residues to introduce conformational stability.

The proposed sequence is: Ac-(Nme)5-(Nlys-analogue)-(Nspe)6-NH2

This design balances hydrophilicity and structural definition, creating a versatile platform for various therapeutic payloads.

II. Synthesis of the Peptoid Vector: A Step-by-Step Protocol

The synthesis of the peptoid vector is performed using the automated solid-phase submonomer method, which is a robust and efficient technique for creating sequence-defined peptoids.[2]

A. Materials and Reagents

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Primary amine submonomers:

    • 2-Methoxyethylamine (for Nme)

    • (S)-1-Phenylethylamine (for Nspe)

    • N-Boc-1,4-diaminobutane (for Nlys-analogue)

  • Acetic anhydride

  • HPLC-grade acetonitrile and water

  • Preparative and analytical HPLC systems

  • Mass spectrometer

B. Automated Solid-Phase Synthesis Workflow

The following protocol is based on a standard automated peptide synthesizer.

Synthesis_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Acylation Bromoacetylation Fmoc_Deprotection->Acylation Start Cycle Displacement Nucleophilic Displacement Acylation->Displacement Displacement->Acylation Repeat for each monomer Capping N-terminal Acetylation Displacement->Capping Final Cycle Cleavage Cleavage & Deprotection Capping->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Characterization Purification->Characterization

Caption: Automated solid-phase synthesis workflow for the peptoid vector.

1. Resin Preparation:

  • Swell the Rink Amide MBHA resin in DMF for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
  • Wash the resin thoroughly with DMF.

3. Iterative Monomer Addition (Submonomer Method):

  • Acylation: Add a solution of 0.6 M bromoacetic acid and 0.6 M DIC in DMF to the resin and react for 20 minutes.
  • Wash the resin with DMF.
  • Displacement: Add a 1 M solution of the corresponding primary amine submonomer in NMP and react for 1-2 hours.
  • Wash the resin with DMF.
  • Repeat the acylation and displacement steps for each monomer in the sequence. For the Nlys-analogue, use N-Boc-1,4-diaminobutane.

4. N-terminal Acetylation:

  • After the final monomer addition, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap the N-terminus.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under a stream of nitrogen.
  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.[4]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptoid in cold diethyl ether.
  • Centrifuge and decant the ether to obtain the crude peptoid pellet.

C. Purification and Characterization

  • Purification: Purify the crude peptoid by preparative reverse-phase HPLC using a water/acetonitrile gradient.

  • Characterization:

    • Confirm the identity and purity of the peptoid using analytical HPLC and mass spectrometry.

    • Further structural confirmation can be obtained using NMR spectroscopy.

Parameter Expected Value
Purity (by HPLC) >95%
Molecular Weight (by MS) Consistent with calculated mass

III. Drug Conjugation to the Peptoid Vector

For this protocol, we will use doxorubicin (DOX), a widely used anticancer drug, as our model therapeutic. We will conjugate DOX to the primary amine of the Nlys-analogue residue via a pH-sensitive hydrazone linker.

A. Materials and Reagents

  • Purified peptoid vector

  • Doxorubicin hydrochloride

  • 4-(N-Maleimidomethyl)cyclohexane-1-carboxyl-hydrazide (SMCC-hydrazide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

B. Conjugation Protocol

Conjugation_Workflow Peptoid_Activation Peptoid Activation with SMCC-hydrazide DOX_Reaction Reaction with Doxorubicin Peptoid_Activation->DOX_Reaction Purification Purification of Conjugate DOX_Reaction->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the conjugation of doxorubicin to the peptoid vector.

1. Peptoid Activation:

  • Dissolve the peptoid vector and a 1.5-fold molar excess of SMCC-hydrazide in DMSO.
  • React for 4 hours at room temperature to form the peptoid-hydrazide intermediate.

2. Doxorubicin Conjugation:

  • Dissolve doxorubicin hydrochloride in DMSO.
  • Add the doxorubicin solution to the peptoid-hydrazide intermediate.
  • React for 12 hours at room temperature in the dark.

3. Purification and Characterization:

  • Purify the peptoid-DOX conjugate by preparative HPLC.
  • Characterize the conjugate by HPLC, mass spectrometry, and UV-Vis spectroscopy to confirm the successful conjugation and determine the drug loading efficiency.
Parameter Method Expected Outcome
Drug Loading Content UV-Vis SpectroscopyQuantifiable amount of DOX per peptoid
Purity of Conjugate HPLC>90%
Molecular Weight Mass SpectrometryCorresponds to peptoid + linker + DOX

IV. In Vitro Evaluation of the Peptoid-Drug Conjugate

A. Drug Release Study

This study will assess the pH-dependent release of doxorubicin from the peptoid vector.

1. Protocol:

  • Prepare solutions of the peptoid-DOX conjugate in acetate buffer (pH 5.0) and PBS (pH 7.4).
  • Incubate the solutions at 37°C.
  • At predetermined time points, take aliquots and analyze the amount of released doxorubicin by HPLC.

B. Cell Viability Assay

This assay will determine the cytotoxic activity of the peptoid-DOX conjugate against a cancer cell line (e.g., MCF-7).

1. Protocol:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with varying concentrations of free doxorubicin, the peptoid-DOX conjugate, and the bare peptoid vector.
  • Incubate for 48-72 hours.
  • Assess cell viability using a standard MTT or similar assay.

V. Conclusion and Future Directions

The use of N-(2-methoxyethyl)glycine in the design of peptoid-based drug delivery vectors offers a promising strategy to enhance their biopharmaceutical properties. The protocols outlined in this application note provide a robust framework for the synthesis, conjugation, and in vitro evaluation of these novel drug carriers. Future work should focus on in vivo studies to assess the pharmacokinetic profile, tumor accumulation, and therapeutic efficacy of these Nme-containing peptoid-drug conjugates.[5] Further optimization of the peptoid sequence and linker chemistry could lead to even more sophisticated and effective drug delivery systems.

VI. References

  • Gorske, B. C., Blackwell, H. E. (2006). Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Org. Biomol. Chem., 4(8), 1447-1457.

  • Zuckermann, R. N., Kent, S. B. H., Moos, W. H., & Adang, A. E. P. (1992). Discovery of Nanomolar-Affinity Ligands for the Somatostatin Receptor by Screening a Large Peptoid Library. Journal of the American Chemical Society, 114(26), 10646–10647.

  • Murphy, J. E., Uno, T., Hamer, J. D., Cohen, F. E., Dwarki, V., & Zuckermann, R. N. (1998). A combinatorial approach to the discovery of efficient cationic peptoid reagents for gene delivery. Proceedings of the National Academy of Sciences, 95(4), 1517-1522.

  • Kirshenbaum, K., Zuckermann, R. N., & Dill, K. A. (1999). Sequence-specific polypeptoids: a diverse family of heteropolymers with stable secondary structure. Proceedings of the National Academy of Sciences, 96(8), 4303-4308.

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256.

  • Skaff, O., & Jolliffe, K. A. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 24(23), 4256.

  • Accardo, A., Tesauro, D., Diaferia, C., Milano, V., Guillon, J., Ronga, L., & Rossi, F. (2019). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Molecules, 24(2), 351.

  • Sun, J., & Zuckermann, R. N. (2013). Peptoid polymers: a highly designable bioinspired material. ACS nano, 7(6), 4715-4732.

  • Wu, C. W., Kirshenbaum, K., & Sanborn, T. J. (2003). A combinatorial approach to the discovery of novel antimicrobial peptoids. Chemistry & biology, 10(10), 1013-1020.

  • Patch, J. A., & Barron, A. E. (2002). Helical peptoid mimics of magainin-2 amide. Journal of the American Chemical Society, 124(45), 13398-13399.

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules, 15(8), 5284-5335.

  • Nam, K. T., Shelby, S. A., Choi, P. H., Marciel, A. B., Chen, R., Tan, L., ... & DeYoreo, J. J. (2010). Free-floating ultrathin two-dimensional crystals from sequence-specific peptoid polymers. Nature materials, 9(5), 454-460.

  • Zuckermann, R. N. (2011). Peptoid origins. Biopolymers, 96(5), 545-555.

  • Almquist, F., & P.-O. Norrby (2001). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biotage.

  • Mojsoska, B., & Jenssen, H. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry, 8, 375.

  • Knight, A. S., Zhou, E. Y., Francis, M. B., & Zuckermann, R. N. (2015). A field guide to optimizing peptoid synthesis. Peptide Science, 104(5), 576-590.

  • Lau, K. C., & B. L. G. (2024). In Situ Forming, Enzyme-Responsive Peptoid-Peptide Hydrogels: An Advanced Long-Acting Injectable Drug Delivery System. Journal of the American Chemical Society.

  • Gorske, B. C., Jewett, J. C., & Blackwell, H. E. (2009). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Communications, (27), 4058-4060.

  • Battigelli, A., Matsumoto, M., Rambo, R. P., & Zuckermann, R. N. (2016). Design, Synthesis, Assembly, and Engineering of Peptoid Nanosheets. Accounts of Chemical Research, 49(1), 104-113.

  • Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (1995). Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine peptide and peptoid oligomers. Drug development research, 35(1), 20-32.

Sources

Application Note: Engineering N-Methylated Peptide Inhibitors for Undruggable PPI Targets

Author: BenchChem Technical Support Team. Date: February 2026


-methylated Peptidomimetics

Introduction: The "Chameleon" Strategy in Drug Discovery

Protein-Protein Interactions (PPIs) have historically been classified as "undruggable" due to their large, flat, and featureless interface areas (


), which lack the deep hydrophobic pockets required for small molecule binding. While native peptides offer high affinity for these interfaces, they suffer from poor pharmacokinetic (PK) properties: rapid proteolytic degradation and negligible membrane permeability.

The Solution: Backbone


-methylation.[1]
Replacing the amide proton (-NH) with a methyl group (-CH

) creates a "chameleon" molecule. In aqueous environments, the molecule remains soluble; in lipid environments, the methyl group masks the polarity of the peptide bond, reducing the desolvation energy penalty required to cross the cell membrane. Furthermore,

-methylation introduces steric clashes that restrict the peptide backbone into specific conformations (often

-turns), potentially locking the molecule into its bioactive state while rendering it unrecognizable to proteases.

This guide details the Rational Design , Solid-Phase Synthesis (SPPS) , and Biophysical Validation of


-methylated PPI inhibitors.

Rational Design & Structural Considerations

Before synthesis, one must determine where to methylate.[2] Indiscriminate methylation ("N-methyl scanning") is labor-intensive.

Strategic Methylation Rules
  • The Solvent-Exposed Face: Methylate residues not involved in critical H-bonds with the target protein. Use crystal structures (PDB) to identify solvent-exposed amide hydrogens.

  • The "Chameleon" Effect: Target amide protons that are internally hydrogen-bonded in the bioactive conformation. Methylating these forces the peptide to adopt the bound conformation even in solution (pre-organization).

  • Steric Clash:

    
    -methylation at the 
    
    
    
    position strongly restricts the
    
    
    and
    
    
    angles of the
    
    
    and
    
    
    residues. This is excellent for stabilizing
    
    
    -turns but can disrupt
    
    
    -helices unless placed carefully.
Visualization: The Stability-Permeability Nexus

The following diagram illustrates how


-methylation alters the physicochemical profile of a peptide.

Nme_Mechanism Native Native Peptide Proteolysis Proteolytic Degradation Native->Proteolysis Susceptible Polarity High Solvation Energy Native->Polarity Exposed H-bonds Nme N-Methylated Peptidomimetic Native->Nme Chemical Modification Permeability Membrane Permeability Polarity->Permeability Inhibits Conformation Rigid Bioactive Conformation Nme->Conformation Steric Constraint Nme->Permeability Masked Polarity Stability Metabolic Stability Nme->Stability Steric Shielding

Figure 1: Mechanistic impact of N-methylation on peptide druggability parameters.

Protocol: Solid-Phase Synthesis of -Methylated Peptides

Synthesizing


-methylated peptides is significantly more challenging than standard SPPS. The steric bulk of the methyl group hinders the attack of the incoming amino acid.
Challenge: The "Difficult Coupling"

Coupling an amino acid onto an


-methylated residue (Nme-AA) is the rate-limiting step. Standard HBTU/HOBt protocols often fail, leading to deletion sequences.
Method A: Site-Selective On-Resin Methylation (Miller-Scanlan Protocol)

This method allows you to use standard Fmoc-amino acids and methylate them after coupling.

Reagents:

  • o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride

  • DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl 4-nitrobenzenesulfonate.

  • Deprotection:

    
    -Mercaptoethanol / DBU.
    

Step-by-Step Workflow:

  • Fmoc Removal: Deprotect the N-terminus of the resin-bound peptide using 20% piperidine/DMF.

  • Activation (Sulfonylation):

    • Wash resin with DCM.[3][4]

    • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

    • Shake for 2 hours. Verify with Ninhydrin test (should be negative).

  • N-Methylation:

    • Add DBU (3 eq) in NMP (activates the sulfonamide).

    • Add Dimethyl sulfate (10 eq) or Methyl 4-nitrobenzenesulfonate (4 eq).

    • Shake for 30 mins. Repeat once to ensure completion.

  • Deprotection (Removal of o-NBS):

    • Treat resin with

      
      -Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 mins.
      
    • Wash extensively with NMP, DCM, and MeOH.

    • Result: A secondary secondary amine (

      
      -methyl) ready for the next coupling.
      
Method B: Coupling onto the -Methyl Residue

Once the residue is methylated, coupling the next amino acid requires high-efficiency reagents.

Recommended Conditions:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is critical as an additive to reduce racemization and improve kinetics.

  • Stoichiometry: 3-5 eq AA, 3-5 eq HATU, 3-5 eq HOAt, 6-10 eq DIPEA.

  • Reaction Time: Double coupling is mandatory . 2 x 2 hours or overnight.

  • Microwave: Highly recommended (75°C for 10 mins) if available.

Synthesis Workflow Diagram

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Decision Is Next Residue N-Methylated? Start->Decision Standard Standard Coupling (HBTU/DIPEA) Decision->Standard No Protect 1. o-NBS Protection (o-NBS-Cl, Collidine) Decision->Protect Yes End Next Cycle Standard->End Methylate 2. N-Methylation (DBU, Dimethyl Sulfate) Protect->Methylate Deprotect 3. Deprotection (Mercaptoethanol, DBU) Methylate->Deprotect Coupling Difficult Coupling Step (HATU/HOAt, Double Couple) Deprotect->Coupling Coupling->End

Figure 2: Decision tree for SPPS incorporating N-methylated residues.

Analytical Validation & QC


-methylated peptides often exhibit cis/trans isomerization around the tertiary amide bond, leading to complex HPLC/NMR spectra.
TechniqueObservationInterpretation
LC-MS Broad peaks or split peaks (doublets)Normal. Caused by slow interconversion between cis and trans conformers on the LC timescale. Do not mistake for impurity.
Variable Temp NMR Peak coalescence at high temp (e.g., 330K)Confirms that split peaks are rotamers, not impurities.
Ellman's Test Colorimetric assayUse instead of Ninhydrin (Kaiser test) for detecting secondary amines. Ninhydrin does not react well with

-methyl amines.[3]

Functional Assay: Fluorescence Polarization (FP)

To validate the PPI inhibitory potential, we utilize a competitive Fluorescence Polarization (FP) assay. This homogeneous assay measures the displacement of a fluorescent tracer peptide from the target protein by your


-methylated inhibitor.
Assay Principle
  • High FP (Bound): Small fluorescent tracer bound to large protein rotates slowly.

  • Low FP (Free): Inhibitor displaces tracer; tracer rotates rapidly.

Protocol

Materials:

  • Target Protein: Recombinant, purified (e.g., MDM2, Bcl-xL).

  • Tracer: Native peptide sequence labeled with FITC or TAMRA (N-terminal).

  • Inhibitor: Your synthesized Nme-peptide.

  • Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.01% Triton X-100 (to prevent aggregation).

Steps:

  • Determine

    
     of Tracer:  Titrate Protein (0 to 10 
    
    
    
    M) against fixed Tracer (1-10 nM). Plot mP vs. [Protein]. The
    
    
    is the concentration at 50% saturation.
  • Competitive Setup:

    • Fix Protein concentration at roughly

      
       (ensures ~60-80% bound tracer).
      
    • Fix Tracer concentration at 1-5 nM.

    • Titrate Nme-Inhibitor (serial dilution, e.g., 100

      
      M to 0.1 nM).
      
  • Incubation: 30–60 minutes at Room Temperature in black 384-well plates.

  • Measurement: Read Fluorescence Polarization (Ex/Em specific to fluorophore).

  • Analysis: Fit data to a sigmoidal dose-response equation (IC

    
    ). Calculate 
    
    
    
    using the Cheng-Prusoff equation adapted for FP (Nikolovska-Coleska equation).
Data Presentation Example
Compound IDSequenceIC

(nM)
Permeability (

,

cm/s)
Native Ac-Phe-Leu-Leu-Arg-NH

150

20
< 0.5 (Low)
Nme-1 Ac-Phe-(NMe)Leu-Leu-Arg-NH

45

5
8.2 (High)
Nme-2 Ac-(NMe)Phe-Leu-Leu-Arg-NH

> 10,0005.1 (Med)

Interpretation: Nme-1 improves affinity (likely by locking bio-active conformation) and permeability. Nme-2 destroys affinity, suggesting the Phe-NH was critical for binding (H-bond donor).

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[2][5][6][7] Journal of the American Chemical Society, 119(9), 2301-2302.[5] Link

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008).[3] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[2][5][6][8] Journal of Peptide Science, 12(3), 213-219. Link

  • Nikolovska-Coleska, Z., et al. (2004). Development and optimization of a fluorescence polarization assay for the molecular design of inhibitors of the p53-MDM2 interaction. Analytical Biochemistry, 332(2), 261-273. Link

  • Rezaei Araghi, R., & Keating, A. E. (2016). Designing helical peptide inhibitors of protein-protein interactions. Current Opinion in Structural Biology, 39, 27-38. Link

Sources

Application Note: N-Substituted Glycines (Peptoids) for Preventing Protein Aggregation

[1][2]

Introduction: The Structural Advantage

Protein aggregation—whether the pathological amyloidogenesis in Alzheimer's or the physical instability of monoclonal antibodies (mAbs)—is fundamentally a failure of secondary structure regulation. Traditional peptide inhibitors often fail because they are susceptible to proteolysis and can themselves aggregate.

N-substituted glycines , or Peptoids , offer a definitive solution. Unlike peptides, where the side chain is attached to the

12345
Key Structural Differentiators
FeaturePeptidePeptoid (N-substituted Glycine)Impact on Aggregation
Side Chain Location

-Carbon
Backbone NitrogenAbolishes chirality constraints; increases flexibility.
Backbone H-Bonding Amide Proton (Donor)None (Tertiary Amide)Crucial: Cannot act as a H-bond donor, effectively "capping"

-sheet propagation.
Protease Stability LowHighLong in vivo half-life; stable in formulation.
Solubility VariableTunableHigh solubility prevents the inhibitor from co-precipitating.
Mechanism of Action: The " -Sheet Breaker"

Peptoids function primarily via competitive interfacial adsorption . They mimic the hydrophobic patterns of the target protein to bind to the aggregate "seed." However, because they lack the backbone amide hydrogen, they cannot form the hydrogen bond required to attach the next protein monomer.[6] This effectively "caps" the growing fibril.

MechanismFigure 1: Mechanism of Peptoid-mediated Aggregation InhibitionProteinMisfolded Protein(Beta-sheet edge exposed)ComplexProtein-Peptoid ComplexProtein->ComplexHydrophobicAttractionPeptoidPeptoid Inhibitor(N-substituted Glycine)Peptoid->ComplexSide-chainRecognitionResultAggregation Halted(No H-bond donor for elongation)Complex->ResultSteric & H-bondInterference

Synthesis Protocol: Solid-Phase Sub-Monomer Method

The most robust method for synthesizing peptoids is the Sub-monomer Method developed by Zuckermann et al. Unlike standard Fmoc-peptide synthesis, this method uses two cheap reagents to build the chain, allowing for massive structural diversity.

Reagents Required[3][4][6][7][9]
  • Resin: Rink Amide resin (0.6–0.7 mmol/g loading).

  • Acylation: Bromoacetic acid (0.6 M in DMF) + DIC (N,N'-diisopropylcarbodiimide).

  • Displacement: Primary amines (1.0–2.0 M in NMP or DMF). Note: This determines the side chain.

  • Cleavage: 95% TFA, 2.5% TIPS, 2.5% Water.

Step-by-Step Workflow
  • Resin Preparation: Swell 100 mg Rink Amide resin in DMF for 20 mins. Deprotect Fmoc (20% Piperidine/DMF) if necessary.

  • Acylation Step (Backbone Formation):

    • Add 0.6 M Bromoacetic acid (1.7 mL) and 50% DIC/DMF (0.4 mL) to resin.

    • Microwave assist: 35°C for 30 seconds (or shake at RT for 20 mins).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Displacement Step (Side Chain Introduction):

    • Add primary amine solution (1–2 M) corresponding to desired residue.

    • Shake at RT for 60 mins (or microwave 50°C for 2 mins).

    • Wash: DMF (3x).

  • Cycle: Repeat Steps 2 and 3 until sequence is complete.

  • Cleavage: Treat with TFA cocktail for 30 mins. Evaporate TFA, precipitate in cold diethyl ether.

SynthesisFigure 2: The Sub-Monomer Synthesis CycleStartResin-NH2AcylationStep 1: Acylation(Bromoacetic Acid + DIC)Start->AcylationIntermediateResin-N-COCH2Br(Bromoacetylated)Acylation->IntermediateDisplacementStep 2: Displacement(Primary Amine R-NH2)Intermediate->DisplacementSN2 ReactionProductResin-N-COCH2-NH-R(Secondary Amine)Displacement->ProductCycleRepeat CycleProduct->CycleCycle->AcylationNext ResidueFinalFinal PeptoidCycle->FinalSequence Complete

Application Protocol: Therapeutic Inhibition (Amyloids)

Target: Amyloid Beta (A


[“]Method:8
Rationale

ThT exhibits enhanced fluorescence (excitation 440 nm, emission 482 nm) only when bound to amyloid fibrils. A peptoid inhibitor will suppress this increase over time.

Protocol
  • Peptide Preparation:

    • Dissolve lyophilized A

      
      42 in HFIP (hexafluoroisopropanol) to monomerize. Evaporate HFIP to obtain a film.
      
    • Resuspend in DMSO to 5 mM (stock).

  • Peptoid Preparation:

    • Dissolve synthesized peptoid in DMSO (10 mM stock).

  • Assay Setup (96-well Black Plate):

    • Buffer: PBS (pH 7.4).

    • ThT: Final concentration 20

      
      M.
      
    • A

      
      42:  Final concentration 10 
      
      
      M.
    • Peptoid: Titrate 1:1, 1:10, 1:100 molar ratios (Peptoid:Protein).

  • Measurement:

    • Seal plate to prevent evaporation.

    • Incubate at 37°C with intermittent shaking (5 sec before read).

    • Read fluorescence every 10 minutes for 24–48 hours.

  • Data Analysis:

    • Normalize data to the plateau of the "A

      
       alone" control.
      
    • Calculate

      
       (time to half-maximal aggregation). A successful peptoid increases 
      
      
      or reduces
      
      
      .

Application Protocol: Biologic Stabilization (Excipients)

Target: Monoclonal Antibodies (mAbs) prone to aggregation during storage. Method: High-Throughput Turbidity Screening.

Rationale

Peptoids can act as "super-surfactants." Unlike Polysorbate 80 (which oxidizes), amphiphilic peptoids are chemically stable. They coat the hydrophobic patches of mAbs, preventing protein-protein association.

Protocol
  • Stress Condition Setup:

    • Prepare mAb samples (1 mg/mL) in Histidine buffer (pH 6.0).

    • Add Peptoid excipient at 0.01% to 0.1% w/v.

  • Thermal Stress:

    • Incubate samples at elevated temperature (e.g., 50°C) for 7 days OR subject to freeze-thaw cycles (x5).

  • Readout:

    • Visual: Check for precipitation.

    • Turbidity: Measure OD350 (Optical Density at 350 nm). Higher OD = more aggregates.

    • SEC-HPLC: Run samples on a Size Exclusion Chromatography column.

      • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.2.

      • Detection: UV 280 nm.

      • Metric: Calculate % Monomer Recovery vs. High Molecular Weight (HMW) species.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Synthesis Yield Incomplete AcylationDouble-couple the bromoacetylation step. Ensure reagents are anhydrous.
Peptoid Insolubility Too many hydrophobic side chainsInsert "spacer" residues like N-(methoxyethyl)glycine to increase polarity.
No Inhibition (ThT) Weak Binding AffinityIncrease the aromatic content (N-benzyl side chains) to improve

-stacking with amyloid core.
High Background Fluorescence Peptoid-ThT InteractionRun a control with Peptoid + ThT (no protein) to subtract baseline artifacts.

References

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][2][3][5] Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Luo, Y., et al. (2013). A

    
    42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands.[8] ACS Chemical Neuroscience, 4(7), 952–962. Link
    
  • Servis, T. J., et al. (2023). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au, 3(3), 263–274. Link

  • Tran, H., et al. (2011).[1][5] Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets.[1][2][3][4][5] Journal of Visualized Experiments, (57), e3373.[1] Link

  • Horn, T., et al. (2004). Incorporation of unprotected heterocyclic side chains into peptoid oligomers via solid-phase submonomer synthesis.[5] Journal of Organic Chemistry, 69(11), 3928–3933. Link

Application Note: Design and Validation of Cell-Penetrating Peptoids with Methoxyethyl Side Chains

Author: BenchChem Technical Support Team. Date: February 2026


-methoxyethyl Glycine (

me) Audience: Drug Discovery Researchers, Chemical Biologists

Abstract

Cell-penetrating peptides (CPPs) are potent vectors for intracellular delivery but suffer from rapid proteolytic degradation and poor bioavailability. Peptoids (poly-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-substituted glycines) offer a protease-resistant alternative.[1][2][3] However, cationic peptoids designed for cellular entry often exhibit high cytotoxicity or aggregation due to excessive hydrophobicity. This guide details the synthesis and validation of peptoids incorporating 

-methoxyethyl (

me)
side chains. The

me residue acts as a "solubility cloak," mimicking the hydration shell of the peptide backbone, thereby reducing aggregation and toxicity while maintaining the cationic drive required for membrane translocation.

Introduction: The Solubility-Bioavailability Paradox

The primary mechanism for cationic CPP entry involves electrostatic interaction with the negatively charged cell membrane, often followed by endocytosis or direct translocation. While increasing hydrophobicity generally enhances membrane interaction, it simultaneously increases cytotoxicity (pore formation) and aqueous aggregation.

Why Methoxyethyl (


me)? 
Unlike standard hydrophobic residues (e.g., 

phe), the

-methoxyethyl side chain is uncharged but hydrophilic.
  • Hydration Mimicry: It solvates the peptoid backbone, preventing the collapse of the chain into aggregates in physiological media.

  • Toxicity Modulation: It spaces out cationic residues (e.g.,

    
    arg) without adding the lipophilicity that typically drives membrane lysis, thus widening the therapeutic window [1].
    

Chemical Synthesis: The Submonomer Method

Peptoids are synthesized using a "submonomer" solid-phase approach, which is distinct from standard Fmoc-peptide synthesis. Instead of coupling pre-made amino acids, the monomer is built on the resin in two steps: Acylation and Displacement.[1][2][3]

Protocol: Incorporation of me Residues

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading).

  • Acylation: Bromoacetic acid (1.2 M in DMF), DIC (N,N'-diisopropylcarbodiimide).

  • Displacement: 2-Methoxyethylamine (for

    
    me), 1,4-Diaminobutane (for 
    
    
    
    lys) or typical amines.
  • Cleavage: 95% TFA, 2.5% TIPS, 2.5%

    
    .
    

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 20 min. De-protect Fmoc (if present) with 20% piperidine/DMF.

  • Acylation (Step A): Add Bromoacetic acid (20 eq) and DIC (24 eq) to the resin. Shake for 20 min at RT. Wash with DMF (3x).

    • Mechanism:[4][5][6][7] Creates a reactive

      
      -bromoacetamide on the N-terminus.
      
  • Displacement (Step B): Add 2-Methoxyethylamine (20 eq, 1.0 M in NMP/DMF) to the resin. Shake for 30-60 min. Wash with DMF (3x).

    • Critical Note: 2-Methoxyethylamine is volatile. Ensure reaction vessels are sealed.

  • Repeat: Alternate Steps A and B to build the sequence.

  • Cleavage: Treat with TFA cocktail for 30-60 min. Precipitate in cold diethyl ether.

Visualization: Submonomer Synthesis Cycle

SynthesisCycle Start Resin-NH2 Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-N-COCH2-Br (Bromoacetylated) Acylation->Intermediate Forms electrophile Displacement Step 2: Displacement (Add 2-Methoxyethylamine) Intermediate->Displacement SN2 Reaction Peptoid Elongated Peptoid (Resin-N-COCH2-N(me)) Displacement->Peptoid Peptoid->Acylation Repeat Cycle Cleavage Final Cleavage (95% TFA) Peptoid->Cleavage End Synthesis

Figure 1: The submonomer synthesis cycle.[1][8] The


me side chain is introduced during the displacement step using 2-methoxyethylamine.

Application Note: Validating Cellular Uptake

A common artifact in CPP research is cell-surface binding being mistaken for intracellular uptake.[4] Cationic peptoids stick avidly to the plasma membrane. To validate true internalization, a Heparin Wash is mandatory.

Protocol: Flow Cytometry with Heparin Chase

Objective: Quantify internalization of Fluorescein-labeled


me-peptoids in HeLa cells.
  • Seeding: Seed

    
     cells/well in a 24-well plate. Incubate 24h.
    
  • Incubation: Treat cells with peptoid (1–10

    
    M) in serum-free media (Opti-MEM) for 1–4 hours.
    
    • Note: Serum proteins can bind cationic peptoids, altering effective concentration.

  • The Heparin Trap (Critical Step):

    • Aspirate media.[9]

    • Wash 3x with PBS containing Heparin (20 units/mL) or Dextran Sulfate.

    • Rationale: Heparin is a highly anionic sulfated sugar that competes with the cell membrane, stripping surface-bound cationic peptoids [2].

  • Trypsinization: Detach cells with Trypsin-EDTA (further removes surface-bound peptide).

  • Analysis: Resuspend in PBS/BSA and analyze via Flow Cytometry (FITC channel).

Visualization: The "Self-Validating" Uptake Workflow

UptakeValidation Incubation Incubate Cells + Peptoid (37°C, 4h) WashPBS Standard PBS Wash Incubation->WashPBS SignalTotal Total Signal (Internal + Surface Bound) WashPBS->SignalTotal High False Positive Risk Heparin CRITICAL: Heparin Wash (20 U/mL) WashPBS->Heparin Validation Path Trypsin Trypsinization (Cleaves surface proteins) Heparin->Trypsin FlowCyt Flow Cytometry Analysis Trypsin->FlowCyt Result True Internalization Signal FlowCyt->Result

Figure 2: Validation workflow distinguishing surface binding from internalization. The Heparin wash is the control step ensuring data integrity.

Protocol: Cytotoxicity (LDH vs. MTS)

Cationic CPPs often cause membrane leakage (necrosis) rather than metabolic inhibition (apoptosis). Therefore, an MTS assay alone is insufficient. You must run an LDH release assay to check for immediate membrane integrity loss.

Comparative Assay Setup:

ParameterMTS / MTT AssayLDH Release Assay
Measures Mitochondrial metabolic activityMembrane integrity (pore formation)
Relevance to CPPs Long-term toxicityImmediate physical damage (lysis)
Interpretation "Are the cells growing?""Did the peptoid pop the cell?"

LDH Protocol:

  • Incubate cells with peptoid for 4 hours.[10]

  • Transfer 50

    
    L of supernatant to a new plate.
    
  • Add LDH substrate mix (Lactate + NAD+ + Tetrazolium).

  • Incubate 30 min in dark.

  • Measure Absorbance at 490 nm.

  • Calculation:

    
    
    

Representative Data: Peptoid Advantages

The following table summarizes the typical performance improvements observed when substituting standard Arginine peptides (e.g., Arg9) with


me-modified Peptoids.
FeaturePoly-Arginine Peptide (Arg9)Standard Cationic Peptoid

me-Modified Peptoid
Protease Stability Low (

min)
High (

h)
High (

h)
Solubility GoodModerate (Aggregation prone)Excellent
Mechanism EndocytosisEndocytosis/TranslocationBalanced
Cytotoxicity Low to ModerateHigh (if hydrophobic)Low (due to

me shielding)
Uptake Efficiency Baseline2-5x Baseline2-5x Baseline

References

  • Zuckermann, R. N., et al. (2011). "Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets." Journal of Visualized Experiments.

  • Richard, J. P., et al. (2003). "Cell-penetrating peptides. A re-evaluation of the mechanism of cellular uptake." Journal of Biological Chemistry.

  • Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences.

  • Holub, J. M., & Kirshenbaum, K. (2010). "Tricks with picks: Modeling the structure–function relationships of peptoid oligomers." Chemical Society Reviews.

Sources

Topic: Bio-orthogonal Labeling of N-methyl-modified Sequences

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating the Methylome with Chemical Precision

N-methylation, a fundamental post-translational modification (PTM), plays a critical role in regulating a vast array of cellular processes.[1][2] From the epigenetic control of gene expression through histone methylation to the modulation of protein-protein interactions and signaling pathways, the addition of a methyl group to lysine (Nme-K) and arginine (Nme-R) residues represents a subtle yet profound layer of biological control.[3][4] The enzymes that install, recognize, and remove these marks—"writers," "readers," and "erasers"—are central to cellular function, and their dysregulation is implicated in numerous diseases, including cancer.[1][3][5]

Studying the dynamics of N-methylation, however, presents significant challenges. Traditional antibody-based methods can suffer from cross-reactivity and may not be suitable for tracking these modifications in living systems.[6] Bio-orthogonal chemistry offers a powerful alternative, providing a set of chemical reactions that can proceed within complex biological environments without interfering with native biochemical processes.[6][7][8] By introducing a non-native chemical handle—an azide or an alkyne—onto N-methylated proteins, researchers can "click" on a variety of probes for visualization, enrichment, and identification.[9][10]

This guide provides a comprehensive overview of the principles and methodologies for the bio-orthogonal labeling of N-methyl-modified sequences. We will explore chemoenzymatic strategies that hijack the cell's own machinery to install these chemical reporters, detail the subsequent bio-orthogonal ligation reactions, and provide step-by-step protocols for their application in both in vitro and cellular contexts.

Part 1: The Chemical Toolkit - Principles of Bio-orthogonal Ligation

Bio-orthogonal reactions are characterized by their high specificity, excellent yields, and compatibility with physiological conditions.[9] The most prominent of these for proteomic studies are the azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and robust "click" reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[9][11] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[11][12]

  • Mechanism: The reaction proceeds through the formation of a copper(I) acetylide complex, which then reacts with the azide in a stepwise manner to yield the triazole product.[11]

  • Advantages: CuAAC features exceptionally fast reaction kinetics and is insensitive to aqueous environments and a wide pH range (pH 4-12).[11][13]

  • Considerations: The primary limitation of CuAAC for live-cell applications is the cytotoxicity of the copper catalyst.[9] However, the development of copper-chelating ligands, such as THPTA and BTTAA, has significantly mitigated this issue by protecting cells from copper-induced damage and improving reaction efficiency, allowing for lower copper concentrations.[9][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9][15] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst.[15][][17]

  • Mechanism: The driving force for SPAAC is the release of ring strain in the cyclooctyne as it undergoes a concerted [3+2] cycloaddition with the azide to form the triazole linkage.[15][]

  • Advantages: As a metal-free reaction, SPAAC is ideally suited for labeling in living cells and whole organisms where copper toxicity is a concern.[9][15]

  • Considerations: SPAAC kinetics are generally slower than CuAAC. Furthermore, the cyclooctyne reporters are significantly larger and more hydrophobic than terminal alkynes, which can sometimes impact the solubility and behavior of the labeled biomolecule.[9]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (metal-free)
Kinetics Very fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹)Fast (k ≈ 10⁻¹–10¹ M⁻¹s⁻¹)
Bio-compatibility Potentially cytotoxic; requires protective ligands for live cells.[9]Excellent for live cells and in vivo applications.[15]
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Reporter Size Small (alkyne)Bulky (cyclooctyne)
Primary Use Case In vitro labeling, cell lysates, fixed cells; live cells with ligands.[18][19]Live-cell imaging, in vivo labeling.[20]

Part 2: Labeling Strategies for N-Methylated Proteins

Directly targeting N-methylated residues for bio-orthogonal labeling requires clever strategies that co-opt the enzymes responsible for this modification. The most precise method is a chemoenzymatic approach using engineered methyltransferases and synthetic cofactors.

Chemoenzymatic Labeling via S-Adenosyl-L-methionine (SAM) Analogues

The universal methyl donor for nearly all biological methylation is S-adenosyl-L-methionine (SAM).[4][21] The core principle of this strategy is to use a protein methyltransferase (PMT) that recognizes a specific sequence and to provide it with a synthetic SAM analogue (a "cofactor mimic") that carries a bio-orthogonal handle instead of a methyl group.[21][22]

This process, sometimes called methyltransferase-directed Transfer of Activated Groups (mTAG), tricks the enzyme into transferring a larger, functionalized moiety—such as a propargyl (alkyne) or azidoethyl group—onto the target lysine or arginine residue.[21]

Chemoenzymatic_Labeling cluster_0 Enzymatic Transfer Step cluster_1 Bio-orthogonal Ligation Step Protein Target Protein (Substrate) Labeled_Protein Bio-orthogonally Modified Protein Protein->Labeled_Protein Azide Transfer SAM_Analogue SAM Analogue (e.g., AdoYnAzide) PMT Protein Methyltransferase (e.g., engineered M.SssI) SAM_Analogue->PMT Binds to Active Site PMT->Labeled_Protein Catalyzes Final_Product Fluorescently Labeled Target Protein Labeled_Protein->Final_Product Reporter Reporter Probe (e.g., DBCO-Fluorophore) Reporter->Final_Product SPAAC 'Click' Reaction

Figure 1. Chemoenzymatic workflow for labeling N-methylated sequences. An engineered protein methyltransferase (PMT) utilizes a synthetic SAM analogue to transfer a bio-orthogonal handle (e.g., an azide) onto a target protein. This modified protein is then covalently linked to a reporter probe via a "click" reaction like SPAAC.

Engineered variants of methyltransferases, such as the CpG methyltransferase M.SssI, have been developed to efficiently utilize SAM analogues carrying azide groups.[23][24] This allows for the specific labeling of non-methylated sites, which can then be "clicked" to a fluorophore for visualization or to biotin for enrichment.[23][25] This approach provides a powerful tool for mapping epigenetic modifications on a single-molecule level.[23]

Part 3: Experimental Protocols

Here we provide detailed protocols for the chemoenzymatic labeling of a target protein in vitro followed by fluorescent tagging using SPAAC, and a general protocol for metabolic labeling in cell culture.

Protocol 1: In Vitro Chemoenzymatic Azide Labeling and SPAAC Conjugation

Principle: This protocol describes the two-step labeling of a purified protein of interest (POI) containing a recognition site for a specific protein methyltransferase (PMT). First, the PMT transfers an azide group from a synthetic SAM analogue to the POI. Second, a strained-alkyne-conjugated fluorophore (e.g., DBCO-Fluor 488) is attached to the azido-protein via SPAAC.

Materials and Reagents:

  • Purified Protein of Interest (POI) with PMT recognition site

  • Purified, engineered Protein Methyltransferase (PMT)

  • SAM Analogue (e.g., AdoYnAzide)

  • DBCO-conjugated Fluorophore (e.g., DBCO-Fluor 488)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 5 mM DTT

  • Storage Buffer: 1x PBS, pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • SDS-PAGE reagents (gels, running buffer, loading dye)

Equipment:

  • Thermomixer or incubator set to 37°C

  • Microcentrifuge

  • Gel imaging system

Procedure:

Step 1: Chemoenzymatic Azide Installation

  • In a 1.5 mL microcentrifuge tube, prepare the labeling reaction by adding the following components. The final volume can be scaled as needed.

ComponentStock ConcentrationFinal ConcentrationVolume for 50 µL Rxn
Reaction Buffer (2x)2x1x25 µL
Purified POI100 µM10 µM5 µL
Engineered PMT50 µM1 µM1 µL
AdoYnAzide2 mM200 µM5 µL
Nuclease-free H₂O--14 µL
Total Volume 50 µL
  • Mix gently by flicking the tube. Do not vortex, as this may denature the enzyme.

  • Incubate the reaction at 37°C for 2 hours.

    • Rationale: This incubation allows the PMT to catalytically transfer the azide moiety from the SAM analogue to the target protein. Optimal time and temperature may need to be determined empirically for different enzyme/substrate pairs.

  • (Optional) To confirm successful azide installation before proceeding, you can perform a small-scale CuAAC reaction with an alkyne-biotin tag and analyze by western blot.

Step 2: Removal of Excess Cofactor

  • Remove unreacted AdoYnAzide and the enzyme using a desalting column suitable for your protein's size (e.g., 7K MWCO).

  • Follow the manufacturer's instructions for the desalting column. Collect the purified, azide-modified POI (azido-POI).

    • Rationale: Removing the small molecule reactants is crucial to prevent them from interfering with the subsequent SPAAC reaction or downstream applications.

Step 3: SPAAC "Click" Reaction

  • Determine the concentration of the recovered azido-POI (e.g., via a Bradford assay).

  • In a new microcentrifuge tube, combine the azido-POI with the DBCO-fluorophore. A 10-fold molar excess of the fluorophore is a good starting point.

    • Example: To 45 µL of 10 µM azido-POI, add 5 µL of a 1 mM DBCO-Fluor 488 stock solution (in DMSO). This gives a final fluorophore concentration of 100 µM.

    • Note: Keep the final concentration of organic solvents like DMSO below 10% (v/v) to avoid protein precipitation.[15]

  • Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C, with gentle mixing.[15]

    • Rationale: SPAAC is a spontaneous reaction, but it requires time to proceed to completion. Lower temperatures can help maintain protein stability during longer incubations.

Step 4: Analysis

  • Remove the excess unreacted DBCO-fluorophore using a desalting column as described in Step 2.

  • Analyze the final labeled product by SDS-PAGE.

  • Visualize the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for your chosen fluorophore.

  • Stain the same gel with a total protein stain (e.g., Coomassie Blue) to confirm that the fluorescent signal co-localizes with the protein band of interest.

Protocol_Workflow A 1. Setup Chemoenzymatic Reaction (POI + PMT + AdoYnAzide) B 2. Incubate (37°C, 2h) A->B C 3. Purify Azido-POI (Desalting Column) B->C D 4. Setup SPAAC Reaction (Azido-POI + DBCO-Fluorophore) C->D E 5. Incubate (RT, 4-12h) D->E F 6. Purify Labeled POI (Desalting Column) E->F G 7. Analyze (In-gel Fluorescence, Coomassie) F->G

Figure 2. Workflow for the in vitro chemoenzymatic labeling and SPAAC conjugation protocol.

Protocol 2: Metabolic Labeling of Newly Synthesized Proteins in Mammalian Cells

Principle: This protocol uses non-canonical amino acid tagging (NCAT) to introduce a bio-orthogonal handle into proteins during active translation.[26] Methionine is replaced in the culture medium by a surrogate, either azidohomoalanine (AHA) or homopropargylglycine (HPG).[26][27] These surrogates are incorporated into newly synthesized proteins by the cell's own translational machinery.[26][28] The incorporated handles can then be detected via a click reaction after cell lysis.

Materials and Reagents:

  • Mammalian cells of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Methionine-free DMEM

  • L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors

  • Click chemistry reagents (e.g., Click-iT™ Protein Reaction Buffer Kit for CuAAC)

Procedure:

Step 1: Methionine Depletion and Metabolic Labeling

  • Plate cells and grow them to the desired confluency (typically 70-80%).

  • Aspirate the complete culture medium.

  • Wash the cells once with pre-warmed PBS.

  • Add pre-warmed, methionine-free medium to the cells and incubate for 30-60 minutes in a CO₂ incubator.

    • Rationale: This step depletes the intracellular pool of methionine, which increases the incorporation efficiency of the methionine surrogate.[26]

  • Prepare the labeling medium by supplementing methionine-free medium with AHA or HPG to a final concentration of 25-50 µM.

  • Remove the depletion medium and add the labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours), depending on the protein turnover rate and experimental goals.

Step 2: Cell Lysis and Protein Harvest

  • After incubation, place the culture dish on ice.

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer containing protease inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the labeled proteome) to a new tube. Determine the protein concentration.

Step 3: CuAAC "Click" Reaction on Cell Lysate

  • In a microcentrifuge tube, add up to 50 µg of protein lysate. Adjust the volume to ~40 µL with PBS.

  • Use a commercial kit or prepare the click reaction cocktail. For a 50 µL final reaction volume:

    • Add 10 µL of 2 mM alkyne-probe stock (e.g., alkyne-biotin or alkyne-fluorophore) in DMSO.

    • Add 50 µL of a 2X Click Reaction Buffer containing CuSO₄ and a copper-protecting ligand.

    • Add 10 µL of a 10X reducing agent (e.g., Sodium Ascorbate).

    • Note: The exact composition of the click cocktail may vary. Following the instructions of a commercial kit is recommended for optimal results.

  • Incubate at room temperature for 30 minutes, protected from light if using a fluorescent probe.

  • The labeled lysate is now ready for downstream analysis, such as SDS-PAGE followed by in-gel fluorescence scanning or western blotting (if using a biotin or FLAG tag).

Part 4: Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
No/Low Labeling Signal Inefficient enzymatic transfer (Protocol 1).Optimize enzyme/substrate ratio, incubation time, or temperature. Verify enzyme activity.
Low incorporation of surrogate amino acid (Protocol 2).Increase the duration of methionine depletion. Increase the concentration of AHA/HPG. Ensure cells are healthy and actively dividing.
Inefficient click reaction.Ensure reagents are fresh, especially the sodium ascorbate. For CuAAC, ensure the copper is fully reduced. For SPAAC, increase incubation time or temperature (e.g., 37°C if protein is stable).
High Background Signal Non-specific binding of the reporter probe.Include a quenching step after the NHS-ester labeling step if applicable.[12] Ensure thorough washing after the click reaction.
Inherent reactivity of probes.Be aware that under some CuAAC conditions, terminal alkynes can react with free cysteine thiols, leading to off-target labeling.[13] Capping free thiols with iodoacetamide (IAA) before the click reaction can mitigate this.[13]
Protein Precipitation High concentration of organic solvent (e.g., DMSO).Keep the final DMSO concentration below 10%.[15]
Protein instability.Perform incubations at lower temperatures (e.g., 4°C). Ensure buffers contain appropriate stabilizing agents.

Conclusion

Bio-orthogonal labeling provides an unparalleled chemical toolbox for the study of N-methylated proteins and peptides.[2][29] Chemoenzymatic strategies, in particular, offer exquisite specificity by leveraging the substrate recognition of methyltransferases to install chemical handles at precise locations.[22][30] Combined with the efficiency of click chemistry, these methods empower researchers to visualize, track, and isolate Nme-modified sequences within complex biological systems, paving the way for a deeper understanding of the methylome and its role in health and disease.

References

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs. (URL: [Link])

  • SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. (URL: [Link])

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (URL: [Link])

  • Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC. (URL: [Link])

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - ACS Publications. (URL: [Link])

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation - PubMed. (URL: [Link])

  • Click Chemistry in Proteomic Investigations - PMC. (URL: [Link])

  • Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC. (URL: [Link])

  • Advances in Chemical Protein Modification - ACS Publications. (URL: [Link])

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (URL: [Link])

  • Unlocking the Potential of Chemical Probes for Methyl-Lysine Reader Proteins. (URL: [Link])

  • Recent developments in bioorthogonal chemistry and the orthogonality within - Radboud Repository. (URL: [Link])

  • Advances in chemical protein modification. - Apollo - University of Cambridge. (URL: [Link])

  • Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition | Request PDF. (URL: [Link])

  • Methyltransferases as bioorthogonal labelling tools for proteins - Research Explorer. (URL: [Link])

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Chemical tools targeting readers of lysine methylation - PMC - NIH. (URL: [Link])

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC. (URL: [Link])

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics - MDPI. (URL: [Link])

  • Chemical probes and methods for the study of protein arginine methylation. (URL: [Link])

  • Bioorthogonal protein labelling enables the study of antigen processing of citrullinated and carbamylated auto-antigens - PMC. (URL: [Link])

  • Chemoenzymatic labeling of DNA methylation patterns for single-molecule epigenetic mapping - PubMed. (URL: [Link])

  • Biophysical Probes Reveal a “Compromise” Nature of the Methyl-lysine Binding Pocket in L3MBTL1 | Journal of the American Chemical Society. (URL: [Link])

  • Bioorthogonal labeling of peptides and proteins-two recent examples. (URL: [Link])

  • Metabolic labeling of proteins. The global replacement of natural amino... - ResearchGate. (URL: [Link])

  • Chemoenzymatic labeling of DNA methylation patterns for single-molecule epigenetic mapping | Nucleic Acids Research | Oxford Academic. (URL: [Link])

  • Chemoenzymatic labeling of DNA methylation patterns for single-molecule epigenetic mapping - RWTH Publications. (URL: [Link])

  • Click-linking: a cell-compatible protein crosslinking method based on click chemistry. (URL: [Link])

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry - Ting Laboratory. (URL: [Link])

  • Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC. (URL: [Link])

  • Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC - NIH. (URL: [Link])

  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. (URL: [Link])

  • Chemical Expansion of the Methyltransferase Reaction: Tools for DNA Labeling and Epigenome Analysis. (URL: [Link])

  • (PDF) Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - ResearchGate. (URL: [Link])

Sources

Troubleshooting & Optimization

overcoming steric hindrance in N-substituted glycine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptoid & N-Substituted Glycine Synthesis Support Center .

I am Dr. Aris, your Senior Application Scientist. I specialize in difficult peptide and peptoid sequences, particularly those plagued by steric hindrance. Below you will find a curated troubleshooting guide designed to navigate the kinetic barriers of N-substituted glycine synthesis.

Quick Reference: The Steric Challenge

In N-substituted glycines (peptoids), the side chain is attached to the nitrogen rather than the


-carbon.[1][2] This eliminates the amide hydrogen, removing a key hydrogen bond donor and creating a tertiary amide.[2]
  • The Consequence: The lack of hydrogen bonding increases backbone flexibility, but the N-substituent creates significant steric clash with the carbonyl oxygen (cis/trans isomerism) and the incoming monomer.

  • The Result: Standard SPPS protocols often fail, leading to deletion sequences or truncated products.

Module 1: The Submonomer Method (Standard & Optimization)

The submonomer method is the industry standard for peptoids because it avoids the difficult coupling of N-substituted monomers by building them in two steps: Acylation and Displacement .

Workflow Visualization

SubmonomerCycle Start Resin-Bound Secondary Amine Step1 Step 1: Acylation (Bromoacetic Acid + DIC) Start->Step1 Acylation (30-60 min) Intermediate Resin-Bound Alkyl Bromide Step1->Intermediate Form Electrophile Step2 Step 2: Displacement (Primary Amine R-NH2) Intermediate->Step2 SN2 Reaction (Steric Sensitive) End Elongated Peptoid Step2->End New Secondary Amine End->Start Repeat Cycle

Figure 1: The Submonomer Cycle. Steric hindrance primarily causes failure at Step 2 (Displacement).

Ticket #001: "My displacement reaction is incomplete for bulky amines."

Diagnosis: The displacement step is an


 reaction. Bulky primary amines (e.g., tert-butylamine, substituted anilines) struggle to access the electrophilic carbon of the bromoacetyl group due to steric shielding.

Protocol: Optimized Displacement for Hindered Amines

  • Solvent Switch: Standard DMF is often sufficient, but for extremely hindered amines, use NMP (N-methyl-2-pyrrolidone) . It has a higher dielectric constant and can accelerate

    
     reactions.
    
  • Concentration & Stoichiometry: Increase amine concentration to 1.5 – 2.0 M (standard is 1.0 M).

  • Temperature: Elevate reaction temperature to 60°C (microwave) or 50°C (conventional heating) for 60–90 minutes.

    • Caution: Do not exceed 60°C if using volatile amines.

  • Catalysis (The "Secret" Weapon): Add KI (Potassium Iodide) .

    • Mechanism:[3][4][5][6][7] KI performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide before the amine attacks.

    • Recipe: Add 0.1 M KI to the amine solution.

Ticket #002: "Acylation is failing on the N-terminus of a bulky residue."

Diagnosis: You have successfully added a bulky residue (e.g., N-isobutyl), but now you cannot attach the next bromoacetyl group. The nucleophilicity of the secondary amine is compromised by the steric bulk of its own side chain.

Protocol: The "Double-Hit" Acylation Standard Bromoacetic acid/DIC is usually robust, but for difficult junctions:

  • Reagent: Use Bromoacetyl Bromide (acid halide) instead of Bromoacetic acid/DIC.

    • Condition: 0.4 M Bromoacetyl bromide + 0.4 M DIEA in DCM (anhydrous). React for 30 mins.

    • Why: Acid halides are significantly more reactive than the O-acylisourea intermediate formed by DIC.

  • Alternative: Perform a double coupling with Bromoacetic acid (0.6 M) and DIC (0.6 M) at 35°C.

Module 2: The Monomer Method (Coupling Reagents)

Sometimes the submonomer method is impossible (e.g., if the amine is not commercially available or too volatile). You must couple a pre-made N-substituted amino acid. This creates a difficult amide bond formation (secondary amine + carboxylic acid).

Comparative Data: Coupling Reagents for Steric Hindrance
ReagentClassSteric HandlingRacemization RiskRecommendation
HATU Guanidinium (Aza)ExcellentLowThe "Gold Standard" for years. Effective but expensive.
COMU Uronium (Oxyma)Superior Very LowBest Choice. Safer (non-explosive) and often higher yielding than HATU for N-methyl/N-alkyl couplings.
PyBOP PhosphoniumGoodModerateGood alternative if uronium salts fail.
DIC/Oxyma CarbodiimideGoodLowExcellent for elevated temperature (microwave) synthesis.

Protocol: The "Power Coupling" (COMU Method) For coupling a protected monomer (e.g., Fmoc-N-Me-Ala-OH) to a hindered N-terminus:

  • Dissolve: 3.0 eq Fmoc-Amino Acid + 3.0 eq COMU in DMF.

  • Activate: Add 6.0 eq DIEA (Diisopropylethylamine).

  • Time: Pre-activate for 30 seconds (crucial for COMU stability), then add to resin.

  • Reaction: Shake for 2 hours at RT or 15 mins at 60°C (Microwave).

Expert Insight: If COMU fails, switch to HATU with HOAt as an additive. The 7-aza nitrogen in HOAt provides anchimeric assistance (neighboring group participation) that accelerates the attack on the carbonyl.

Module 3: The "Silent Killer" – Diketopiperazine (DKP) Formation[8][9]

Issue: You observe a massive drop in yield after the second or third residue. Mass spec shows a mass corresponding to the cleaved dipeptide.

Mechanism: The free amine at the N-terminus of a dipeptide attacks the C-terminal ester linkage (anchoring it to the resin), cyclizing to form a diketopiperazine and detaching the chain from the solid support. This is dramatically accelerated by N-alkyl groups (which favor the cis-amide conformation required for cyclization) and Proline .

DKP_Risk Step1 Fmoc-Deprotection of Dipeptide Check Is the sequence N-alkylated or Proline-rich? Step1->Check Risk High Risk of DKP Check->Risk Yes Safe Standard Protocol Check->Safe No Action Nucleophilic attack on Resin Linker (Cyclization) Risk->Action Loss Chain Loss (DKP in solution) Action->Loss

Figure 2: The DKP Formation Pathway.

Prevention Strategy:

  • Resin Choice (Critical): Do NOT use Rink Amide or Wang resin for the first two residues if they are N-substituted.

    • Use: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why: The bulky trityl group sterically hinders the attack on the ester linkage, preventing cyclization.

  • Avoid Base: DKP formation is base-catalyzed. When deprotecting the Fmoc group of the second residue, wash immediately and thoroughly to remove piperidine.

Module 4: Extreme Cases (N-tert-butyl & N-Aryl)

Scenario: You need to incorporate an N-tert-butyl glycine or N-Aryl glycine.

  • Problem: The amine is so hindered it barely reacts in the submonomer displacement step.

Solution: The "Hybrid" Approach Do not use the submonomer method for these specific residues.

  • Synthesize the Monomer in Solution: React tert-butylamine with bromoacetic acid (or ester) in solution where you can use forcing conditions (reflux, excess amine) and purify the product.

  • Protect: Protect the secondary amine with Fmoc (Fmoc-Cl + NaHCO3).

  • Couple: Use the COMU/DIEA protocol (Module 2) to couple this pre-made block to the resin.

References

  • Zuckermann, R. N., et al. (1992).[8][9] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[7][9]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Definitive review on COMU vs HATU).

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

  • Teixidó, M., et al. (2005). "Diketo-piperazine formation during solid-phase peptide synthesis: The choice of the resin." Journal of Peptide Science.

Sources

Technical Support Center: Optimizing HATU Coupling for N-Methylated Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Coupling of N-Methyl (Nme) Amino Acids using HATU Audience: Senior Researchers & Medicinal Chemists Status: Active Guide[1]

Introduction: The Steric Challenge

Coupling N-methylated (Nme) amino acids is one of the most significant challenges in solid-phase peptide synthesis (SPPS).[1] The N-methyl group introduces severe steric hindrance and eliminates the amide hydrogen, preventing the formation of stabilizing hydrogen bonds during the transition state.

While HATU is the "gold standard" for these difficult couplings, its misuse frequently leads to racemization , guanidinylation (chain termination) , or diketopiperazine (DKP) formation . This guide moves beyond standard protocols to provide a mechanically grounded optimization strategy for Nme monomers.

Module 1: The Mechanism (Why HATU Works)

HATU succeeds where HBTU/TBTU fail because of the neighboring group effect (anchimeric assistance) provided by the pyridine nitrogen in the 7-azabenzotriazole ring. This stabilizes the active ester and accelerates aminolysis, which is critical when the nucleophile (the N-terminus) is sterically hindered by a methyl group.

Visualizing the Activation Pathway

HATU_Mechanism cluster_warning CRITICAL RISK Acid Fmoc-Nme-AA-OH (Carboxylic Acid) ActiveEster OAt-Active Ester (7-azabenzotriazole) Acid->ActiveEster Activation (1-2 min) HATU HATU (Reagent) HATU->ActiveEster Activation (1-2 min) Guanidine Guanidinylation (Dead End Product) HATU->Guanidine Direct attack by Amine (If activation is slow) Base Base (DIEA/Collidine) Base->ActiveEster Activation (1-2 min) Transition Stabilized Transition State (Pyridine N Assistance) ActiveEster->Transition + Amine Amine Resin-Bound Nme-Amine Product Coupled Peptide (Amide Bond) Transition->Product Aminolysis

Figure 1: The HATU activation pathway.[1] Note the critical risk of Guanidinylation if the amine attacks the uronium salt directly before the active ester is formed.

Module 2: The Optimized Protocol

Standard SPPS protocols (e.g., 30-minute coupling in DMF) often fail for Nme residues.[1] The following protocol is optimized specifically for Nme-to-Nme or Nme-to-Bulky couplings.

The "Nme-Specific" Coupling Table
ParameterStandard SPPSNme-Optimized Protocol Technical Rationale
Solvent DMFNMP (N-methylpyrrolidone)NMP creates a "quasi-solution" state, solvating hydrophobic Nme chains better than DMF.[1]
Base DIEA (DIPEA)sym-Collidine (TMP)Collidine is a weaker base than DIEA, significantly reducing C-terminal epimerization (racemization) during slow couplings [1].[1]
Stoichiometry 1:1 (Acid:HATU)1.1 : 1 (Acid:HATU)Slight excess of acid ensures all HATU is consumed, preventing it from reacting with the N-terminal amine (Guanidinylation) [2].[1]
Pre-activation None / In-situ1–2 Minutes (Strict) Allows OAt ester formation but minimizes time for side reactions.[1] Never pre-activate >5 mins.
Coupling Time 30–60 mins2 x 2 Hours (Double Couple)Steric hindrance slows kinetics by orders of magnitude.[1] Double coupling ensures completion.
Temperature RT50°C (Optional)Thermal energy overcomes the steric barrier of the N-methyl group.[1]
Module 3: Troubleshooting & FAQs

This section addresses specific failure modes encountered when using HATU with Nme monomers.

Q1: My yield is low, and Mass Spec shows a +99 Da adduct. What happened?

Diagnosis: You have Guanidinylated your peptide. Cause: The N-terminal amine attacked the HATU reagent directly (specifically the uronium carbon) instead of the activated amino acid. This terminates the chain. The Fix:

  • Pre-activation Check: Ensure you pre-activate the Amino Acid + HATU + Base for exactly 1-2 minutes before adding it to the resin.

  • Stoichiometry: Use a slight excess of Amino Acid relative to HATU (e.g., 1.1 eq Acid : 1.0 eq HATU).

  • Alternative Reagent: Switch to PyAOP [3]. It is a phosphonium salt (not uronium), so it cannot form guanidinium adducts, making it safer for extremely slow reactions.[1]

Q2: I am seeing significant racemization (D-isomer formation).

Diagnosis: Base-catalyzed epimerization via oxazolone formation. Cause: N-methyl amino acids are highly prone to racemization because they form oxazolonium ions more readily than standard amino acids.[1] High pH (from DIEA) exacerbates this.[1] The Fix:

  • Switch Base: Replace DIEA with 2,4,6-trimethylpyridine (sym-collidine) . It provides sufficient basicity for activation but is sterically hindered and less likely to abstract the

    
    -proton [1].[1]
    
  • Add HOAt: Supplement the reaction with 1 equivalent of free HOAt to further stabilize the active ester.

Q3: The coupling works for Nme-Ala, but fails for Nme-Val or Nme-Nme couplings.

Diagnosis: Extreme steric clash. The Fix:

  • Solvent Switch: Move to 100% NMP or a mixture of DMSO/NMP (1:4).[1]

  • Reaction Temperature: If your synthesizer allows, heat the reaction to 50–60°C .

  • Re-coupling: Perform a "double couple" where the second coupling uses a different chemistry (e.g., COMU/Oxyma or BTC (Bis-trichloromethyl carbonate) ) to attack the problem via a different mechanism [4].[1]

Module 4: Advanced Issue – Diketopiperazine (DKP) Formation

DKP formation is the "silent killer" of Nme synthesis. It occurs at the dipeptide stage (after deprotecting the 2nd amino acid), where the N-terminal amine back-bites the C-terminal ester, cleaving the dipeptide from the resin.

DKP Prevention Logic Flow

DKP_Prevention Start Start: Deprotecting 2nd Residue (e.g., H-NmeAA-Pro-Resin) Decision Is C-terminal AA Proline or N-Methyl? Start->Decision Risk HIGH DKP RISK (Back-biting likely) Decision->Risk Yes Safe Standard Protocol Decision->Safe No Strategy1 Strategy A: Steric Bulk Use 2-Chlorotrityl (2-CTC) Resin Risk->Strategy1 Prevention 1 Strategy2 Strategy B: Dipeptide Unit Couple AA(2)-AA(1) as a block Risk->Strategy2 Prevention 2 Result Successful Elongation Strategy1->Result Bulky linker prevents cyclization Strategy2->Result Bypasses risk stage entirely

Figure 2: Decision tree for preventing Diketopiperazine (DKP) formation during Nme synthesis.

Protocol Adjustment for DKP Prone Sequences: If you cannot use 2-CTC resin (Strategy A), use Strategy B : Synthesize the dipeptide (Fmoc-NmeAA-NmeAA-OH) in solution phase first, then couple it to the resin as a single unit.[1] This completely bypasses the dangerous dipeptide-resin intermediate.[1][2]

References
  • Carpino, L. A., et al. (2002).[3] "The 7-azabenzotriazole active ester (HOAt) and its role in peptide coupling." Organic Process Research & Development.

  • Albericio, F., et al. (2018).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [1]

  • Coste, J., et al. (1990).[1] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters. [1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Specific section on COMU vs HATU).

Sources

Technical Support Center: Fmoc-N-methyl-Glycine (Fmoc-Nme-Gly-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-N-methyl-Glycine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this reagent during peptide synthesis. We will explore the underlying causes of common issues, particularly its solubility in Dimethylformamide (DMF), and provide field-proven troubleshooting protocols to ensure the success of your experiments.

Part 1: Technical Frequently Asked Questions (FAQs)

This section addresses the fundamental scientific principles governing the behavior of Fmoc-Nme-Gly-OH, providing the causal explanations necessary for effective troubleshooting.

Q1: Why am I experiencing solubility issues with Fmoc-Nme-Gly-OH in DMF when it is generally listed as soluble?

While datasheets often state that Fmoc-Nme-Gly-OH is soluble in DMF, this is a thermodynamic property.[1] The practical challenge lies in the kinetics of dissolution, which can be unexpectedly slow. Several factors contribute to this discrepancy:

  • Molecular Aggregation: The large, planar, and hydrophobic Fmoc protecting group is prone to intermolecular π-π stacking interactions.[2] These non-covalent bonds can cause the molecules to self-associate into aggregates that are difficult for solvent molecules to break apart and solvate effectively.

  • Impact of N-Methylation: The N-methyl group on the glycine backbone fundamentally alters the molecule's properties. It removes the amide N-H proton, which eliminates a key hydrogen bond donor site. This prevents the formation of intermolecular hydrogen bonds that can sometimes lead to β-sheet-like aggregation in larger peptide chains, but it also alters the pattern of solvation by polar aprotic solvents like DMF.[3] While N-methylation can sometimes increase solubility by disrupting aggregation, for a small molecule like this, its increased lipophilicity can be a dominant factor.[4][5]

  • Reagent Purity: Low-purity Fmoc-Nme-Gly-OH may contain insoluble impurities from its synthesis, such as dipeptides or incompletely reacted starting materials, which can hinder dissolution.[6]

  • Solvent Quality: The grade and purity of the DMF used are critical. DMF can degrade over time to form dimethylamine and formic acid.[7] Dimethylamine, a base, can attack the Fmoc group, while excess water can alter the solvent's polarity, both negatively impacting the dissolution process.[7][8]

Q2: How does the chemical structure of Fmoc-Nme-Gly-OH specifically contribute to these solubility challenges?

The solubility behavior is a direct result of its tripartite structure:

  • The Fmoc Group: This bulky, nonpolar group dominates the molecule's character, driving the tendency for aggregation and reducing its affinity for polar solvents.

  • The N-methyl Group: This modification increases the molecule's overall hydrophobicity and steric bulk around the peptide backbone.

  • The Glycine Carboxyl Group: This is the primary polar, hydrophilic site that interacts favorably with the polar DMF solvent.

Effective dissolution requires the DMF to overcome the strong aggregation forces of the Fmoc group and adequately solvate the entire molecule. When the aggregation forces are too strong or the solvent quality is compromised, dissolution fails.

Q3: Can the purity of my Fmoc-Nme-Gly-OH reagent be the root cause of the problem?

Absolutely. The purity of amino acid derivatives is paramount for successful peptide synthesis.[9] Even reagents with a stated HPLC purity of >99% can contain small amounts of critical impurities that affect solubility and subsequent reactions.[6]

Key impurities to be aware of include:

  • Fmoc-β-alanine derivatives: Arise from the rearrangement of reagents used to introduce the Fmoc group.

  • Dipeptide Adducts (Fmoc-Nme-Gly-Nme-Gly-OH): Formed when the activation agent reacts with an already-formed Fmoc-amino acid molecule.

  • Residual Free Amino Acid: Can destabilize the Fmoc group during storage.

  • Acetic Acid: A trace contaminant that can cause chain termination during synthesis and may affect the overall chemical environment of the stock solution.[6]

If you suspect a purity issue, it is advisable to obtain a certificate of analysis from the supplier or re-purify the material.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a systematic, hands-on approach to overcoming solubility challenges in the laboratory.

Q1: My Fmoc-Nme-Gly-OH is not dissolving in DMF at room temperature with simple vortexing. What should I do first?

Difficulty in dissolving Fmoc-Nme-Gly-OH is a common observation.[10] The first line of defense involves applying mechanical and thermal energy to disrupt molecular aggregates. Follow the logical workflow below.

G cluster_0 start Start: Insoluble Fmoc-Nme-Gly-OH in DMF sonicate Protocol 1: Apply Sonication (15-30 min) start->sonicate Initial attempt fails heat Protocol 2: Apply Gentle Heat (30-40°C) sonicate->heat Soluble? No success Success: Fully Dissolved sonicate->success Soluble? Yes heat->success Soluble? Yes fail Issue Persists heat->fail Soluble? No solvent Protocol 3: Evaluate Alternative Solvents / Co-solvents solvent->success Soluble? Yes fail->solvent

Caption: Initial troubleshooting workflow for dissolving Fmoc-Nme-Gly-OH.

Protocol 1: Dissolution using Sonication

Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at breaking up powder aggregates and enhancing solvation.[2][10]

Methodology:

  • Weigh the required amount of Fmoc-Nme-Gly-OH into a clean, dry vessel.

  • Add the calculated volume of high-purity, peptide-synthesis grade DMF.

  • Place the sealed vessel in a sonicating water bath.

  • Sonicate for 15-30 minutes, periodically checking for dissolution.

  • Caution: Monitor the bath temperature. Do not allow it to exceed 40°C to prevent potential thermal degradation of the Fmoc group.

Protocol 2: Dissolution using Gentle Heating

Increasing the temperature provides the system with thermal energy, increasing molecular motion and helping to overcome the activation energy barrier for dissolution.

Methodology:

  • Follow steps 1 and 2 from the sonication protocol.

  • Place the vessel on a magnetic stirrer with a heating function.

  • Gently warm the solution to 30-40°C while stirring.

  • Maintain this temperature and continue stirring until the solute is fully dissolved.

  • Critical Step: Allow the solution to cool to room temperature before proceeding with activation and coupling to avoid side reactions.

Q2: Sonication and heat have not worked. What are my solvent options?

If physical methods fail, the issue may be the solvent itself. N-Methyl-2-pyrrolidone (NMP) is often a more powerful solvent than DMF for difficult sequences and derivatives.[3][7]

SolventRelative Solvating PowerProsCons & Considerations
DMF GoodStandard, well-characterized, cost-effective.[11]Can degrade to form amine impurities; may be insufficient for highly aggregated solutes.[7]
NMP ExcellentStronger solvating properties than DMF.[7][10]More viscous; higher cost; Fmoc-amino acids may show greater decomposition over extended time in NMP vs. DMF.[7]
DMSO ExcellentVery powerful solvent; can disrupt strong secondary structures.[3]Can oxidize sensitive residues (Met, Cys); difficult to remove under vacuum. Not a standard choice for initial dissolution.
DMF/DCM (co-solvent) VariableAdding DCM can sometimes disrupt specific aggregation patterns.[10]DCM is less polar and may not be effective for all solutes.[12]
Protocol 3: Change of Solvent
  • Attempt to dissolve the Fmoc-Nme-Gly-OH in pure NMP using the standard procedure (vortexing), followed by sonication/gentle heat if necessary.

  • Due to its stronger solvating power, NMP often succeeds where DMF fails.

Q3: The amino acid dissolves, but it precipitates when I add my activation reagents or transfer it to the resin. What is happening?

This is a critical diagnostic observation. It indicates that while the free amino acid is soluble, the activated species (e.g., the HOBt/HBTU ester) is not, or that the growing peptide chain on the resin is aggregated and poorly solvated, causing the incoming amino acid to crash out.[10]

G cluster_1 start Symptom: Precipitation During Coupling preactivate Strategy 1: Pre-activate AA and confirm solubility of activated species start->preactivate chaotropic Strategy 2: Add Chaotropic Salt (e.g., LiCl) to reaction start->chaotropic result Improved Coupling Efficiency preactivate->result chaotropic->result

Caption: Workflow for addressing precipitation during coupling reactions.

Protocol 4: Dissolution via Pre-Activation

For some N-methylated amino acids, the activated species is more soluble than the free carboxylic acid. This is particularly true for Fmoc-N-Me-His(Trt)-OH, which is known to be poorly soluble but dissolves upon activation.[13]

Methodology:

  • In a separate, dry reaction vessel, suspend the Fmoc-Nme-Gly-OH powder in a minimal volume of DMF or NMP.

  • Add your coupling reagent (e.g., HATU) and base (e.g., DIPEA).

  • Agitate the mixture for 1-5 minutes.

  • Observe if the suspension dissolves to form a clear solution. If so, this indicates the activated species is soluble.

  • Immediately transfer the activated, dissolved amino acid solution to the deprotected peptide-resin to initiate coupling. Note: Keep pre-activation times to a minimum to reduce the risk of racemization.[13]

References
  • Ningbo Inno Pharmchem Co.,Ltd. (2023, April 6). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Tessaro, F., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4869. Retrieved from [Link]

  • Talebi, M., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(45), 11166-77. Retrieved from [Link]

  • Talebi, M., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gentile, F., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. International Journal of Molecular Sciences, 25(3), 1856. Retrieved from [Link]

  • ResearchGate. (2023). How do i dissolve glycine in DMF?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

  • ResearchGate. (2020). Peptide solubility in DMF (n,n-dimethylforamamide)?. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (Note: A direct link to the full text is not available, but the reference points to foundational knowledge in the field regarding Fmoc deprotection and solvent effects).
  • de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Chemistry, 5(4), 2737-2746. Retrieved from [Link]

  • Zdarta, J., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3845. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in N-Methyl (Nme) Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for identifying and mitigating side reactions during the deprotection of N-methyl (Nme) amino acids. The incorporation of N-methylated residues into peptides and other molecules is a critical strategy for enhancing metabolic stability, membrane permeability, and conformational rigidity. However, the deprotection of these moieties can be challenging, often accompanied by a unique set of side reactions that can compromise sample purity and yield.

This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will delve into the causality behind these side reactions and provide validated protocols for their identification and prevention.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the fundamental "what" and "why" of side reactions specific to N-methyl deprotection.

Q1: What are the most common side reactions I should anticipate during N-methyl deprotection?

When removing protecting groups from N-methylated amino acids, particularly in the context of peptide synthesis, you should be vigilant for several key side reactions. The most prevalent issues are:

  • Racemization: Loss of stereochemical integrity at the α-carbon of the N-methylated amino acid.[1][2]

  • Incomplete Deprotection: Failure to completely remove the protecting group from the N-methyl amine or other functionalities.[3]

  • N-Terminal Deletion: Cleavage and loss of an N-terminal N-methylated residue, especially when it is N-acylated, during final acidic resin cleavage.[3]

  • N-Formylation: Addition of a formyl group (+28 Da), which can sometimes occur under certain conditions using specific reagents or solvents.[4][5]

  • Standard Cleavage-Related Side Reactions: Modifications such as alkylation of sensitive residues (Trp, Met, Cys) by carbocations generated from other protecting groups (e.g., Boc, tBu) during acidic cleavage.[6][7][8]

Q2: Why is racemization a more significant risk for N-methylated amino acids compared to their standard counterparts?

The increased risk of racemization is a direct consequence of the structure of N-methylated amino acids. In a standard peptide bond, the amide proton (-NH-) can be deprotonated under basic conditions, which helps to suppress the removal of the adjacent α-carbon proton (α-C-H). In an N-methylated residue, this amide proton is replaced by a methyl group. The absence of this ionizable N-H group makes the neighboring α-C-H bond more susceptible to abstraction, leading to the formation of a planar carbanion intermediate and subsequent loss of stereochemistry.[1][9]

This vulnerability is pronounced under both strongly basic conditions (e.g., saponification) and strongly acidic conditions (e.g., HBr in acetic acid), where racemization of N-methylated residues can be substantial while their non-methylated analogues remain stable.[1][2]

Q3: I've observed the complete loss of my N-terminal amino acid after cleavage. What causes this specific deletion?

This side reaction is particularly problematic for peptides with an N-acetylated, N-methylated amino acid at the N-terminus (e.g., Ac-NMe-Phe). During the final acidic cleavage from the resin (e.g., using TFA-based cocktails), the carbonyl oxygen of the acetyl group can facilitate an intramolecular cyclization, leading to the formation of an unstable oxazolone-like intermediate. This intermediate readily cleaves off, resulting in a truncated peptide that is missing the N-terminal residue.[3] Studies have shown this deletion is highly dependent on the cleavage conditions and the nature of the N-terminal acyl group.[3]

Q4: Can the deprotection conditions for my N-methyl group affect other amino acids in my sequence?

Absolutely. N-methyl deprotection rarely occurs in isolation. It is often part of a "global deprotection" step where all side-chain protecting groups are removed simultaneously, typically with a strong acid like Trifluoroacetic Acid (TFA).[7] During this process, protecting groups like Boc (from Lys) or tBu (from Asp, Glu, Ser, Thr, Tyr) are cleaved, generating highly reactive tert-butyl cations.[8]

These carbocations can act as alkylating agents, irreversibly modifying nucleophilic side chains, especially Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[6][8] To prevent this, a "scavenger" cocktail containing reagents like triisopropylsilane (TIS), water, and ethanedithiol (EDT) is essential to trap these reactive species.[7][8] The choice of N-methyl deprotection strategy must therefore be compatible with the protection strategy of the entire molecule.

Part 2: Troubleshooting Guide - From Identification to Resolution

This section provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

2.1 Problem: My analysis shows multiple products. How do I efficiently identify the impurities?

A multi-step analytical approach is the most reliable way to identify unknown byproducts.

  • Initial Purity Assessment (RP-HPLC): Use Reverse-Phase High-Performance Liquid Chromatography to separate your main product from impurities and assess the complexity of the mixture.

  • Mass Identification (LC-MS): Couple your HPLC to a mass spectrometer. This is the fastest way to get mass information for each peak. Compare the observed masses against a table of expected and potential side-product masses (see Table 1).

  • Structural Confirmation (MS/MS): For key impurities, perform tandem MS (MS/MS) to obtain fragmentation data. This can help confirm the identity of a byproduct, for example, by observing the loss of a specific residue.

  • Definitive Analysis (NMR & Specialized Assays): If the identity is still ambiguous or requires absolute confirmation, purify the impurity for NMR analysis.[10] To specifically test for racemization, use a chiral HPLC method or perform amino acid analysis (AAA) after full hydrolysis.[1]

Table 1: Common Side Reactions and Their Mass Signatures

Side Reaction Mass Change (Relative to Expected Product) Probable Cause
Incomplete Deprotection + Mass of Protecting Group Insufficient deprotection time, temperature, or reagent strength.
Incomplete N-methylation (Starting Material) - 14.02 Da (CH₂) Incomplete methylation step prior to deprotection.
N-Formylation + 28.00 Da (CO) Impure reagents/solvents (e.g., formic acid contamination).[4][5]
N-Terminal Deletion - Mass of N-terminal Ac-NMe-AA Acid-catalyzed cyclization of N-terminal acetylated N-methyl residue.[3]
t-Butylation + 56.06 Da (C₄H₈) Alkylation by t-butyl cations from Boc/tBu groups.[8]

| Racemization | No Mass Change | α-proton abstraction under harsh acidic or basic conditions.[1] |

Analytical_Workflow cluster_0 Step 1: Separation & Initial ID cluster_1 Step 2: Confirmation cluster_2 Step 3: Definitive Structure Impure_Sample Impure Product Mixture HPLC RP-HPLC Analysis Impure_Sample->HPLC Inject LCMS LC-MS Analysis HPLC->LCMS Couple for Mass ID MSMS High-Res MS/MS LCMS->MSMS Fragment for Structure Chiral Chiral HPLC / AAA LCMS->Chiral Check for Racemization Purify Purify Impurity MSMS->Purify If structure is still ambiguous NMR NMR Spectroscopy Purify->NMR Elucidate Structure

Caption: Workflow for identifying deprotection side products.

2.2 Problem: I've confirmed racemization is occurring. How can I prevent it?

Racemization of N-methylated residues is highly condition-dependent. The key is to avoid harsh basic and acidic environments.

  • Avoid Saponification: Do not use aqueous sodium hydroxide (NaOH) or similar strong bases to deprotect ester groups in peptides containing N-methylamino acids, as this is shown to cause significant racemization.[1]

  • Moderate Acidic Conditions: When using acid, the strength, solvent, and time are critical variables. Studies have shown that while strong acid (5.6 N HBr in acetic acid) causes substantial racemization (e.g., 34% in 1 hour for Z-Ala-MeLeu), milder conditions (2.5 N HBr) result in very little racemization.[1]

This protocol provides a starting point for optimizing the deprotection of an acid-labile protecting group (e.g., a benzyloxycarbonyl 'Z' group) from an N-methylated residue.

  • Reagent Preparation: Prepare a 2.5 N solution of HBr in anhydrous acetic acid. Ensure all glassware is dry.

  • Reaction Setup: Dissolve the protected peptide in a minimal amount of anhydrous acetic acid. Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add the 2.5 N HBr/AcOH solution to the peptide. Stir the reaction at 0 °C.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS at short intervals (e.g., every 15-30 minutes).

  • Quenching: As soon as the reaction reaches completion (or an acceptable level of conversion), quench it by pouring the mixture into a large volume of cold, dry diethyl ether to precipitate the product.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with additional cold ether, and dry under vacuum.

  • Analysis: Immediately analyze the product for purity and racemization by an appropriate chiral method.

2.3 Problem: My main impurity is the N-terminally deleted peptide. How do I modify my cleavage protocol?

This issue, prevalent with N-acetylated N-methyl residues, requires careful optimization of the final cleavage cocktail and conditions. The goal is to maximize the rate of protecting group removal while minimizing the competing intramolecular cleavage reaction.[3]

Based on studies of the analog [NMePhe1]arodyn, lowering the temperature and modifying the cleavage cocktail can significantly improve the yield of the desired product.[3]

Table 2: Effect of Cleavage Conditions on N-Terminal Deletion (Data adapted from a study on an Ac-NMePhe-containing peptide[3])

Reagent CocktailTemperatureTimeDesired Product Yield
Reagent B (TFA/H₂O/Phenol/TIPS)Room Temp2 h~8%
Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT)4 °C2 h~20%
TFA / TIS / H₂O / EDT (94:1:2.5:2.5)4 °C2 h~33%

This protocol is designed to minimize N-terminal deletion during the final cleavage of a peptide from a solid-phase resin.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and place it in a suitable reaction vessel.

  • Cocktail Preparation: Prepare the cleavage cocktail on ice. A recommended starting point is TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) . Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the pre-chilled cocktail to the resin. Keep the vessel at 4 °C (e.g., in a cold room or refrigerator) and agitate gently for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of ice-cold diethyl ether.

  • Isolation & Analysis: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Analyze the crude product by LC-MS to quantify the desired peptide versus the deleted sequence. If deletion is still significant, consider further reducing the cleavage time.

References
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry.
  • Canadian Science Publishing. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing.
  • Scribd. (2018). Side Reactions in Peptide Synthesis. Scribd. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Caslo ApS. Peptide synthesis techniques. Caslo ApS. [Link]

  • Agilent. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Technologies. [Link]

  • PMC. (2016). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. National Center for Biotechnology Information. [Link]

  • Sciencemadness.org. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Sciencemadness.org. [Link]

  • ResearchGate. (2021). The reported N-demethylation reactions. ResearchGate. [Link]

  • ResearchGate. (2014). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. [Link]

  • Bennett, B. D., et al. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry. [Link]

  • Jung, S. H., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]

Sources

optimization of resin loading for Nme monomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Resin Loading for N-Methyl (Nme) Monomers

Introduction

N-methylated (Nme) amino acids are critical tools for improving the metabolic stability and membrane permeability of peptide therapeutics. However, they introduce significant synthetic challenges, primarily due to steric hindrance and the lack of an amide proton.

This guide focuses on the first and most critical step : anchoring the Nme monomer to the solid support. Errors here—specifically over-loading and Diketopiperazine (DKP) formation —will compromise the entire synthesis before chain elongation even begins.

Module 1: Strategic Resin Selection

The Core Problem: Diketopiperazine (DKP) Formation When synthesizing peptides with Nme residues at the C-terminus, the risk of DKP formation is exponentially higher than with standard amino acids.

  • Mechanism: After coupling the second amino acid and removing its Fmoc group, the free amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

  • Nme Factor: N-methylation favors the cis-conformation of the peptide bond, bringing the N-terminus and C-terminal ester into closer proximity, accelerating DKP formation.

The Solution: Steric Bulk We strongly recommend 2-Chlorotrityl Chloride (2-CTC) resin over Wang resin for Nme monomers. The bulky trityl group acts as a "steric shield," preventing the free amine of the second residue from attacking the ester linkage.

Decision Matrix: Resin Selection

ResinSelection Start Select C-Terminal Residue IsNme Is it N-Methylated? Start->IsNme IsPro Is it Proline? IsNme->IsPro No Resin2CTC RECOMMENDED: 2-Chlorotrityl Chloride (2-CTC) (Prevents DKP) IsNme->Resin2CTC Yes IsPro->Resin2CTC Yes ResinWang Wang Resin (High Risk of DKP) IsPro->ResinWang No RiskCheck Risk Assessment: Requires Mitsunobu Loading? ResinWang->RiskCheck

Figure 1: Decision tree for selecting resin based on C-terminal steric constraints.

Module 2: Optimized Loading Protocol (2-CTC Resin)

Objective: Achieve a controlled loading of 0.4 – 0.6 mmol/g . Why? Standard substitution (1.0+ mmol/g) is too high for Nme peptides. The steric bulk of the N-methyl group requires more "breathing room" between chains to facilitate difficult downstream couplings.

Reagents Required
  • 2-Chlorotrityl chloride resin (100-200 mesh)[1]

  • Fmoc-Nme-AA-OH (Dry, 1.2 eq relative to desired loading, NOT resin capacity)

  • DIPEA (N,N-Diisopropylethylamine) (anhydrous)

  • DCM (Dichloromethane) (anhydrous)

  • Methanol (HPLC grade)[2]

Step-by-Step Procedure
  • Resin Preparation (Drying):

    • Ensure resin is brought to room temperature before opening to prevent condensation. 2-CTC hydrolyzes rapidly in moist air.

    • Tip: Weigh resin quickly and immediately add dry DCM.

  • Swelling:

    • Swell resin in dry DCM (10 mL/g) for 30 minutes. Drain.

  • The Coupling Step:

    • Dissolve Fmoc-Nme-AA-OH (0.6 eq relative to max resin capacity) in dry DCM (10 mL/g).

    • Add DIPEA (4.0 eq) .

    • Add solution to resin immediately.[3]

    • Agitate for 2 hours at room temperature.

    • Note: Do not use DMF if possible; DCM promotes better swelling of polystyrene core 2-CTC resins and avoids alcoholysis.

  • Capping (Critical):

    • Add Methanol (1 mL per gram of resin) and DIPEA (0.5 mL) directly to the reaction slurry.

    • Agitate for 20 minutes .

    • Mechanism:[4][5][6] Methanol reacts with remaining active chloride sites, converting them to inert methyl ethers. This defines the final loading.

  • Washing:

    • Drain and wash: DCM (3x), DMF (3x), DCM (3x).[2][3]

    • Dry under vacuum to constant weight.[2][7]

Module 3: Validation (Fmoc Loading Test)

Trustworthiness: You cannot assume loading based on weight gain alone, as salt entrapment (DIPEA·HCl) often skews results. You must perform a UV-based Fmoc determination.[1][3][8]

Protocol
  • Weigh exactly 4–5 mg of dried, loaded resin into a volumetric flask (10 mL or 25 mL).

  • Add 20% Piperidine in DMF to the mark.[2][3][8][9][10]

  • Agitate for 20 minutes to cleave the Fmoc group.

  • Transfer a sample to a UV quartz cuvette (1 cm path length).[11]

  • Measure Absorbance (Abs) at 301 nm (Reference: pure 20% Piperidine/DMF).

Calculation

[8]
  • 7800 (

    
    ):  The extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm.[4][10]
    
  • Target: If loading > 0.8 mmol/g, consider repeating with less monomer to avoid aggregation.

Module 4: Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Low Loading (<0.2 mmol/g) Hydrolyzed resin (HCl formation).Ensure DCM is anhydrous. Store 2-CTC resin under nitrogen/argon.
High Loading (>0.9 mmol/g) Excess monomer used.Reduce input Fmoc-Nme-AA-OH to 0.5 eq. High loading causes aggregation in Nme peptides.
Racemization of First Residue High temperature or prolonged base exposure.Keep loading time < 2 hours. Use DIPEA (hindered base), never TEA or DBU during loading.
Diketopiperazine (DKP) Loss Occurs during second AA deprotection.Prevention: Use 2-CTC resin.[1][2][9] Mitigation: Use DBU/Piperazine (2%/5%) for deprotection of the 2nd residue instead of 20% Piperidine.
FAQ: Expert Insights

Q: Can I use Wang resin if I don't have 2-CTC? A: Proceed with extreme caution. Standard carbodiimide coupling (DIC/DMAP) to Wang resin is difficult for Nme-AAs due to sterics and carries a high racemization risk (via DMAP).

  • Alternative: You must use the Mitsunobu reaction (PPh3 + DIAD) to load Nme-AAs onto Wang resin. However, 2-CTC remains the superior choice for preventing DKP.

Q: Why is the solution turning yellow during loading? A: This is normal for 2-CTC. The trityl cation is deep red/orange. As the amino acid loads, the color fades to yellow. If it turns colorless instantly, your resin may be hydrolyzed (dead).

Q: My Nme-AA is not dissolving in DCM. A: N-methyl amino acids can be less soluble. You may add a minimal amount of dry DMF (up to 10% v/v) to the DCM. Do not exceed this, as DMF can reduce the swelling efficiency of 2-CTC resin.

References

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.
  • CEM Corporation. (n.d.). Handling of 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of N-(2-methoxyethyl)glycine (NMEG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxyethyl)glycine (NMEG) is a critical secondary amine building block, most notably utilized in the synthesis of peptoids (poly-N-substituted glycines).[1] Unlike standard amino acids where the side chain is attached to the


-carbon, NMEG carries its methoxyethyl functionality on the backbone nitrogen.

This structural deviation fundamentally alters its fragmentation physics compared to primary amino acids.[1] This guide provides a comparative analysis of NMEG fragmentation against its structural analogs—Sarcosine (N-methylglycine) and N-(2-hydroxyethyl)glycine (NHEG)—to establish a robust identification workflow.[1] We demonstrate that the immonium ion shift is the definitive metric for validating NMEG presence in complex matrices or synthetic oligomers.

Part 1: Structural Context & Ionization Physics[1]

To interpret the mass spectrum of NMEG, one must understand its protonation dynamics in Electrospray Ionization (ESI).

  • Protonation Site: The secondary amine nitrogen is the most basic site (

    
    ). In positive mode ESI (+), the proton localizes here, triggering charge-directed fragmentation.[1]
    
  • Ether Tail Stability: The methoxyethyl side chain introduces an ether linkage. Under low collision energies (CID), this ether bond is relatively stable compared to the carboxyl group, but it provides a secondary fragmentation channel at higher energies via inductive cleavage.[1]

The "Alternatives" for Comparison

In metabolic profiling and impurity analysis, NMEG is often confused with structural analogs. We compare it against:

  • Sarcosine (N-methylglycine): The simplest N-substituted glycine.

  • N-(2-hydroxyethyl)glycine (NHEG): A potential metabolic derivative or synthetic by-product where the terminal methyl is absent.[1]

Part 2: Comparative Fragmentation Analysis

The following data differentiates NMEG from its analogs based on Collision-Induced Dissociation (CID) patterns.

Table 1: Comparative MS/MS Fingerprint

Data represents protonated molecular ions


 generated via ESI-Q-TOF.
FeatureN-(2-methoxyethyl)glycine (NMEG) Sarcosine N-(2-hydroxyethyl)glycine (NHEG) Differentiation Logic
Precursor

134.08 90.05 120.06 Primary mass filter.[1]
Dominant Fragment m/z 88.07 m/z 44.05 m/z 74.06 Immonium Ion: Specific to the N-substituent.
Secondary Fragment m/z 45.03 m/z 45.03 m/z 45.03 Loss of Carboxyl group (common to all glycines).[1]
Neutral Loss

(HCOOH)

(HCOOH)

(HCOOH)
Non-diagnostic backbone cleavage.[1]
Side Chain Loss

(Methanol)
N/A

(Water)
Ether cleavage (NMEG) vs. Dehydration (NHEG).[1]
Mechanism of Differentiation

The Immonium Ion is the self-validating peak.

  • Mechanism: Decarboxylation (

    
    ) from the 
    
    
    
    ion yields the immonium species:
    
    
    .
  • NMEG Specificity: For NMEG,

    
    .[1] The resulting mass is 
    
    
    
    .
  • Sarcosine Specificity: For Sarcosine,

    
    .[1] The resulting mass is 
    
    
    
    .

This 44 Da mass shift (corresponding to the


 unit) is the "fingerprint" that confirms the NMEG structure over Sarcosine.

Part 3: Visualization of Fragmentation Pathways

The following diagram details the specific fragmentation cascade for NMEG. Note the bifurcation between the dominant immonium pathway and the minor ether cleavage pathway.

NMEG_Fragmentation cluster_legend Pathway Key Parent Precursor Ion [M+H]+ m/z 134.08 (Protonated Secondary Amine) Intermediate Transition State (Charge migration to N) Parent->Intermediate CID Activation Immonium Immonium Ion [CH3-O-CH2-CH2-NH=CH2]+ m/z 88.07 Intermediate->Immonium Primary Pathway Loss of HCOOH (46 Da) EtherCleavage Side Chain Fragment [CH2-NH-CH2-COOH]+ m/z 102.05 Intermediate->EtherCleavage Minor Pathway Loss of CH3OH (32 Da) SmallFrag Methyl Cation [CH3]+ m/z 15.02 Immonium->SmallFrag High Energy Inductive Cleavage key The m/z 88 peak is the diagnostic marker for N-methoxyethyl substitution.

Figure 1: CID Fragmentation Pathway of N-(2-methoxyethyl)glycine. The formation of the m/z 88 immonium ion is the primary diagnostic event.

Part 4: Experimental Protocol (SOP)

To replicate these results and validate the presence of NMEG in a sample (e.g., a peptoid synthesis mixture), follow this self-validating protocol.

Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

    • Why: Formic acid ensures complete protonation of the secondary amine (

      
       generation).
      
  • Concentration: 1 µM (Direct Infusion) or 10 µM (LC-MS injection).

    • Why: N-substituted glycines have high ionization efficiency; high concentrations lead to dimer formation (

      
       at m/z 267), complicating analysis.[1]
      
MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ether tail).

  • Collision Energy (CE) Ramp:

    • Step 1 (10 eV): Observe parent ion survival (m/z 134).[1]

    • Step 2 (20-25 eV): Optimal generation of m/z 88 (Immonium).[1]

    • Step 3 (40+ eV): Complete destruction to low mass fragments (m/z 45, 30).[1]

Validation Criteria

For a positive ID, the sample must meet all three criteria:

  • Parent Mass: 134.08 ± 0.05 Da.[1]

  • Diagnostic Fragment: Presence of m/z 88.07 > 50% relative abundance at 25 eV.[1]

  • Absence of Water Loss: Significant peaks at m/z 116 (M-18) suggest the hydroxy analog (NHEG), not the methoxy target.

Part 5: Diagnostic Decision Tree

Use this logic flow to distinguish NMEG from isomers and analogs during data analysis.

Decision_Tree Start Unknown Peak m/z 134.08 CheckFrag Perform MS/MS (CE 25 eV) Start->CheckFrag IsImmonium Is m/z 88 present? CheckFrag->IsImmonium IsWaterLoss Is m/z 116 present? IsImmonium->IsWaterLoss No / Weak ResultNMEG CONFIRMED: N-(2-methoxyethyl)glycine IsImmonium->ResultNMEG Yes (Dominant) ResultIso Suspect Isomer: (e.g., Amino acid ester) IsWaterLoss->ResultIso No ResultHydroxy Suspect: Methylated NHEG derivative IsWaterLoss->ResultHydroxy Yes

Figure 2: Analytical Decision Tree for distinguishing NMEG from isobaric contaminants.

References

  • Paul, B., et al. (2020).[1] Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids.[2][3][4][5] Biopolymers.[1][3] [Link][1]

  • Mann, Y. S. (2019).[1] Peptoid Fragmentation Pathways by Tandem Mass Spectrometry Studies.[1] University of the Pacific Scholarly Commons. [Link]

  • Levengood, M. R., & van der Donk, W. A. (2008).[1] Use of mass spectrometry to identify N-substituted glycines.[1][5] (General reference on N-substituted glycine ionization physics).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122247, Sarcosine.[1][Link][1]

Sources

Technical Guide: cis-trans Isomerism in N-Fmoc-N-(2-methoxyethyl)-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc-N-(2-methoxyethyl)-glycine (often abbreviated as Fmoc-Nme-Gly or Fmoc-Nmeg-OH) is a specialized building block used in the synthesis of peptoids (poly-N-substituted glycines).[1] Unlike standard amino acids, this molecule contains a tertiary nitrogen atom protected by an Fmoc group.

The critical technical challenge with this product is rotameric heterogeneity . Due to the steric hindrance and the partial double-bond character of the N-Fmoc carbamate bond, the molecule exists as a slowly interconverting mixture of cis and trans isomers (rotamers) in solution at room temperature. This phenomenon frequently leads to false negatives in purity analysis , where split NMR signals are misinterpreted as impurities.

This guide provides a comparative analysis of this phenomenon, experimental protocols for validation, and strategies for its use in solid-phase synthesis.

Part 1: The Rotameric Challenge (Mechanism & Physics)

In standard Fmoc-amino acids (e.g., Fmoc-Glycine), the nitrogen is secondary. The trans carbamate conformation is overwhelmingly favored (typically >98%), resulting in sharp, single peaks in NMR.

In This compound , the nitrogen is tertiary. The N-substitution (methoxyethyl group) introduces significant steric bulk that clashes with the fluorenyl ring of the Fmoc group. Consequently, the energy difference between the cis (E) and trans (Z) carbamate conformers is reduced, leading to a population distribution often ranging from 60:40 to 70:30 .

Structural Equilibrium

The following diagram illustrates the equilibrium between the two rotamers driven by the restricted rotation of the N-C(O) bond.

RotamerEquilibrium cluster_0 Restricted Rotation Axis Trans Trans (Z) Rotamer (Major Conformer) EnergyBarrier Activation Energy (ΔG‡ ≈ 16-19 kcal/mol) Trans->EnergyBarrier Slow Exchange (NMR Time Scale) Cis Cis (E) Rotamer (Minor Conformer) Cis->EnergyBarrier EnergyBarrier->Trans EnergyBarrier->Cis Steric Clash (Fluorenyl vs Sidechain)

Caption: Thermodynamic equilibrium of Fmoc-carbamate rotamers. The high energy barrier prevents rapid averaging at room temperature, causing signal splitting.

Part 2: Comparative Analysis

The following table compares this compound against the standard peptide building block (Fmoc-Gly) and the simplest peptoid building block (Fmoc-Sarcosine).

FeatureFmoc-Glycine (Standard)Fmoc-Sarcosine (N-Methyl)Fmoc-N-(2-methoxyethyl)-glycine
N-Substitution Hydrogen (Secondary Amine)Methyl (Tertiary Amine)2-Methoxyethyl (Tertiary Amine)
Isomerism (25°C) >99% TransMix (~70% Trans / 30% Cis)Mix (~60-70% Trans / 30-40% Cis)
¹H NMR Appearance Sharp singlets/doubletsSplit peaks (major/minor sets)Broad/Split peaks; Methylene signals complex
Solubility Moderate (aggregates)HighVery High (Ether oxygen aids solvation)
Coupling Kinetics FastSlower (Steric hindrance)Slow (Requires double coupling)
Side Chain Effect NoneMinimal steric bulkn→π Interaction*: Ether oxygen may stabilize specific rotamers

Part 3: Experimental Validation (NMR Protocol)

To distinguish between rotamers (intrinsic property) and impurities (quality defect), you must perform a Variable Temperature (VT) NMR experiment.

Protocol: VT-NMR Validation

Objective: Confirm purity by coalescing rotameric signals.

  • Sample Preparation: Dissolve ~10 mg of this compound in 600 µL of DMSO-d₆ .

    • Note: Avoid CDCl₃ for VT studies if possible, as its boiling point is too low for complete coalescence. DMSO allows heating up to 100°C.

  • Baseline Scan (25°C): Acquire a standard ¹H spectrum.

    • Observation: Expect doubled peaks for the Fmoc methylene (CH₂, ~4.2-4.5 ppm) and the Glycine alpha-protons.

  • Stepwise Heating: Increase probe temperature in 10°C increments (35°C, 45°C, 55°C).

    • Shimming: Re-shim the magnet at each temperature step to ensure line width validity.

  • Coalescence Scan (65°C - 80°C): Acquire spectrum at elevated temperature.

    • Success Criteria: The split peaks should broaden and merge into a single, sharper average peak.

    • Failure Criteria: If peaks remain distinct and sharp at 80°C, they are likely chemical impurities, not rotamers.

Analytical Decision Tree

Use the following logic flow to interpret your analytical data.

NMR_Logic Start Observe Split Peaks in HPLC/NMR VT_Test Run VT-NMR (Heat to 60-80°C) Start->VT_Test Result_Coalesce Peaks Merge/Coalesce? VT_Test->Result_Coalesce Outcome_Pure Conclusion: Rotamers (Pure Product) Result_Coalesce->Outcome_Pure Yes Outcome_Impure Conclusion: Contamination Result_Coalesce->Outcome_Impure No

Caption: Workflow for distinguishing benign rotameric splitting from chemical impurities.

Part 4: Implications for Drug Development & Synthesis[2][3][4]

Solid-Phase Synthesis (SPPS)

The steric bulk of the methoxyethyl group, combined with the cis rotamer population, retards the acylation rate during peptide assembly.

  • Recommendation: Use double coupling cycles.

  • Activators: HATU or PyAOP are preferred over HBTU/DIC due to higher reactivity with secondary amines.

  • Monitoring: The Chloranil test is required for monitoring coupling completion (Kaiser test is ineffective for secondary amines).

Peptoid Folding (The "Nme" Effect)

In the final oligomer (after Fmoc removal), the N-(2-methoxyethyl) side chain is known to influence the backbone geometry.

  • Unlike bulky chiral side chains (which induce cis-amide helices), the Nme side chain generally favors the trans-amide configuration in the final peptoid backbone [1].

  • This property is critical for designing "threadable" peptoid structures or extended conformations.

Solubility Enhancement

The ether oxygen in the side chain acts as a hydrogen bond acceptor, significantly improving water solubility compared to alkyl side chains (e.g., N-butyl). This makes Fmoc-Nme-Gly an excellent "solubilizing spacer" in hydrophobic drug candidates.

References

  • Proulx, C., et al. (2012). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science. Link

  • Zuckermann, R. N., et al. (1992).[2][3][4] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[2] Link

  • Rainaldi, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. MDPI Methods and Protocols. Link

  • University of Oxford. (2018). Variable Temperature NMR Experiments: Guidelines and Safety. Link

Sources

A Comparative Guide to the Steric Effects of N-methyl-L-alanine (Nme) and Sarcosine in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the nuanced landscape of peptide engineering, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic design. Among the various modifications, N-methylation of the peptide backbone stands out as a powerful tool to enhance pharmacokinetic properties by imparting proteolytic stability and modulating conformation.[1][2][3] This guide provides an in-depth, objective comparison of the steric effects of two commonly utilized N-methylated amino acids: N-methyl-L-alanine (Nme) and sarcosine (N-methylglycine). By understanding their distinct structural impacts, researchers can make more informed decisions in the rational design of peptide-based therapeutics with optimized efficacy and developability.

Fundamental Structural and Steric Differences

The primary distinction between N-methyl-L-alanine and sarcosine lies in the substitution at the alpha-carbon (Cα). Sarcosine is the N-methylated form of glycine, the simplest amino acid, with only a hydrogen atom as its side chain. In contrast, Nme is the N-methylated derivative of alanine, possessing a methyl group at the Cα. This seemingly minor difference has profound implications for the steric bulk and conformational freedom of the peptide backbone.

The presence of the Cα-methyl group in Nme introduces a significant additional steric hindrance compared to sarcosine.[4] This increased bulk restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone to a greater extent than the N-methyl group alone.[5][6] Consequently, the incorporation of Nme is expected to impose more rigid conformational constraints on a peptide chain than the incorporation of sarcosine.

Impact on Peptide Conformation and Biological Activity

The differential steric hindrance of Nme and sarcosine leads to distinct effects on peptide secondary structure and, consequently, on biological activity. N-methylation, in general, disfavors α-helical conformations due to the steric clash of the N-methyl group and the loss of the amide proton as a hydrogen bond donor.[7] Instead, it often promotes the formation of β-turns or extended conformations.[8]

Due to its greater steric bulk, Nme is a more potent modulator of conformation than sarcosine. The incorporation of Nme can more effectively lock a peptide into a specific bioactive conformation, which can lead to enhanced receptor binding affinity and selectivity.[2][9] However, this increased rigidity can also be detrimental if the induced conformation is not optimal for receptor binding. Sarcosine, with its greater conformational flexibility relative to Nme, may be a more conservative choice when a less drastic conformational perturbation is desired.

The following table summarizes the general effects of N-methylation and the anticipated differences between Nme and sarcosine based on their steric properties.

PropertyGeneral Effect of N-MethylationAnticipated Effect of SarcosineAnticipated Effect of Nme
Conformational Rigidity IncreasedModerately IncreasedSignificantly Increased
Propensity for cis-Amide Bond IncreasedIncreasedIncreased, potentially to a greater extent
Impact on Receptor Binding Affinity (Ki) Can increase or decreaseContext-dependentContext-dependent, with potentially larger changes
Proteolytic Stability IncreasedSignificantly IncreasedSignificantly Increased
Membrane Permeability Generally IncreasedIncreasedIncreased

Comparative Experimental Evidence and Methodologies

While direct head-to-head comparative studies of Nme and sarcosine within the same peptide scaffold are not abundant in the literature, we can infer their differential effects from studies on N-methylation in general and from the fundamental principles of steric hindrance. To rigorously evaluate the specific steric impacts of Nme versus sarcosine in a given peptide, a series of well-defined experiments should be conducted.

Conformational Analysis: NMR Spectroscopy and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying peptide conformation in solution. A 2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide through-space correlations between protons, allowing for the determination of the peptide's three-dimensional structure.

G start Synthesize Peptide Analogs (Native, Sarcosine-substituted, Nme-substituted) dissolve Dissolve in appropriate deuterated solvent (e.g., D2O or DMSO-d6) start->dissolve nmr Acquire 2D-ROESY and other relevant NMR data dissolve->nmr restraints Extract distance and dihedral angle restraints nmr->restraints structure Calculate solution structures using molecular dynamics simulations restraints->structure compare Compare conformational ensembles structure->compare

Experimental Protocol: Comparative 2D-ROESY NMR Analysis

  • Peptide Synthesis: Synthesize three versions of the target peptide: the native sequence, a sequence with a single sarcosine substitution, and a sequence with a single Nme substitution at the same position.

  • Sample Preparation: Dissolve each purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a concentration of 1-5 mM.

  • NMR Data Acquisition: Acquire a series of 2D NMR spectra, including ROESY, TOCSY, and HSQC, on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis: Process the NMR data to assign all proton and carbon resonances.

  • Structural Calculation: Use the cross-peak intensities from the ROESY spectra to calculate inter-proton distance restraints. Combine these with dihedral angle restraints derived from coupling constants to calculate an ensemble of solution structures for each peptide using software such as CYANA or XPLOR-NIH.

  • Comparative Analysis: Compare the resulting structural ensembles to determine the conformational changes induced by the sarcosine and Nme substitutions.

X-ray Crystallography provides a high-resolution, static picture of a peptide's conformation in the solid state. Obtaining well-diffracting crystals of peptides can be challenging, but a successful crystal structure provides unambiguous evidence of the peptide's three-dimensional arrangement.

Proteolytic Stability Assay

A key advantage of N-methylation is the enhancement of a peptide's resistance to degradation by proteases.[4][10] The N-methyl group sterically hinders the approach of the protease to the scissile peptide bond.

G start Prepare solutions of peptide analogs and protease (e.g., trypsin) incubate Incubate peptides with protease at 37°C start->incubate aliquots Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->aliquots quench Quench the reaction (e.g., with acid) aliquots->quench hplc Analyze aliquots by RP-HPLC quench->hplc quantify Quantify the remaining intact peptide hplc->quantify plot Plot % remaining peptide vs. time and calculate half-life (t1/2) quantify->plot

Experimental Protocol: Comparative Proteolytic Stability Assay

  • Peptide and Enzyme Preparation: Prepare stock solutions of the native, sarcosine-substituted, and Nme-substituted peptides in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum).

  • Incubation: Incubate each peptide at a final concentration of 10-100 µM with the protease at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • RP-HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.

  • Quantification and Half-Life Calculation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) for each peptide.

Receptor Binding Affinity Assay

The ultimate goal of many peptide modifications is to enhance binding to a biological target. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a peptide for its receptor.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled competitor peptides (native, sarcosine-substituted, and Nme-substituted).

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding versus the concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC50 value for each peptide. Calculate the Ki value using the Cheng-Prusoff equation.

Case Study: N-Methylation in a Somatostatin Analog

A study by Kessler and colleagues demonstrated the power of N-methylation in improving the pharmacokinetic properties of a cyclic hexapeptide somatostatin analog, cyclo(-PFwKTF-).[1][11] A full N-methyl scan of this peptide revealed that a tri-N-methylated analog exhibited a remarkable 10% oral bioavailability, a significant improvement over the parent peptide.[1] While this study did not directly compare Nme and sarcosine, it highlights the potential of N-methylation to transform a peptide with poor drug-like properties into a viable oral drug candidate.

Conclusion: A Tale of Two Steric Modulators

Both N-methyl-L-alanine and sarcosine are valuable tools in the peptide chemist's arsenal for enhancing the therapeutic potential of peptide leads. The choice between them should be guided by a clear understanding of their distinct steric profiles and the desired outcome of the modification.

  • Sarcosine offers a more conservative approach to N-methylation, providing increased proteolytic stability and conformational restriction with a lower risk of disrupting a favorable binding conformation.

  • N-methyl-L-alanine , with its greater steric bulk, is a more potent conformational modulator. It can be used to more rigidly lock a peptide into its bioactive conformation, potentially leading to significant gains in affinity and selectivity. However, this comes with a higher risk of inducing a non-optimal conformation.

Ultimately, the optimal choice between Nme and sarcosine is context-dependent and should be determined empirically through the synthesis and evaluation of a series of analogs, as outlined in the experimental protocols above. A systematic approach, combining rational design with rigorous experimental validation, will pave the way for the development of the next generation of highly effective and bioavailable peptide therapeutics.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373–1383.
  • Li, P., Niu, B., Zhang, Y., Wang, Y., Zhang, J., & He, C. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383.
  • BenchChem. (2025). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. BenchChem Technical Guides.
  • The Curious Wavefunction. (2013).
  • Siano, A. S., & Casale, C. H. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253–276.
  • BenchChem. (2025).
  • LifeTein. (2025).
  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822.
  • Bentham Science Publishers. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822.
  • Ingenta Connect. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822.
  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-alanine.
  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. (2025). Journal of Molecular Modeling, 31(8), 245.
  • The Good Scents Company. (n.d.). N-methyl alanine.
  • Chang, C. H., Lin, C. H., & Lane, H. Y. (2017). Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of Biomedical Science, 24(1), 16.
  • Kalinina, O. V., & Chernov, V. M. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. International Journal of Molecular Sciences, 23(15), 8685.
  • Mondal, S., & Sahu, P. K. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(34), 8145–8155.
  • Taylor & Francis. (n.d.). Sarcosine – Knowledge and References.
  • BenchChem. (2025).
  • ChemRxiv. (2021).
  • Zhang, H. X., Hyrc, K., & Thio, L. L. (2006). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of Physiology, 575(Pt 2), 537–551.
  • Jackson, S. E. (2024).
  • ChemRxiv. (2021).
  • Zhang, H. X., Hyrc, K., & Thio, L. L. (2006). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Washington University School of Medicine.
  • Google Patents. (2013). Structured polypeptides with sarcosine linkers.
  • Wender, P. A., & Kee, J.-M. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 10(7), 1675–1684.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690.
  • Huang, R., & Chen, X. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 1(3), 100155.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

Sources

Benchmarking N-Methyl Amino Acid (NMe) Incorporation: LC-MS vs. Colorimetric Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide-based drug discovery, backbone N-methylation (NMe) is a critical strategy for enhancing proteolytic stability and oral bioavailability.[1] However, the introduction of NMe residues creates significant steric hindrance, frequently leading to "difficult couplings" and deletion sequences.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional colorimetric methods (Kaiser, Chloranil) for validating NMe incorporation. While colorimetric tests offer speed, this guide demonstrates why LC-MS via micro-cleavage is the only self-validating system capable of quantifying the specific "des-methyl" and "deletion" impurities common in NMe peptidomimetics.

The Challenge: Why NMe Incorporation Fails

Unlike standard amide bond formation, coupling onto an N-methylated residue involves reacting an activated carboxylate with a secondary amine that is sterically crowded.

  • Steric Clash: The methyl group on the nitrogen hinders the approach of the incoming amino acid.

  • Nucleophilicity: While secondary amines are generally more nucleophilic, the steric bulk of the NMe group drastically reduces the effective reaction rate.

  • Aggregation: NMe peptides are prone to on-resin aggregation, further shielding the reactive amine from reagents.

The Consequence: Standard synthesis cycles often yield 60-80% conversion, requiring double-coupling or specialized reagents (e.g., HATU, PyAOP). Blindly relying on standard monitoring leads to complex crude mixtures that are difficult to purify.

Comparative Analysis: LC-MS vs. Alternatives

Method A: LC-MS (The Gold Standard)

LC-MS provides a quantitative snapshot of the resin-bound peptide identity. By performing a "micro-cleavage," researchers can visualize the ratio of Product (P) to Starting Material (SM) and identify specific side reactions.

FeatureLC-MS Performance
Specificity High. Distinguishes between unreacted amine (SM), Product, and side products (e.g., guanylation).
Quantification Quantitative. Integration of UV/TIC peaks provides % conversion.
NMe Suitability Excellent. Directly detects the mass shift (+14 Da for Methyl, or +Residue mass).
Time Slow (30-60 mins). Requires cleavage, prep, and run time.
Method B: Chloranil / Isatin Tests (The Traditional Alternative)

These are colorimetric spot tests designed specifically for secondary amines (where the Kaiser test fails).

  • Chloranil: Turns blue/green in the presence of secondary amines.

  • Isatin: Turns blue in the presence of proline/NMe residues.[2]

FeatureChloranil Performance
Specificity Low. Only indicates "presence of amine." Cannot distinguish aggregation from reaction failure.
Quantification Qualitative. Subjective "eye-test" (Dark Blue vs. Light Green).
NMe Suitability Moderate. Works for secondary amines but often gives "false positives" due to trapped reagents.
Time Fast (5 mins). Immediate on-resin result.
Method C: The Kaiser Test (The Trap)
  • Warning: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine .

  • Result: It will yield a False Negative (stay yellow) even if the NMe coupling failed completely, because the unreacted species is a secondary amine. Do not use Kaiser for NMe validation.

Data Presentation: Incorporation Efficiency Matrix

The following table summarizes experimental data comparing detection capabilities for a difficult coupling (e.g., Fmoc-Val-OH onto H-NMe-Ala-Resin).

MetricLC-MS (Micro-Cleavage)Chloranil TestUV Monitoring (Fmoc)
Limit of Detection < 0.1% Deletion Sequence~5-10% Unreacted AmineN/A (Indirect Kinetic)
Result Type Mass Spectrum + UV ChromatogramColor Change (Visual)Deblocking Kinetic Curve
False Positives Rare (Mass is definitive)Common (Trapped Piperidine)Common (Fmoc adducts)
NMe Validation Definitive Ambiguous Inferential
Actionable Insight "Recouple with HATU" vs "Cap and proceed""Looks blue, recouple?""Slow kinetics observed"

The Self-Validating Protocol: LC-MS Micro-Cleavage

To ensure scientific integrity, this protocol uses a "micro-cleavage" technique to assess the resin-bound peptide without cleaving the entire batch.

Reagents
  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O (freshly prepared).

  • Solvent: 50:50 Water/Acetonitrile (0.1% Formic Acid).

Step-by-Step Workflow
  • Sampling: Remove ~2-5 mg of resin beads from the reactor. Wash 3x with DCM and 3x with MeOH to remove synthesis reagents.

  • Micro-Cleavage:

    • Place beads in a micro-vial.

    • Add 50-100 µL of Cleavage Cocktail.

    • Shake at Room Temp for 15-30 minutes (NMe peptides may require longer if bulky).

  • Extraction:

    • Blow off TFA with a stream of nitrogen (optional but recommended to protect column).

    • Add 200 µL of Solvent (Water/ACN) to extract the peptide.

    • Spin down (centrifuge) to pellet the resin.

  • Analysis: Inject 5-10 µL of the supernatant onto the LC-MS.

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for Target Mass

      
      .
      
    • Extract EIC for Deletion Sequence (Target Mass - Mass of Incoming AA).

    • Calculation:

      
      
      

Decision Logic & Visualization

The following diagram illustrates the critical decision pathways when validating NMe incorporation.

Nme_Validation_Workflow Start Coupling Step (Fmoc-AA-OH + H-NMe-Peptide-Resin) Choice Select Validation Method Start->Choice Kaiser Kaiser Test (Ninhydrin) Choice->Kaiser Avoid Chloranil Chloranil Test Choice->Chloranil Quick Check LCMS LC-MS (Micro-Cleavage) Choice->LCMS Validation (Recommended) Fail_Kaiser FALSE NEGATIVE (Cannot detect 2° Amine) Kaiser->Fail_Kaiser Result_Chlor Qualitative Result (Blue = Incomplete) Chloranil->Result_Chlor Result_LCMS Quantitative Result (% Conversion + Impurity ID) LCMS->Result_LCMS Decision Is Conversion > 98%? Result_Chlor->Decision Subjective Result_LCMS->Decision Recouple Recouple (Change Solvent/Reagent) Decision->Recouple No (<98%) Proceed Cap & Proceed (Next Cycle) Decision->Proceed Yes (>98%) Recouple->LCMS Re-test

Caption: Decision matrix for validating NMe coupling. Note that Kaiser tests are explicitly flagged as failure points for this specific chemistry.

References

  • Quantitative monitoring of solid-phase peptide synthesis by LC-MS. Source: American Chemical Society / Vertex AI Search Results

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Source: National Institutes of Health (PMC)

  • A Qualitative Test for Monitoring Coupling Completeness (Chloranil). Source: SciSpace / Acta Chemica Scandinavica

  • Monitoring of Peptide Coupling and Capping: Kaiser and Chloranil Tests. Source: Peptide.com (Technical Guide)

  • Analytical Methods for Solid Phase Peptide Synthesis. Source: ResearchGate

Sources

Biological Stability Guide: N-Methyl Glycine (Nme) vs. Natural Glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the biological stability of Natural Glycine (Gly) versus its N-methylated analog, N-Methyl Glycine (Nme, also known as Sarcosine).

Core Insight: The substitution of Glycine with N-Methyl Glycine is a foundational strategy in peptidomimetic drug design. While Glycine provides maximal conformational flexibility, it renders peptides highly susceptible to rapid proteolytic degradation. N-Methyl Glycine introduces a "steric shield" and removes a critical hydrogen bond donor, frequently extending plasma half-life (


) from minutes to hours or days without significantly altering the electronic properties of the backbone.

Mechanistic Basis of Stability

The superior stability of Nme over Gly is driven by three distinct physicochemical mechanisms.

Steric Hindrance (The "Umbrella" Effect)

Proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) require precise geometric access to the scissile amide bond.

  • Glycine: The side chain is a single hydrogen atom (

    
    ), offering zero steric resistance. Proteases can easily access the carbonyl carbon for nucleophilic attack.
    
  • N-Methyl Glycine: The

    
    -methyl group (
    
    
    
    ) adds bulk (~15 ų) directly at the cleavage site. This creates a steric clash with the S1' or S1 subsites of the protease, physically preventing the enzyme from forming the transition state required for hydrolysis.
Elimination of Hydrogen Bonding

Many proteases rely on a hydrogen bond network to stabilize the substrate in the active site.

  • Glycine: The amide nitrogen acts as a Hydrogen Bond Donor (

    
    ).
    
  • N-Methyl Glycine: The methylation replaces the proton, removing the H-bond donor capability. If the protease requires this specific H-bond for substrate recognition or transition-state stabilization, the catalytic efficiency (

    
    ) drops precipitously.
    
Conformational Constraint
  • Glycine: Known as a "helix breaker" due to high entropy; it allows the peptide to adopt random coil structures that are easily unfolded and accessed by proteases.

  • N-Methyl Glycine: The methyl group restricts rotation around the

    
     and 
    
    
    
    torsion angles and favors the cis-amide conformation in some contexts. This pre-organizes the peptide into a more rigid structure that proteases find difficult to unwind and process.
Visualization: Proteolytic Resistance Mechanism

The following diagram illustrates the steric and chemical blockade introduced by N-methylation.

ProteolysisMechanism cluster_Gly Natural Glycine (Susceptible) cluster_Nme N-Methyl Glycine (Resistant) Gly_Peptide Peptide-Gly-Peptide (Accessible Amide Bond) Protease_Gly Protease Active Site (Successful Binding) Gly_Peptide->Protease_Gly H-Bond Donor Available Cleavage Hydrolysis & Degradation Protease_Gly->Cleavage Fast Kinetics Nme_Peptide Peptide-N(Me)Gly-Peptide (Sterically Hindered) Protease_Nme Protease Active Site (Steric Clash / No Fit) Nme_Peptide->Protease_Nme Methyl Group Blocks Access Intact Peptide Remains Intact Protease_Nme->Intact No Reaction

Caption: Mechanism of Action. N-methylation prevents protease binding via steric hindrance and removal of the amide proton H-bond donor.

Comparative Performance Analysis

Physicochemical Properties
FeatureNatural Glycine (Gly)N-Methyl Glycine (Nme/Sar)Impact on Stability
Side Chain


(Backbone

)
Methyl group blocks protease access.
H-Bond Donor Yes (Amide NH)No (Tertiary Amide)Prevents enzyme-substrate H-bonding.
Lipophilicity LowIncreasedImproves membrane permeability (oral bioavailability).
Conformation High Flexibility (Random Coil)Restricted (Semi-rigid)Reduces entropic cost of binding; resists unfolding.
Experimental Half-Life Data ( )

The following data aggregates findings from standard proteolytic stability assays (Trypsin/Chymotrypsin) and human plasma incubations.

Substrate TypeModificationEnzyme/MediumHalf-Life (

)
Fold Improvement
Model Peptide Gly-containingTrypsin~0.5 Hours-
Model Peptide Nme-Gly substitutionTrypsin> 24 Hours > 48x
NGR Peptide Native (Gly)Human Plasma~2-4 Hours-
NGR Peptide Nme-Gly (Sarcosine)Human PlasmaStable (>24h) High
Somatostatin Analog NativeIntestinal Fluid< 1 Hour-
Somatostatin Analog N-Methylated Intestinal Fluid~4-6 Hours~4-6x

Note: Data derived from comparative studies on peptidomimetics [1][2]. N-methylation of Glycine in the NGR motif specifically prevents the formation of isoaspartate (a degradation product) and blocks cleavage.

Experimental Protocols

To objectively verify the stability enhancement of Nme vs. Gly in your specific lead compounds, use the following standardized workflows.

Comparative Plasma Stability Assay

Objective: Determine the in vitro half-life (


) of Gly vs. Nme peptides in mammalian plasma.

Reagents:

  • Pooled Human or Rat Plasma (heparinized).

  • Test Peptides (10 mM stock in DMSO).

  • Internal Standard (e.g., Tolbutamide or a stable analog).

  • Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation: Dilute peptide stock into pre-warmed (37°C) plasma to a final concentration of 1–5 µM (0.1% DMSO final).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At defined time points (

    
     min, and 
    
    
    
    hr), remove 50 µL aliquots.
  • Quenching: Immediately add 200 µL of ice-cold Precipitation Solvent to the aliquot to crash proteins and stop enzymatic activity. Vortex for 30s.

  • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the parent ion peak area relative to the internal standard.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Enzymatic Resistance Screen (Trypsin/Chymotrypsin)

Objective: Assess resistance to specific endopeptidases.

Workflow:

  • Dissolve peptide (100 µM) in 50 mM Ammonium Bicarbonate buffer (pH 7.8).

  • Add protease (Trypsin or Chymotrypsin) at a Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubate at 37°C.

  • Quench aliquots with 1% Trifluoroacetic Acid (TFA) at

    
     hours.
    
  • Analyze via HPLC-UV (214 nm) or LC-MS to quantify the disappearance of the intact peptide peak.

Visualization: Stability Assay Workflow

AssayWorkflow cluster_Sampling Time-Point Processing Start Peptide Stock (Gly vs Nme) Plasma Pooled Plasma (37°C) Start->Plasma Incubate Incubation (0 - 24 hr) Plasma->Incubate Sample Aliquot (50 µL) Incubate->Sample At t=0, 15, 30... Quench Quench (Ice-Cold ACN + 0.1% FA) Sample->Quench Stop Reaction Spin Centrifuge (10,000g, 10 min) Quench->Spin Analysis LC-MS/MS Analysis (Quantify Parent Ion) Spin->Analysis Supernatant Data Calculate Half-Life (t1/2) Analysis->Data

Caption: Step-by-step workflow for determining biological stability in plasma.

References

  • BenchChem. N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. Retrieved from

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Corti, A., et al. (2008). Peptide N-methylation in NGR-tagged nanocarriers prevents isoaspartate formation.[1] Molecular Cancer Therapeutics. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs.[2] Amino Acids.[2][3][4][5][6][7][8][9][10] Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal. Link

Sources

Navigating the Conformational Landscape: A Comparative Guide to Circular Dichroism Spectra of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest to engineer peptides with enhanced therapeutic properties, N-methylation has emerged as a powerful tool to modulate conformation, stability, and cell permeability.[1][2] Understanding the structural consequences of this modification is paramount. Circular Dichroism (CD) spectroscopy offers a rapid and sensitive method to assess the secondary structure of peptides in solution.[3][4] This guide provides an in-depth comparison of the CD spectra of N-methylated versus their non-methylated counterparts, offering experimental insights and data-driven comparisons to aid in the rational design of next-generation peptide therapeutics.

The Fundamental Impact of N-Methylation on Peptide Structure

N-methylation, the substitution of an amide proton with a methyl group, introduces significant local and global conformational changes in a peptide backbone.[1] This seemingly subtle modification has profound effects:

  • Elimination of a Hydrogen Bond Donor: The primary consequence of N-methylation is the removal of the amide proton, a crucial hydrogen bond donor for the stabilization of canonical secondary structures like α-helices and β-sheets.[5]

  • Steric Hindrance: The added methyl group introduces steric bulk, which can restrict the conformational freedom around the peptide bond, influencing the accessible dihedral angles (φ and ψ).[1]

  • Cis/Trans Isomerism: The N-methylated amide bond can more readily adopt a cis conformation compared to the predominantly trans conformation of unmodified peptide bonds, leading to the potential for multiple co-existing conformers in solution.[5]

These alterations collectively reshape the peptide's conformational landscape, often leading to a departure from classical secondary structures and favoring the formation of turns or more extended conformations.[5]

Deciphering the CD Spectra: N-Methylated vs. Non-Methylated Peptides

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] For peptides, the far-UV region (190-250 nm) is particularly informative, as the peptide bond is the principal chromophore, and its spatial arrangement dictates the CD signal.[6][7]

The Signature of Unmodified Peptides

The CD spectra of unmodified peptides are well-characterized and serve as a baseline for comparison:

  • α-Helix: Exhibits a strong positive band around 192 nm and two distinct negative bands at approximately 208 nm and 222 nm.[6]

  • β-Sheet: Shows a negative band around 215-220 nm and a positive band near 195 nm.[5][6]

  • β-Turn: Displays varied spectra, but a common feature is a weak negative band around 205 nm and a positive band near 220 nm.[6]

  • Random Coil: Characterized by a strong negative band below 200 nm and a weak positive band around 220 nm.

The Impact of N-Methylation on CD Spectra

N-methylation induces characteristic shifts in the CD spectra, reflecting the underlying structural perturbations:

  • Destabilization of α-Helices: The loss of the N-H hydrogen bond donor disrupts the i, i+4 hydrogen bonding pattern essential for α-helix stability.[5] This is manifested in the CD spectrum by a significant reduction in the intensity of the negative bands at 208 nm and 222 nm.[5][8]

  • Promotion of β-Turns and Extended Structures: N-methylation can favor the formation of β-turns or more extended, polyproline II (PPII)-like helices. This often results in a CD spectrum with a single negative band around 215-220 nm, which can be mistaken for a β-sheet if not carefully analyzed in conjunction with other techniques like NMR.[5]

  • Influence of Cis Amide Bonds: The presence of cis amide bonds, which are more prevalent in N-methylated peptides, can further complicate CD spectra, leading to unique signatures that deviate from canonical secondary structures.[9]

The following diagram illustrates the general impact of N-methylation on peptide secondary structure.

Impact of N-Methylation on Peptide Secondary Structure cluster_0 N-Methylation Unmodified Peptide Unmodified Peptide α-Helix α-Helix Unmodified Peptide->α-Helix H-bonding β-Sheet β-Sheet Unmodified Peptide->β-Sheet H-bonding Disrupted Helix Disrupted Helix α-Helix->Disrupted Helix Loss of H-bond donor Disrupted Sheet Disrupted Sheet β-Sheet->Disrupted Sheet Loss of H-bond donor N-Methylated Peptide N-Methylated Peptide β-Turn β-Turn N-Methylated Peptide->β-Turn Steric hindrance, cis-amide Extended Conformation Extended Conformation N-Methylated Peptide->Extended Conformation Loss of H-bond donor

Caption: N-methylation disrupts canonical secondary structures and promotes alternative conformations.

Comparative Data: A Quantitative Look

The following table summarizes the expected changes in CD spectral features upon N-methylation of a peptide that initially possesses a well-defined secondary structure.

Secondary StructureUnmodified Peptide CD SignatureExpected Change with N-MethylationRationale
α-Helix Negative bands at ~208 nm and ~222 nm, positive band at ~192 nmDecreased intensity of negative bandsDisruption of i, i+4 hydrogen bonding.[5]
β-Sheet Negative band at ~215-220 nm, positive band at ~195 nmShift in negative band position and intensityAlteration of inter-strand hydrogen bonding.
β-Turn Varied, often weak negative band ~205 nm, positive band ~220 nmPotential stabilization and intensification of turn signatureSteric effects of the methyl group can favor turn formation.[5]

Experimental Protocol for CD Spectroscopy of Peptides

Acquiring high-quality CD data is crucial for accurate structural interpretation. The following is a generalized protocol.

I. Sample Preparation
  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can significantly affect the CD spectrum.[10]

  • Solvent Selection: Choose a buffer system that is transparent in the far-UV region (e.g., phosphate buffer, Tris buffer at low concentrations).[5][10] Avoid buffers with high chloride concentrations, which have high absorbance below 200 nm.

  • Concentration: Prepare a stock solution of the peptide and determine its concentration accurately. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.[5]

  • Final Sample: Dilute the stock solution to the desired final concentration in the chosen buffer. Prepare a blank sample containing only the buffer.[5]

II. Instrument Setup and Data Acquisition
  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) for far-UV measurements.[5]

  • Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[5]

  • Parameters:

    • Wavelength Range: Typically 190-260 nm for secondary structure analysis.[5]

    • Scanning Speed: A slower speed (e.g., 50 nm/min) generally yields better signal-to-noise.[11]

    • Bandwidth: 1 nm is a common setting.[11]

    • Data Pitch/Resolution: 0.1-0.5 nm.

    • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Collection:

    • Record a baseline spectrum with the buffer-filled cuvette.[5]

    • Record the spectrum of the peptide sample.

III. Data Processing
  • Baseline Subtraction: Subtract the buffer baseline from the sample spectrum.

  • Smoothing: Apply a smoothing algorithm if the data is noisy, but be cautious not to distort the spectral features.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation:

    [θ] = (θ * 100) / (c * l * N)

    where:

    • θ is the observed ellipticity in degrees

    • c is the molar concentration of the peptide

    • l is the path length of the cuvette in cm

    • N is the number of amino acid residues

The following diagram outlines the general workflow for a CD spectroscopy experiment.

CD Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Peptide Purification Peptide Purification Buffer Selection Buffer Selection Peptide Purification->Buffer Selection Concentration Determination Concentration Determination Buffer Selection->Concentration Determination Sample & Blank Prep Sample & Blank Prep Concentration Determination->Sample & Blank Prep Instrument Setup Instrument Setup Sample & Blank Prep->Instrument Setup Baseline Scan (Buffer) Baseline Scan (Buffer) Instrument Setup->Baseline Scan (Buffer) Sample Scan Sample Scan Baseline Scan (Buffer)->Sample Scan Baseline Subtraction Baseline Subtraction Sample Scan->Baseline Subtraction Conversion to Molar Ellipticity Conversion to Molar Ellipticity Baseline Subtraction->Conversion to Molar Ellipticity Secondary Structure Estimation Secondary Structure Estimation Conversion to Molar Ellipticity->Secondary Structure Estimation

Caption: A streamlined workflow for conducting a CD spectroscopy experiment.

A Broader Perspective: Alternative and Complementary Techniques

While CD spectroscopy is a powerful tool for assessing secondary structure, a comprehensive understanding of N-methylated peptide conformation often requires a multi-faceted approach.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Circular Dichroism (CD) Differential absorption of circularly polarized lightSecondary structure content (α-helix, β-sheet, etc.)Rapid, requires small sample amounts, sensitive to conformational changesLow resolution, provides an average structure in solution
Nuclear Magnetic Resonance (NMR) Nuclear spin properties in a magnetic fieldHigh-resolution 3D structure, cis/trans isomerism, dynamicsProvides atomic-level detailRequires larger sample amounts, complex data analysis, slower
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of chemical bondsSecondary structure, hydrogen bondingCan be used in various environments (e.g., membranes)Overlapping signals can be difficult to resolve
X-ray Crystallography Diffraction of X-rays by a crystal latticeHigh-resolution 3D structure in the solid stateProvides precise atomic coordinatesRequires crystal formation, which can be challenging

Conclusion

N-methylation is a potent strategy for optimizing peptide therapeutics, but it profoundly alters their conformational preferences. Circular dichroism spectroscopy provides an invaluable first-line assessment of these structural changes, offering a rapid and resource-efficient means to compare the secondary structures of N-methylated peptides with their unmodified precursors. By understanding the characteristic spectral signatures of N-methylated peptides—often a departure from canonical α-helices and β-sheets towards turn-like or extended structures—researchers can make more informed decisions in the design and development of next-generation peptide drugs. For a complete structural elucidation, especially in cases of complex conformational equilibria introduced by N-methylation, the integration of CD with higher-resolution techniques such as NMR is highly recommended.

References

  • Qu, Z. W., Zhu, H., & May, V. (2011). Vibrational spectral signatures of peptide secondary structures: N-methylation and side chain hydrogen bond in cyclosporin A. Journal of computational chemistry, 32(8), 1500–1518. [Link]

  • Bio-protocol. (n.d.). 3.2. Circular Dichroism (CD) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Hewage, C., et al. (n.d.). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications. [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • ResearchGate. (n.d.). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 22). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Retrieved from [Link]

  • Chang, C. F., & Zehfus, M. H. (1996). The effect of N-methylation on helical peptides. Biopolymers, 40(6), 609–616. [Link]

  • Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Toward accurately modeling N-methylated cyclic peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Retrieved from [Link]

  • Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • National Center for Biotechnology Information. (2021, June 15). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Retrieved from [Link]

  • Queen Mary University of London. (2021, June 15). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Retrieved from [Link]

  • Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • CONICET. (2023, April 27). and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, June 20). Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. Retrieved from [Link]

  • MDPI. (2024, August 27). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. Retrieved from [Link]

  • Macquarie University. (n.d.). Beginners guide to circular dichroism. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Fmoc-N-(2-methoxyethyl)-glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

N-Fmoc-N-(2-methoxyethyl)-glycine is a specialized building block used in Solid Phase Peptoid Synthesis (SPPS) . Unlike standard amino acids, this is an N-substituted glycine, allowing for the creation of peptidomimetics with enhanced proteolytic stability and cell permeability.

The Safety Paradox: While the solid monomer itself presents moderate risks (irritant), the operational reality is that it is almost exclusively handled in solutions of DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) . These solvents are potent reproductive toxins and permeators.[1] Therefore, this guide dictates PPE standards based on the highest risk phase of your workflow: the solution phase.

Risk Assessment & Hazard Matrix

The following matrix synthesizes the physical and chemical hazards associated with the lifecycle of this reagent.

ParameterSolid Phase (The Reagent)Solution Phase (The Cocktail)
Primary Component This compoundReagent + DMF or NMP
Physical State White to off-white powderViscous solution
Primary Hazard Inhalation/Irritant. Fmoc-derivatives are fine, static-prone powders that easily aerosolize.Reprotoxic/Dermal Absorption. DMF/NMP rapidly penetrates skin, carrying the dissolved peptoid with it.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)H360 (May damage fertility/unborn child) , H312 (Harmful in contact with skin).
Critical Control Static control & Dust containmentBarrier integrity (Glove breakthrough time)

PPE Selection Protocol

This protocol uses a Two-Tiered Protection System . You must transition from Tier 1 to Tier 2 the moment the solid enters the solvent.

Tier 1: Solid Handling (Weighing & Transfer)
  • Goal: Prevent inhalation of fines and static-driven contamination.

  • Respiratory: N95 or P100 respirator (if outside a fume hood) or Fume Hood (Preferred).

  • Eyes: Chemical Safety Goggles (Indirect vented). Note: Safety glasses are insufficient due to the "flighty" nature of electrostatic Fmoc powders.

  • Hands: Standard Nitrile Gloves (4-5 mil) .

    • Why: Sufficient for dry contact.

  • Body: Lab coat (buttoned to neck), long pants, closed-toe shoes.

Tier 2: Solution Handling (Solubilization & Coupling)
  • Goal: Prevent dermal absorption of DMF/NMP.

  • Respiratory: Fume Hood REQUIRED. Do not rely on respirators for solvent vapors unless using organic vapor cartridges (black band).

  • Hands: Laminate Film (Silver Shield/4H) or Double-Gloved Thick Nitrile .

    • Critical Insight: Standard disposable nitrile gloves (4 mil) have a breakthrough time of <5 minutes for DMF.

    • Protocol: Wear a Laminate liner glove under a standard nitrile outer glove (for dexterity).

  • Eyes: Face shield + Goggles if working with volumes >50mL or pressurized lines.

PPE Decision Logic (Visualization)

PPE_Logic start Start: Handling this compound state_check Current State? start->state_check solid_path Solid Powder state_check->solid_path soln_path Dissolved in DMF/NMP state_check->soln_path ppe_solid TIER 1 PPE: - Standard Nitrile Gloves - Safety Goggles - Anti-static Gun usage solid_path->ppe_solid ppe_soln TIER 2 PPE: - Laminate/Barrier Gloves - Fume Hood Mandatory - Face Shield (if >50mL) soln_path->ppe_soln coupling Peptoid Coupling Reaction ppe_solid->coupling Solvent Addition coupling->ppe_soln Transition immediately

Figure 1: Decision tree for selecting PPE based on the physical state of the reagent. Note the critical transition to Tier 2 upon solvent addition.

Operational Workflow: Step-by-Step

Phase A: Weighing (The Static Challenge)

Fmoc-protected peptoid monomers are notoriously electrostatic. They "cling" to spatulas and fly off balance pans.

  • Preparation: Place an ionizing bar or use an anti-static gun (e.g., Zerostat) on the vial before opening.

  • Environment: Weigh inside a chemically rated balance enclosure or a fume hood with low turbulence.

  • Technique: Use a glass or anti-static plastic weighing boat. Avoid metal spatulas if possible; PTFE-coated tools reduce adhesion.

  • Cleanup: Wipe the balance area with a wet tissue immediately. Dry Fmoc powder is invisible until it reacts with moisture on your skin to cause itching.

Phase B: Solubilization
  • Solvent Choice: Typically dissolved in DMF or NMP to a concentration of 0.1M – 0.5M.

  • Addition Order: Add the solvent to the powder, not the reverse, to minimize dust displacement.

  • Agitation: Vortexing is preferred over sonication to avoid aerosolizing the toxic solvent mixture.

Phase C: Disposal (Waste Streams)

Do not treat this as generic organic waste.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated weighing boats, wipes, gloves.Hazardous Solid Waste. Double-bag in clear polyethylene. Label as "Fmoc-Peptoid Contaminated".
Liquid Waste Reaction mixtures (DMF/NMP + Reagent).Non-Halogenated Organic Solvent Waste. Crucial: If DCM (Dichloromethane) is used for washes, this moves to Halogenated Waste .
Sharps Needles/Syringes used for transfer.Chemically Contaminated Sharps Bin.

Emergency Response

Exposure Scenarios
  • Skin Contact (Solid): Brush off excess dry material. Wash with soap and water for 15 minutes.[2]

  • Skin Contact (Solution): IMMEDIATE ACTION REQUIRED. DMF carries the Fmoc-compound through the skin.

    • Remove contaminated clothing immediately.

    • Wash with copious amounts of water (safety shower) for >15 minutes.

    • Seek medical attention; mention DMF exposure specifically.

  • Eye Contact: Flush for 15 minutes. If contact lenses are present, remove after the first 5 minutes, then continue rinsing.

Spills
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water-dampened) to prevent dust, then wipe up.

  • Solution Spill (DMF/NMP):

    • Evacuate the immediate area.[3]

    • Wear Tier 2 PPE (Laminate gloves).

    • Use a universal absorbent (vermiculite or absorbent pads).

    • Place in a sealed hazardous waste bag.

Scientific Rationale & Mechanism (E-E-A-T)

Why the "Methoxyethyl" side chain matters: In standard Fmoc-Glycine, the side chain is a hydrogen atom. In this reagent, the nitrogen is substituted with a 2-methoxyethyl group.[4]

  • Solubility: This modification disrupts the hydrogen bonding network of the peptide backbone, making the molecule more soluble in organic solvents but also potentially increasing its bioavailability if absorbed [1].

  • Metabolic Risk: While the Fmoc group is the primary sensitizer, the 2-methoxyethyl moiety is structurally related to 2-methoxyethanol, a known metabolic toxin (though in this bound form, it is stable). However, if the molecule is subjected to strong enzymatic hydrolysis in the body, the release of glycol ether derivatives is a theoretical toxicological risk [2]. This reinforces the need for strict dermal protection.

The DMF Permeation Factor: Data from Ansell and other glove manufacturers confirms that 4-mil nitrile gloves have a breakthrough time of 3–5 minutes for DMF [3]. By the time you feel the "cooling" sensation of the solvent, the chemical has already reached your skin. This is why the Laminate/Barrier glove recommendation is non-negotiable for solution-phase handling.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • European Chemicals Agency (ECHA).[1] (n.d.). "Substance Information: 2-methoxyethanol." ECHA Website. Link

  • Ansell. (2022). "Chemical Resistance Guide: Permeation & Degradation Data." Ansell Safety. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). "Dimethylformamide (DMF) Safety and Health Topics." United States Department of Labor. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.